molecular formula C37H32N2O4 B15570438 Abt-080

Abt-080

Cat. No.: B15570438
M. Wt: 568.7 g/mol
InChI Key: JZNYKMFUBPEYJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

a putative inhibitor of five lipoxygenase-activating protein;  structure in first source

Properties

Molecular Formula

C37H32N2O4

Molecular Weight

568.7 g/mol

IUPAC Name

4,4-bis[4-(quinolin-2-ylmethoxy)phenyl]pentanoic acid

InChI

InChI=1S/C37H32N2O4/c1-37(23-22-36(40)41,28-12-18-32(19-13-28)42-24-30-16-10-26-6-2-4-8-34(26)38-30)29-14-20-33(21-15-29)43-25-31-17-11-27-7-3-5-9-35(27)39-31/h2-21H,22-25H2,1H3,(H,40,41)

InChI Key

JZNYKMFUBPEYJE-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Leukotriene Synthesis Inhibition via 5-Lipoxygenase-Activating Protein (FLAP)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific compound "VML 530" could not be identified in publicly available scientific literature, clinical trial databases, or patent filings. It is possible that this is an internal development code, a discontinued (B1498344) project, or a misnomer. This guide will therefore focus on the core mechanism of leukotriene synthesis inhibition through the 5-lipoxygenase-activating protein (FLAP), a well-established therapeutic target. The principles, experimental protocols, and data presented are representative of the class of FLAP inhibitors.

Introduction to Leukotriene Synthesis and the Role of FLAP

Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid (AA).[1] They are implicated in the pathophysiology of a range of inflammatory diseases, including asthma, chronic obstructive pulmonary disease (COPD), allergic rhinitis, and cardiovascular diseases.[2][3] The biosynthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO), which converts AA into leukotriene A4 (LTA4).[4] This crucial first step is facilitated by the 5-lipoxygenase-activating protein (FLAP), an integral membrane protein located in the nuclear envelope.[3]

FLAP functions as a scaffold or transfer protein, binding arachidonic acid and presenting it to 5-LO.[1][5] This interaction is essential for the efficient synthesis of LTA4, the precursor to all other leukotrienes, including the potent chemoattractant LTB4 and the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4) which increase vascular permeability and cause bronchoconstriction.[3]

The Mechanism of FLAP Inhibition

FLAP inhibitors are a class of drugs designed to block the function of the 5-lipoxygenase-activating protein. By binding to FLAP, these inhibitors prevent the association of arachidonic acid with 5-lipoxygenase, thereby halting the synthesis of all downstream leukotrienes.[5] This upstream intervention provides a comprehensive blockade of the leukotriene pathway, in contrast to leukotriene receptor antagonists which only block the action of specific leukotrienes.

The specificity of FLAP inhibitors for this upstream step in the leukotriene cascade is a key advantage, potentially reducing the risk of off-target effects compared to broader anti-inflammatory agents.

Below is a diagram illustrating the leukotriene synthesis pathway and the point of inhibition by FLAP inhibitors.

Leukotriene_Synthesis_Pathway Membrane_Phospholipids Membrane Phospholipids PLA2 cPLA₂ Membrane_Phospholipids->PLA2 Activation Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Liberates FLAP FLAP Arachidonic_Acid->FLAP Binds to Five_LO 5-LO FLAP->Five_LO Presents AA to LTA4 Leukotriene A₄ (LTA₄) Five_LO->LTA4 Synthesizes LTA4_Hydrolase LTA₄ Hydrolase LTA4->LTA4_Hydrolase LTC4_Synthase LTC₄ Synthase LTA4->LTC4_Synthase LTB4 Leukotriene B₄ (LTB₄) LTA4_Hydrolase->LTB4 LTC4 Leukotriene C₄ (LTC₄) LTC4_Synthase->LTC4 Pro_inflammatory_effects Pro-inflammatory Effects (e.g., chemotaxis) LTB4->Pro_inflammatory_effects Bronchoconstriction_effects Bronchoconstriction & Increased Vascular Permeability LTC4->Bronchoconstriction_effects FLAP_Inhibitor FLAP Inhibitor (e.g., VML 530) FLAP_Inhibitor->FLAP Inhibits

Caption: Leukotriene synthesis pathway and FLAP inhibition.

Quantitative Data for Representative FLAP Inhibitors

While no data is available for "VML 530," the following table summarizes publicly available data for other well-characterized FLAP inhibitors to provide a comparative overview of their potency.

CompoundTargetAssay TypeIC50 (nM)Reference
MK-886 FLAPFLAP Binding30--INVALID-LINK--
Quiflapon (MK-0591) FLAPFLAP Binding1.6--INVALID-LINK--
Atuliflapon (AZD5718) FLAPFLAP Binding6.3--INVALID-LINK--
BI 665915 FLAPFLAP Binding1.7--INVALID-LINK--
Fiboflapon (GSK2190915) FLAPFLAP Binding2.6--INVALID-LINK--

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize FLAP inhibitors.

FLAP Binding Assay

This assay determines the affinity of a test compound for the FLAP protein.

  • Objective: To quantify the binding affinity (IC50) of a test compound to FLAP.

  • Materials:

    • Human peripheral blood mononuclear cells (PBMCs) or a cell line overexpressing FLAP.

    • Radio-labeled FLAP inhibitor (e.g., [³H]MK-886) as a tracer.

    • Test compound at various concentrations.

    • Phosphate-buffered saline (PBS).

    • Scintillation fluid and counter.

  • Procedure:

    • Isolate cell membranes from PBMCs or FLAP-expressing cells.

    • Incubate the cell membranes with a fixed concentration of the radio-labeled tracer and varying concentrations of the test compound.

    • After incubation, separate the bound and free tracer by rapid filtration through a glass fiber filter.

    • Wash the filters with cold PBS to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value.

Cellular Leukotriene Synthesis Assay

This assay measures the ability of a compound to inhibit leukotriene production in whole cells.

  • Objective: To determine the functional potency (IC50) of a test compound in inhibiting cellular leukotriene synthesis.

  • Materials:

    • Human whole blood or isolated neutrophils.

    • Calcium ionophore (e.g., A23187) to stimulate leukotriene synthesis.

    • Test compound at various concentrations.

    • Enzyme-linked immunosorbent assay (ELISA) kits for LTB4 or cysteinyl-leukotrienes.

    • Methanol (B129727) for cell lysis and protein precipitation.

  • Procedure:

    • Pre-incubate human whole blood or isolated neutrophils with varying concentrations of the test compound or vehicle control.

    • Stimulate the cells with a calcium ionophore to induce arachidonic acid release and leukotriene synthesis.

    • Terminate the reaction by adding cold methanol to lyse the cells and precipitate proteins.

    • Centrifuge the samples to pellet the cell debris.

    • Collect the supernatant and measure the concentration of LTB4 or cysteinyl-leukotrienes using a specific ELISA kit.

    • Calculate the percentage of inhibition of leukotriene synthesis at each concentration of the test compound and determine the IC50 value.

Below is a diagram illustrating the general workflow for a cellular leukotriene synthesis assay.

Cellular_Assay_Workflow Start Start: Isolate Human Neutrophils Preincubation Pre-incubate with Test Compound or Vehicle Start->Preincubation Stimulation Stimulate with Calcium Ionophore (A23187) Preincubation->Stimulation Termination Terminate Reaction (e.g., with cold Methanol) Stimulation->Termination Centrifugation Centrifuge to Pellet Debris Termination->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection ELISA Quantify Leukotrienes (e.g., LTB₄) via ELISA Supernatant_Collection->ELISA Analysis Data Analysis: Calculate % Inhibition and IC₅₀ ELISA->Analysis End End Analysis->End

Caption: Cellular leukotriene synthesis assay workflow.

Therapeutic Potential and Future Directions

FLAP inhibitors have demonstrated therapeutic potential in a variety of inflammatory conditions. Early clinical trials with compounds like MK-886 and veliflapon (B164845) showed promise in asthma.[3] More recently, the genetic association of the FLAP gene (ALOX5AP) with myocardial infarction and stroke has renewed interest in this target for cardiovascular diseases.

The development of new FLAP inhibitors is ongoing, with several compounds having entered Phase II clinical trials for inflammatory diseases. The elucidation of the 3D structure of FLAP has facilitated the design of novel chemical scaffolds with improved potency and pharmacokinetic properties. Future research will likely focus on developing FLAP inhibitors with enhanced tissue-specific targeting and exploring their utility in a broader range of inflammatory and cardiovascular disorders.

References

Abt-080: A Technical Guide to its Target Validation in Asthma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Abt-080, also known as VML-530, is a potent, orally active inhibitor of leukotriene biosynthesis that has been investigated for its potential therapeutic role in asthma. This technical guide provides a comprehensive overview of the target validation for this compound, with a focus on its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation. The data presented herein is primarily derived from the seminal publication by Kolasa et al. in the Journal of Medicinal Chemistry (2000), which laid the groundwork for understanding the pharmacological profile of this compound. While extensive clinical data in asthma for this compound is not publicly available, the preclinical evidence strongly supports the rationale for its development as an anti-inflammatory agent in respiratory diseases.

Introduction: The Role of Leukotrienes in Asthma Pathophysiology

Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness, reversible airflow obstruction, and airway remodeling. A key family of inflammatory mediators implicated in the pathophysiology of asthma is the leukotrienes. These lipid mediators are synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway and are potent constrictors of bronchial smooth muscle, promoters of microvascular leakage, and chemoattractants for inflammatory cells, particularly eosinophils.

The leukotriene synthesis pathway is a critical target for anti-asthma therapies. Inhibition of this pathway can be achieved by targeting key enzymes such as 5-lipoxygenase (5-LO) or the 5-lipoxygenase-activating protein (FLAP). FLAP is an integral membrane protein that facilitates the transfer of arachidonic acid to 5-LO, an essential step for the subsequent production of leukotrienes. By inhibiting FLAP, compounds like this compound can effectively block the synthesis of all leukotrienes, including the potent bronchoconstrictor cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) and the chemoattractant LTB₄.

This compound: A Potent Inhibitor of Leukotriene Biosynthesis

This compound, with the chemical name 4,4-bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid sodium salt, was identified as a highly potent inhibitor of leukotriene biosynthesis. Preclinical studies have demonstrated its efficacy in both in vitro and in vivo models of inflammation and asthma.

Quantitative In Vitro Efficacy

The inhibitory activity of this compound on leukotriene B₄ (LTB₄) formation was assessed in cellular assays. The following table summarizes the key quantitative data.

Assay SystemStimulusMeasured EndpointIC₅₀ (nM)[1]
Intact Human NeutrophilsCalcium IonophoreLTB₄ Formation20
Human Whole BloodCalcium IonophoreLTB₄ Production13000
Quantitative In Vivo Efficacy

The anti-inflammatory and anti-asthmatic potential of this compound was evaluated in several animal models. The effective dose (ED₅₀) values from these studies are presented below.

Animal ModelEndpoint MeasuredED₅₀ (mg/kg, oral)[1]
Rat Pleural Inflammation ModelInhibition of Inflammation3
Rat Peritoneal Passive Anaphylaxis ModelInhibition of LTB₄2.5
Rat Peritoneal Passive Anaphylaxis ModelInhibition of LTE₄1.0
Actively Sensitized Guinea Pig Airway ModelBlockade of Antigen-Induced Bronchoconstriction0.4

Mechanism of Action: Targeting the 5-Lipoxygenase Pathway

While the initial publication describes this compound as an inhibitor of leukotriene biosynthesis, further evidence suggests that its primary molecular target is the 5-lipoxygenase-activating protein (FLAP). This is inferred from its potent cellular activity coupled with a lack of direct inhibition of the soluble 5-LO enzyme in broken cell preparations.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound within the 5-lipoxygenase signaling cascade.

Abt080_Mechanism_of_Action Arachidonic_Acid Arachidonic Acid FLAP 5-Lipoxygenase Activating Protein (FLAP) Arachidonic_Acid->FLAP Binds to Five_LO 5-Lipoxygenase (5-LO) FLAP->Five_LO Presents AA to LTA4 Leukotriene A₄ (LTA₄) Five_LO->LTA4 Catalyzes LTB4 Leukotriene B₄ (LTB₄) LTA4->LTB4 LTC4_Synthase LTC₄ Synthase LTA4->LTC4_Synthase Inflammation Inflammation (Chemotaxis) LTB4->Inflammation LTC4 Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) LTC4_Synthase->LTC4 Bronchoconstriction Bronchoconstriction LTC4->Bronchoconstriction Abt080 This compound Abt080->FLAP Inhibits

Proposed mechanism of this compound action via FLAP inhibition.

Experimental Protocols

The following sections provide generalized methodologies for the key experiments cited in the evaluation of this compound. These are based on standard pharmacological assays and the information available from the primary literature.

In Vitro LTB₄ Formation Assay in Human Neutrophils

This assay is designed to measure the potency of a compound in inhibiting the production of LTB₄ in isolated human inflammatory cells.

Neutrophil_LTB4_Assay Start Isolate Human Neutrophils from Whole Blood Preincubation Pre-incubate Neutrophils with this compound (or vehicle) Start->Preincubation Stimulation Stimulate with Calcium Ionophore (e.g., A23187) Preincubation->Stimulation Incubation Incubate at 37°C Stimulation->Incubation Termination Terminate Reaction (e.g., acidification, centrifugation) Incubation->Termination Extraction Extract Leukotrienes from Supernatant Termination->Extraction Analysis Quantify LTB₄ Levels (e.g., ELISA, LC-MS/MS) Extraction->Analysis IC50 Calculate IC₅₀ Value Analysis->IC50

Workflow for in vitro LTB₄ formation assay.
In Vivo Antigen-Induced Bronchoconstriction in Guinea Pigs

This animal model is used to assess the efficacy of a compound in preventing airway narrowing in response to an allergic trigger.

Guinea_Pig_Bronchoconstriction_Model Sensitization Actively Sensitize Guinea Pigs (e.g., with ovalbumin) Dosing Administer this compound (or vehicle) Orally Sensitization->Dosing Anesthesia Anesthetize Animals and Monitor Respiratory Function Dosing->Anesthesia Challenge Administer Antigen Challenge (e.g., aerosolized ovalbumin) Anesthesia->Challenge Measurement Measure Bronchoconstriction (e.g., changes in airway pressure) Challenge->Measurement ED50 Calculate ED₅₀ Value Measurement->ED50

Workflow for in vivo bronchoconstriction model.

Conclusion and Future Directions

The preclinical data for this compound strongly validate the inhibition of the leukotriene synthesis pathway, likely via FLAP, as a therapeutic strategy for asthma. The compound demonstrates potent in vitro activity and significant in vivo efficacy in relevant animal models of airway inflammation and bronchoconstriction.

Despite the promising preclinical profile of this compound, there is a notable absence of publicly available data from human clinical trials in asthma. Further investigation would be required to ascertain the safety, tolerability, pharmacokinetic, and pharmacodynamic profile of this compound in human subjects. Should the compound progress, future studies would need to focus on dose-ranging efficacy in asthmatic populations, identification of responsive patient phenotypes, and long-term safety assessments. The foundation of preclinical evidence, however, establishes this compound as a compelling candidate for the treatment of asthma and other inflammatory diseases where leukotrienes play a pathogenic role.

References

The Role of Abt-080 in the Inhibition of LTB4 and LTC4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abt-080 is a potent and orally active inhibitor of leukotriene biosynthesis, targeting the 5-lipoxygenase-activating protein (FLAP). By inhibiting FLAP, this compound effectively blocks the synthesis of both leukotriene B4 (LTB4) and leukotriene C4 (LTC4), key lipid mediators implicated in a wide range of inflammatory diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for assessing its inhibitory activity, and a summary of its quantitative data in comparison to other FLAP inhibitors.

Introduction: The Role of Leukotrienes in Inflammation

Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid through the 5-lipoxygenase (5-LO) pathway. They play a crucial role in the pathophysiology of various inflammatory conditions, including asthma, allergic rhinitis, and cardiovascular diseases. The biosynthesis of leukotrienes is initiated by the activation of cellular phospholipases, which release arachidonic acid from the cell membrane. The key enzyme, 5-lipoxygenase (5-LO), then converts arachidonic acid into the unstable intermediate, leukotriene A4 (LTA4). This critical step requires the presence of the 5-lipoxygenase-activating protein (FLAP), a nuclear membrane protein that facilitates the transfer of arachidonic acid to 5-LO.

From LTA4, the pathway bifurcates. LTA4 can be hydrolyzed by LTA4 hydrolase to form leukotriene B4 (LTB4), a potent chemoattractant for neutrophils and other leukocytes. Alternatively, LTA4 can be conjugated with glutathione (B108866) by LTC4 synthase to produce leukotriene C4 (LTC4). LTC4 and its subsequent metabolites, LTD4 and LTE4 (collectively known as cysteinyl-leukotrienes), are powerful bronchoconstrictors and increase vascular permeability.

Given their central role in inflammation, the inhibition of leukotriene synthesis has been a major focus of drug development. FLAP represents an attractive therapeutic target as its inhibition blocks the production of both LTB4 and the cysteinyl-leukotrienes, offering a broad-spectrum anti-inflammatory effect.

This compound: A FLAP Inhibitor

This compound is a symmetrical bis(heteroarylmethoxyphenyl)alkylcarboxylic acid that has been identified as a potent inhibitor of leukotriene biosynthesis.[1] It acts by binding to FLAP, thereby preventing the interaction between 5-LO and its substrate, arachidonic acid. This mechanism effectively halts the production of LTA4 and, consequently, the downstream synthesis of both LTB4 and LTC4.[2][3]

Quantitative Data: Inhibitory Potency of this compound and Other FLAP Inhibitors

The inhibitory activity of this compound has been quantified in various in vitro assays. The following table summarizes the key data and provides a comparison with other well-known FLAP inhibitors.

CompoundAssay ConditionTargetIC50 (nM)Reference
This compound Ionophore-stimulated human neutrophilsLTB4 Formation20[1][4]
This compound Ionophore-stimulated human whole bloodLTB4 Production13000
MK-886 Human Monocytes5-LO Product Formation~3
MK-886 Human Neutrophils5-LO Product Formation10-14
Diflapolin Human Monocytes5-LO Product Formation30
Diflapolin Human Neutrophils5-LO Product Formation170

Signaling Pathways and Experimental Workflows

Leukotriene Biosynthesis Pathway and Inhibition by this compound

The following diagram illustrates the leukotriene biosynthesis pathway and highlights the point of inhibition by this compound.

Leukotriene_Pathway cluster_synthesis Leukotriene Synthesis AA Arachidonic Acid LTA4 Leukotriene A4 (LTA4) AA->LTA4 PLA2 cPLA2 Membrane Membrane Phospholipids Membrane->AA Stimuli FLAP FLAP FiveLO 5-LO Abt080 This compound Abt080->FLAP Inhibits LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 Glutathione LTA4H LTA4 Hydrolase Inflammation Inflammation (Chemotaxis) LTB4->Inflammation LTC4S LTC4 Synthase Bronchoconstriction Bronchoconstriction Increased Vascular Permeability LTC4->Bronchoconstriction

Caption: Leukotriene biosynthesis pathway and the inhibitory action of this compound on FLAP.

Experimental Workflow for LTB4 Inhibition Assay

The following diagram outlines a typical experimental workflow for assessing the inhibition of LTB4 formation in human neutrophils.

LTB4_Inhibition_Workflow start Start isolate Isolate Human Neutrophils from peripheral blood start->isolate preincubate Pre-incubate neutrophils with this compound or vehicle isolate->preincubate stimulate Stimulate with Calcium Ionophore (A23187) preincubate->stimulate stop_reaction Stop reaction stimulate->stop_reaction extract Extract Leukotrienes stop_reaction->extract analyze Analyze LTB4 levels (e.g., ELISA, LC-MS) extract->analyze calculate Calculate IC50 analyze->calculate end End calculate->end

Caption: Workflow for determining the inhibitory effect of this compound on LTB4 formation.

Experimental Protocols

Inhibition of Ionophore-Stimulated LTB4 Formation in Human Neutrophils

This protocol is based on methodologies commonly used to assess the potency of FLAP inhibitors.

Materials:

  • Ficoll-Paque PLUS

  • Dextran (B179266) T-500

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca2+/Mg2+

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Calcium Ionophore A23187

  • Methanol (B129727)

  • Internal standard (e.g., PGB2)

  • LTB4 ELISA kit or LC-MS/MS system

Procedure:

  • Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood of healthy donors using dextran sedimentation followed by centrifugation over a Ficoll-Paque density gradient. Lyse contaminating red blood cells with hypotonic saline. Resuspend the purified neutrophils in HBSS without Ca2+/Mg2+.

  • Cell Incubation: Adjust the neutrophil concentration to 1 x 10^7 cells/mL in HBSS with Ca2+/Mg2+.

  • Compound Pre-incubation: Pre-incubate the neutrophil suspension with various concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) or vehicle (DMSO) for 15 minutes at 37°C.

  • Stimulation: Initiate leukotriene synthesis by adding calcium ionophore A23187 to a final concentration of 5 µM. Incubate for 5 minutes at 37°C.

  • Reaction Termination and Extraction: Stop the reaction by adding two volumes of cold methanol containing an internal standard. Centrifuge to pellet the cell debris.

  • Analysis: Analyze the supernatant for LTB4 levels using a commercially available LTB4 ELISA kit according to the manufacturer's instructions or by a validated LC-MS/MS method.

  • Data Analysis: Calculate the percent inhibition of LTB4 formation for each concentration of this compound relative to the vehicle control. Determine the IC50 value by non-linear regression analysis of the concentration-response curve.

Inhibition of LTB4 Production in Human Whole Blood

This assay provides a more physiologically relevant assessment of inhibitor potency.

Materials:

  • Fresh human whole blood

  • This compound

  • DMSO

  • Calcium Ionophore A23187

  • Methanol

  • Internal standard (e.g., PGB2)

  • LTB4 ELISA kit or LC-MS/MS system

Procedure:

  • Blood Collection: Collect fresh human whole blood from healthy donors into tubes containing an anticoagulant (e.g., heparin).

  • Compound Incubation: Aliquot the whole blood and incubate with various concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) or vehicle (DMSO) for 30 minutes at 37°C.

  • Stimulation: Add calcium ionophore A23187 to a final concentration of 10 µM to stimulate leukotriene production. Incubate for 30 minutes at 37°C.

  • Reaction Termination and Sample Preparation: Stop the reaction by adding four volumes of cold methanol containing an internal standard. Vortex and centrifuge to precipitate proteins.

  • Analysis: Analyze the supernatant for LTB4 levels using a LTB4 ELISA kit or by LC-MS/MS.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value as described in the neutrophil assay.

Conclusion

This compound is a potent inhibitor of the 5-lipoxygenase pathway, acting through the specific inhibition of FLAP. This mechanism allows for the effective blockade of both LTB4 and LTC4 synthesis, highlighting its potential as a broad-spectrum anti-inflammatory agent. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers and drug development professionals working on novel anti-inflammatory therapies targeting the leukotriene pathway. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential.

References

In Vitro Characterization of Abt-080: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abt-080, also known as VML-530, is a potent and selective inhibitor of leukotriene synthesis. This document provides a comprehensive overview of the in vitro characterization of this compound, summarizing its inhibitory activity and mechanism of action. Detailed experimental protocols for key assays and a visual representation of its role in the leukotriene biosynthesis pathway are presented to support further research and development efforts in inflammatory and respiratory diseases such as asthma.

Introduction

Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid through the 5-lipoxygenase (5-LO) pathway. They are significantly involved in the pathophysiology of a range of inflammatory diseases, most notably asthma, where they contribute to bronchoconstriction, mucus secretion, and airway inflammation. The synthesis of leukotrienes is initiated by the action of 5-lipoxygenase-activating protein (FLAP), which presents arachidonic acid to the 5-LO enzyme. Therefore, FLAP represents a critical upstream target for the inhibition of the entire leukotriene cascade, including the production of both leukotriene B4 (LTB4) and the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4).

This compound has been identified as an inhibitor of leukotriene biosynthesis. This technical guide details its in vitro characterization, providing quantitative data on its inhibitory potency and a detailed description of the methodologies used for its evaluation.

Quantitative Data Summary

The inhibitory activity of this compound on the production of LTB4 has been quantified in two distinct in vitro assay systems. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Assay SystemStimulantIC50 (nM)Reference
Isolated Human NeutrophilsCalcium Ionophore A-2318720[1][2]
Human Whole BloodCalcium Ionophore A-2318713,000[1]

Mechanism of Action

This compound functions as an inhibitor of 5-lipoxygenase-activating protein (FLAP). By targeting FLAP, this compound effectively prevents the transfer of arachidonic acid to 5-lipoxygenase, a crucial initial step in the leukotriene biosynthesis cascade. This mechanism allows this compound to simultaneously block the production of both LTB4 and the cysteinyl-leukotrienes (LTC4, LTD4, LTE4). Notably, the action of this compound is specific to the 5-lipoxygenase pathway and does not affect the biosynthesis of prostaglandins, such as PGH2.

Leukotriene Biosynthesis Pathway and Site of this compound Inhibition

Leukotriene_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid cPLA2 5-LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->5-LO FLAP LTA4 Leukotriene A4 (LTA4) 5-LO->LTA4 5-HPETE LTA4_Hydrolase LTA4 Hydrolase LTC4_Synthase LTC4 Synthase LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4 Synthase cPLA2 cPLA2 FLAP FLAP This compound This compound This compound->FLAP Inhibition

Caption: this compound inhibits FLAP, blocking leukotriene synthesis.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize this compound. These protocols are synthesized from standard laboratory practices for similar assays.

LTB4 Formation Assay in Isolated Human Neutrophils

Objective: To determine the IC50 value of this compound for the inhibition of LTB4 production in isolated human neutrophils stimulated with a calcium ionophore.

Materials:

  • Ficoll-Paque PLUS

  • Dextran (B179266) T-500

  • Hanks' Balanced Salt Solution (HBSS)

  • Calcium Ionophore A-23187 (from Streptomyces chartreusensis)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • LTB4 ELISA Kit

  • Human venous blood from healthy, consenting donors

Procedure:

  • Neutrophil Isolation:

    • Human neutrophils are isolated from fresh venous blood using dextran sedimentation followed by centrifugation over a Ficoll-Paque density gradient.

    • Contaminating erythrocytes are removed by hypotonic lysis.

    • The purified neutrophils are washed and resuspended in HBSS at a concentration of 1 x 10^7 cells/mL. Cell viability is assessed by Trypan Blue exclusion and should be >95%.

  • Compound Preparation:

    • This compound is dissolved in DMSO to create a stock solution.

    • Serial dilutions of this compound are prepared in HBSS to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 0.1% to avoid solvent effects.

  • Assay Performance:

    • In a 96-well plate, 100 µL of the neutrophil suspension is added to each well.

    • 10 µL of the various concentrations of this compound or vehicle (DMSO in HBSS) is added to the respective wells and pre-incubated for 15 minutes at 37°C.

    • LTB4 production is stimulated by adding 10 µL of Calcium Ionophore A-23187 (final concentration of 5 µM).

    • The plate is incubated for 10 minutes at 37°C.

    • The reaction is terminated by placing the plate on ice and centrifuging at 4°C to pellet the cells.

  • LTB4 Quantification:

    • The supernatant from each well is collected.

    • The concentration of LTB4 in the supernatant is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis:

    • The percentage inhibition of LTB4 production at each concentration of this compound is calculated relative to the vehicle-treated control.

    • The IC50 value is determined by plotting the percentage inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic equation.

Experimental Workflow: Neutrophil LTB4 Assay

Workflow_Neutrophil start Start blood_collection Collect Human Venous Blood start->blood_collection neutrophil_isolation Isolate Neutrophils (Dextran/Ficoll) blood_collection->neutrophil_isolation cell_prep Resuspend Neutrophils in HBSS neutrophil_isolation->cell_prep pre_incubation Pre-incubate Neutrophils with this compound (15 min, 37°C) cell_prep->pre_incubation compound_prep Prepare this compound Serial Dilutions compound_prep->pre_incubation stimulation Stimulate with A-23187 (10 min, 37°C) pre_incubation->stimulation termination Terminate Reaction (Ice & Centrifugation) stimulation->termination supernatant_collection Collect Supernatant termination->supernatant_collection elisa Quantify LTB4 (ELISA) supernatant_collection->elisa data_analysis Calculate % Inhibition & Determine IC50 elisa->data_analysis end_process End data_analysis->end_process

Caption: Workflow for determining the IC50 of this compound in neutrophils.

LTB4 Formation Assay in Human Whole Blood

Objective: To determine the IC50 value of this compound for the inhibition of LTB4 production in a human whole blood matrix.

Materials:

  • Human venous blood from healthy, consenting donors, collected in tubes containing heparin anticoagulant.

  • Calcium Ionophore A-23187

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Methanol (B129727)

  • LTB4 ELISA Kit

Procedure:

  • Compound Preparation:

    • This compound is dissolved in DMSO to create a stock solution.

    • Serial dilutions of this compound are prepared in saline or appropriate buffer.

  • Assay Performance:

    • Freshly collected heparinized human whole blood is used.

    • In a suitable tube, 1 mL of whole blood is aliquoted.

    • 10 µL of the various concentrations of this compound or vehicle is added and pre-incubated for 15 minutes at 37°C with gentle mixing.

    • LTB4 production is stimulated by adding 10 µL of Calcium Ionophore A-23187 (final concentration of 50 µM).

    • The blood is incubated for 30 minutes at 37°C with gentle agitation.

  • Sample Processing:

    • The reaction is stopped by adding 2 mL of ice-cold methanol to precipitate proteins.

    • The samples are vortexed and then centrifuged at 2000 x g for 10 minutes at 4°C.

  • LTB4 Quantification:

    • The clear supernatant is collected.

    • The supernatant may require further solid-phase extraction to purify the lipid mediators before quantification.

    • The concentration of LTB4 is determined using a competitive ELISA kit, following the manufacturer's protocol. Appropriate dilutions of the extracted sample may be necessary.

  • Data Analysis:

    • The percentage inhibition of LTB4 production is calculated for each this compound concentration relative to the vehicle-treated control.

    • The IC50 value is determined by non-linear regression analysis of the concentration-response curve.

Conclusion

The in vitro data for this compound clearly demonstrate its potent inhibitory effect on the biosynthesis of the pro-inflammatory mediator LTB4. Its mechanism of action as a FLAP inhibitor positions it as a promising therapeutic candidate for diseases driven by leukotrienes, such as asthma. The significant difference in potency observed between the isolated neutrophil and whole blood assays highlights the importance of considering the influence of plasma protein binding and other matrix effects in the early stages of drug characterization. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and develop this compound and related compounds.

References

Abt-080 for Research in Allergic Rhinitis Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, driven by an IgE-mediated immune response to allergens. The pathophysiology involves a complex interplay of immune cells and mediators, with leukotrienes emerging as key players in orchestrating the inflammatory cascade.[1][2] Abt-080, also known as VML-530, is a potent, orally active inhibitor of leukotriene biosynthesis.[3] By targeting the synthesis of both leukotriene B4 (LTB4) and cysteinyl leukotrienes (LTC4, LTD4, LTE4), this compound presents a compelling therapeutic candidate for allergic rhinitis. This technical guide provides an in-depth overview of the core methodologies and pathways relevant to the investigation of this compound in preclinical models of allergic rhinitis.

Mechanism of Action of this compound

This compound functions as a leukotriene synthesis inhibitor. It simultaneously blocks the pathways leading to the production of LTB4 and the cysteinyl leukotrienes.[3] This inhibition is crucial as leukotrienes are potent inflammatory mediators involved in the pathophysiology of allergic rhinitis, contributing to nasal congestion, mucus secretion, and inflammation.[1][2][4]

The Leukotriene Synthesis Pathway

The following diagram illustrates the leukotriene synthesis pathway and the target of this compound. Leukotrienes are generated from arachidonic acid via the 5-lipoxygenase (5-LO) pathway.[5][6] this compound inhibits this pathway, thereby reducing the production of pro-inflammatory leukotrienes.

Leukotriene_Pathway phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox Cyclooxygenase arachidonic_acid->cox five_lo 5-Lipoxygenase (5-LO) arachidonic_acid->five_lo prostaglandins Prostaglandins & Thromboxanes cox->prostaglandins lta4 Leukotriene A4 (LTA4) five_lo->lta4 lta4h LTA4 Hydrolase lta4->lta4h ltc4s LTC4 Synthase lta4->ltc4s ltb4 Leukotriene B4 (LTB4) lta4h->ltb4 inflammation Inflammation (Chemotaxis, Vascular Permeability, Bronchoconstriction) ltb4->inflammation ltc4 Leukotriene C4 (LTC4) ltc4s->ltc4 ltd4 Leukotriene D4 (LTD4) ltc4->ltd4 lte4 Leukotriene E4 (LTE4) ltd4->lte4 lte4->inflammation abt_080 This compound abt_080->five_lo

Leukotriene Synthesis Pathway and this compound's Site of Action.

In Vitro Efficacy of this compound

The following table summarizes the known in vitro inhibitory activity of this compound on leukotriene B4 (LTB4) formation.

Assay SystemStimulusIC50 (nM)Reference
Human NeutrophilsCalcium Ionophore (A-23187)20
Human Whole BloodCalcium Ionophore (A-23187)13000

Experimental Protocol for Allergic Rhinitis Model

This section outlines a detailed methodology for establishing a murine model of allergic rhinitis, which can be utilized to evaluate the in vivo efficacy of this compound. This protocol is based on established methods of inducing allergic rhinitis in mice using ovalbumin (OVA) as the allergen.[7][8][9]

Experimental Workflow

The diagram below provides a visual representation of the experimental workflow for the induction of allergic rhinitis and subsequent treatment evaluation.

Experimental_Workflow cluster_sensitization Sensitization Details cluster_challenge Challenge Details cluster_treatment Treatment Details cluster_evaluation Evaluation Parameters sensitization Sensitization Phase (Days 0, 7, 14) challenge Challenge Phase (Days 21-28) sensitization->challenge ip_injection Intraperitoneal (i.p.) Injection: - Ovalbumin (OVA) + Alum - Saline (Control) treatment Treatment Phase (Concurrent with Challenge) challenge->treatment evaluation Evaluation Phase (Day 29) challenge->evaluation intranasal Intranasal (i.n.) Instillation: - OVA Solution - Saline (Control) treatment->evaluation drug_admin Drug Administration: - this compound (Oral Gavage) - Vehicle Control symptom_scoring Symptom Scoring (Sneezing, Nasal Rubbing) serum_analysis Serum Analysis (OVA-specific IgE) histology Nasal Histology (Eosinophil Infiltration)

Experimental Workflow for Murine Allergic Rhinitis Model.
Materials and Methods

Animals:

  • 6-8 week old female BALB/c mice.

Reagents:

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (B78521) (Alum) adjuvant (Thermo Fisher Scientific)

  • Sterile, pyrogen-free saline

  • This compound

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

Procedure:

  • Sensitization Phase (Days 0, 7, and 14):

    • Prepare the sensitization solution by emulsifying 100 µg of OVA in 1 mg of aluminum hydroxide in a total volume of 200 µL of sterile saline per mouse.

    • Administer the OVA/alum suspension via intraperitoneal (i.p.) injection.

    • For the control group, administer a corresponding volume of saline with alum.

  • Challenge Phase (Days 21-28):

    • Prepare a 1% OVA solution in sterile saline for intranasal challenge.

    • Lightly anesthetize the mice.

    • Administer 10 µL of the OVA solution intranasally (5 µL per nostril) daily.

    • The control group receives intranasal saline.

  • Treatment Phase (Concurrent with Challenge):

    • Prepare the desired concentrations of this compound in the vehicle.

    • Administer this compound or vehicle control via oral gavage daily, typically 1 hour before the intranasal challenge.

  • Evaluation Phase (Day 29):

    • Symptom Scoring: Immediately after the final OVA challenge, observe the mice for 15-30 minutes and count the number of sneezes and nasal rubbing motions.

    • Serum Collection: Collect blood via cardiac puncture and process to obtain serum. Analyze for OVA-specific IgE levels using an ELISA kit.

    • Nasal Lavage: Perform nasal lavage with phosphate-buffered saline (PBS) to collect inflammatory cells. Perform cytological analysis to quantify eosinophils and other immune cells.

    • Histological Analysis: Euthanize the mice and fix the heads in 10% neutral buffered formalin. Decalcify, embed in paraffin, and section the nasal passages. Stain with Hematoxylin and Eosin (H&E) and/or specific stains for eosinophils (e.g., Luna's stain) to assess inflammatory cell infiltration in the nasal mucosa.

Conclusion

This compound, with its mechanism of action as a leukotriene synthesis inhibitor, holds significant promise for the treatment of allergic rhinitis. The experimental framework provided in this guide offers a robust starting point for researchers to investigate the preclinical efficacy of this compound in a relevant animal model. By leveraging these detailed protocols and understanding the underlying signaling pathways, the scientific community can further elucidate the therapeutic potential of this compound and pave the way for its development as a novel treatment for allergic rhinitis.

References

Abt-080 (ELOM-080): A Potential Therapeutic Agent in Chronic Obstructive Pulmonary Disease (COPD) Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Initial searches for "Abt-080" in the context of recent Chronic Obstructive Pulmonary Disease (COPD) research did not yield specific results. However, the designation "ELOM-080" corresponds to a well-documented phytopharmaceutical agent investigated for its potential in treating respiratory diseases, including COPD. This guide will focus on the available data for ELOM-080.

Executive Summary

Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation. Current therapeutic strategies primarily focus on managing symptoms and reducing exacerbations. ELOM-080, a distillate of rectified essential oils, has demonstrated a multifactorial mechanism of action that addresses several key pathophysiological aspects of COPD. This document provides a comprehensive overview of the preclinical and clinical research on ELOM-080, with a focus on its potential applications in COPD research and development. It includes a summary of clinical trial data, detailed experimental protocols, and visualizations of its proposed mechanism of action and study designs.

Core Compound: ELOM-080

ELOM-080 is a phytopharmaceutical agent, also known as Myrtol, derived from a distillate of a mixture of four rectified essential oils: eucalyptus, sweet orange, myrtle, and lemon oil.[1][2][3][4] It is recognized for its secretolytic, secretomotoric, mucolytic, anti-inflammatory, antioxidative, antimicrobial, and bronchospasmolytic properties. Preclinical studies in rat models of COPD have suggested that ELOM-080 can inhibit proteins involved in mucus hypersecretion, such as MUC5AC.

Clinical Efficacy in COPD

A significant body of clinical evidence for ELOM-080 in COPD comes from a post-hoc analysis of a randomized, double-blind, placebo-controlled clinical trial. This study investigated the long-term efficacy of ELOM-080 in patients with a chronic bronchitis phenotype of COPD.

The following tables summarize the key quantitative outcomes from the pivotal clinical trial of ELOM-080 in COPD patients with a chronic bronchitis phenotype.[5][6]

Table 1: Effect of ELOM-080 on COPD Exacerbations (6-Month Treatment Period)

Outcome MeasureELOM-080 (n=35)Placebo (n=29)P-value
Percentage of Subjects with at Least One Exacerbation 29%55%0.031
Total Number of Exacerbations 10210.012
Subjects Requiring Antibiotic Treatment for Exacerbation 17% (6 of 35)34% (10 of 29)-

Table 2: Symptom Improvement with ELOM-080

Symptom AssessmentTime PointELOM-080PlaceboP-value
Percentage of Asymptomatic/Mildly Symptomatic Patients (Sputum/Cough) 2 Months25%11%<0.005
3 Months26%14%<0.05
Subjective Rating of General Health Status (Superiority) 2 Months--0.015
3 Months--0.024

Experimental Protocols

The data presented above was derived from a post-hoc analysis of a randomized, double-blind, placebo-controlled, parallel-group clinical trial.

  • Study Type: Randomized, double-blind, placebo-controlled, parallel-group clinical trial.[6]

  • Patient Population: Patients with chronic bronchitis and concomitant COPD.[6] Inclusion criteria for the COPD subgroup included a documented physician diagnosis of COPD, or fulfillment of all of the following: prescription of concomitant bronchodilator treatment, a smoking history of at least 10 years, and spirometric evidence of airflow obstruction (FEV1 ≤80% of the predicted value).[5]

  • Total Randomized Subjects in Original Trial: 260.[5]

  • Subjects in COPD Subgroup Analysis: 64 (35 in the ELOM-080 group, 29 in the placebo group).[5][6]

  • Treatment Group: Oral administration of ELOM-080 (300 mg, 3 times daily).[6]

  • Control Group: Oral administration of a matching placebo.

  • Treatment Duration: 6 months.[6]

  • Primary Outcome: The proportion of subjects experiencing at least one exacerbation during the 6-month study period.[6]

  • Secondary Outcomes:

    • Total number of exacerbations.[6]

    • Proportion of acute exacerbations requiring antibiotic treatment.[6]

    • Monthly evaluations of sputum and cough symptoms.[6]

    • General state of health.[6]

    • Safety analysis.[6]

Visualizations

ELOM-080_Mechanism_of_Action cluster_0 ELOM-080 cluster_1 Pharmacological Effects cluster_2 Pathophysiological Impact in COPD cluster_3 Clinical Outcomes in COPD ELOM_080 ELOM-080 (Myrtol) Mucolytic Mucolytic/ Secretolytic/ Secretomotoric ELOM_080->Mucolytic Anti_Inflammatory Anti-inflammatory ELOM_080->Anti_Inflammatory Antioxidant Antioxidant ELOM_080->Antioxidant Antimicrobial Antimicrobial ELOM_080->Antimicrobial Bronchospasmolytic Bronchospasmolytic ELOM_080->Bronchospasmolytic Mucus_Clearance Improved Mucus Clearance Mucolytic->Mucus_Clearance Reduced_Inflammation Reduced Airway Inflammation Anti_Inflammatory->Reduced_Inflammation Oxidative_Stress Decreased Oxidative Stress Antioxidant->Oxidative_Stress Bacterial_Load Reduced Bacterial Load Antimicrobial->Bacterial_Load Airflow_Obstruction Reduced Bronchoconstriction Bronchospasmolytic->Airflow_Obstruction Reduced_Exacerbations Reduced Exacerbations Mucus_Clearance->Reduced_Exacerbations Symptom_Improvement Symptom Improvement (Cough, Sputum) Mucus_Clearance->Symptom_Improvement Reduced_Inflammation->Reduced_Exacerbations Reduced_Inflammation->Symptom_Improvement Bacterial_Load->Reduced_Exacerbations Airflow_Obstruction->Symptom_Improvement

Caption: Proposed multifactorial mechanism of action of ELOM-080 in COPD.

ELOM-080_Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (6 Months) cluster_followup Follow-up & Analysis Patient_Population Patients with Chronic Bronchitis and concomitant COPD (n=260) Inclusion_Criteria COPD Diagnosis Smoking History > 10 years FEV1 <= 80% predicted Patient_Population->Inclusion_Criteria Randomization Randomization (1:1) Inclusion_Criteria->Randomization ELOM_080_Group ELOM-080 Group (n=35) 300 mg, 3x daily Randomization->ELOM_080_Group Placebo_Group Placebo Group (n=29) Matching Placebo Randomization->Placebo_Group Monthly_Assessments Monthly Assessments: - Sputum & Cough Symptoms - General Health Status ELOM_080_Group->Monthly_Assessments Placebo_Group->Monthly_Assessments Primary_Endpoint Primary Endpoint Analysis: Proportion of subjects with >= 1 exacerbation Monthly_Assessments->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Analysis: - Total Exacerbations - Antibiotic Use - Symptom Scores Monthly_Assessments->Secondary_Endpoints

Caption: Experimental workflow of the randomized controlled trial for ELOM-080 in COPD.

Potential Applications in COPD Research

The available data suggests several potential applications for ELOM-080 in the context of COPD research and drug development:

  • Adjunctive Therapy: ELOM-080 could be investigated as an add-on therapy to existing standard-of-care treatments for COPD, particularly in patients with a chronic bronchitis phenotype and frequent exacerbations.

  • Biomarker Development: Future studies could explore the impact of ELOM-080 on inflammatory and oxidative stress biomarkers in COPD patients to further elucidate its in-vivo mechanisms of action.

  • Phenotype-Specific Treatment: The positive results in the chronic bronchitis phenotype subgroup highlight the importance of patient stratification in COPD clinical trials. ELOM-080 appears to be a promising candidate for this specific patient population.

  • Preclinical Modeling: The known anti-inflammatory and mucoregulatory effects of ELOM-080 make it a useful tool for studying these pathways in preclinical models of COPD.

Conclusion

ELOM-080 has demonstrated clinical efficacy in reducing exacerbations and improving symptoms in a subgroup of COPD patients with chronic bronchitis. Its multifactorial mechanism of action, targeting mucus hypersecretion, inflammation, and oxidative stress, aligns well with the complex pathophysiology of the disease. Further large-scale, prospective clinical trials are warranted to confirm these findings and to more precisely define its role in the management of COPD. The detailed experimental protocols and mechanistic understanding provided in this guide offer a solid foundation for researchers and drug development professionals to design future studies and explore the full therapeutic potential of ELOM-080 in COPD.

References

An In-depth Technical Guide to the Anti-inflammatory Properties of Abt-080

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abt-080 is a potent and selective inhibitor of leukotriene synthesis, demonstrating significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the core mechanism of action, quantitative efficacy, and detailed experimental methodologies for evaluating the anti-inflammatory effects of this compound. The primary focus is on its inhibition of 5-lipoxygenase (5-LOX), a critical enzyme in the biosynthesis of leukotrienes, which are key mediators of inflammation. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the relevant biological pathways and experimental workflows to support further research and development of this compound.

Core Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

This compound exerts its anti-inflammatory effects by targeting the 5-lipoxygenase (5-LOX) pathway. 5-LOX is the key enzyme responsible for the initial steps in the conversion of arachidonic acid into pro-inflammatory leukotrienes, including Leukotriene B4 (LTB4).[1] LTB4 is a potent chemoattractant for neutrophils and other immune cells, playing a crucial role in the amplification of the inflammatory response. By inhibiting 5-LOX, this compound effectively blocks the production of LTB4 and other downstream leukotrienes, thereby attenuating the inflammatory cascade.

Signaling Pathway Diagram

Leukotriene_Synthesis_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cellular Stimuli AA Arachidonic Acid PLA2->AA FiveLOX 5-Lipoxygenase (5-LOX) AA->FiveLOX FLAP 5-LOX Activating Protein (FLAP) FLAP->FiveLOX Presents AA LTA4 Leukotriene A4 (LTA4) FiveLOX->LTA4 Abt080 This compound Abt080->FiveLOX Inhibits LTA4_H LTA4 Hydrolase LTA4->LTA4_H LTC4_S LTC4 Synthase LTA4->LTC4_S LTB4 Leukotriene B4 (LTB4) LTA4_H->LTB4 Inflammation Inflammation (Chemotaxis, Vascular Permeability) LTB4->Inflammation CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTC4_S->CysLTs CysLTs->Inflammation

Figure 1: this compound inhibits the 5-Lipoxygenase pathway.

Quantitative Data on Anti-inflammatory Efficacy

The inhibitory potency of this compound has been quantified through in vitro assays measuring the reduction of Leukotriene B4 (LTB4) production in stimulated human immune cells.

Assay TypeCell TypeStimulantIC50 (nM)Reference
LTB4 FormationHuman NeutrophilsCalcium Ionophore A2318720[Source]
LTB4 ProductionHuman Whole BloodCalcium Ionophore A2318713000[Source]

Table 1: In Vitro Inhibitory Activity of this compound

Detailed Experimental Protocols

The following protocols provide a detailed methodology for assessing the anti-inflammatory properties of this compound by measuring its inhibitory effect on LTB4 production.

LTB4 Formation Assay in Isolated Human Neutrophils

This protocol outlines the procedure for isolating human neutrophils and measuring the effect of this compound on A23187-stimulated LTB4 formation.

Materials:

  • Fresh human venous blood collected in heparinized tubes

  • Dextran T500

  • Ficoll-Paque

  • Hanks' Balanced Salt Solution (HBSS)

  • Calcium Ionophore A23187 (stock solution in DMSO)

  • This compound (stock solution in DMSO)

  • LTB4 ELISA Kit or Radioimmunoassay (RIA) Kit

  • Phosphate Buffered Saline (PBS)

  • Ethanol (B145695)

  • Centrifuge

  • Incubator (37°C)

  • Microplate reader (for ELISA) or Gamma counter (for RIA)

Procedure:

  • Neutrophil Isolation:

    • Mix fresh human blood with 6% Dextran T500 in a 4:1 ratio.

    • Allow erythrocytes to sediment for 30-45 minutes at room temperature.

    • Carefully layer the upper leukocyte-rich plasma onto Ficoll-Paque.

    • Centrifuge at 400 x g for 30 minutes at room temperature.

    • Aspirate the upper layers, leaving the neutrophil-monocyte pellet.

    • Resuspend the pellet in HBSS and perform a hypotonic lysis to remove any remaining red blood cells.

    • Wash the cells twice with HBSS and resuspend in HBSS with calcium and magnesium.

    • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Adjust the cell suspension to the desired concentration (e.g., 2 x 10^6 cells/mL).

  • Inhibition Assay:

    • Pre-incubate the isolated neutrophils with various concentrations of this compound or vehicle (DMSO) for 15 minutes at 37°C.

    • Stimulate the cells with a final concentration of 5 µM Calcium Ionophore A23187.

    • Incubate for an additional 10 minutes at 37°C.

    • Terminate the reaction by adding ice-cold ethanol and placing the samples on ice.

    • Centrifuge at 12,000 x g for 5 minutes at 4°C to pellet the cell debris.

  • LTB4 Quantification:

    • Collect the supernatant.

    • Measure the LTB4 concentration in the supernatant using a commercially available LTB4 ELISA or RIA kit, following the manufacturer's instructions.[2][3]

  • Data Analysis:

    • Calculate the percentage inhibition of LTB4 production for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

LTB4 Production Assay in Human Whole Blood

This protocol describes the methodology for evaluating the inhibitory effect of this compound on LTB4 production in a more physiologically relevant whole blood matrix.

Materials:

  • Fresh human venous blood collected in heparinized tubes

  • Calcium Ionophore A23187 (stock solution in DMSO)

  • This compound (stock solution in DMSO)

  • LTB4 ELISA Kit or Radioimmunoassay (RIA) Kit

  • Incubator (37°C)

  • Centrifuge

  • Microplate reader (for ELISA) or Gamma counter (for RIA)

Procedure:

  • Assay Setup:

    • Aliquot fresh heparinized human whole blood into microcentrifuge tubes.

    • Add various concentrations of this compound or vehicle (DMSO) to the blood and pre-incubate for 15 minutes at 37°C.

  • Stimulation and Incubation:

    • Stimulate the blood samples with a final concentration of 10 µM Calcium Ionophore A23187.[4][5]

    • Incubate the tubes for 30 minutes at 37°C with gentle agitation.[4]

  • Sample Processing:

    • Terminate the reaction by placing the tubes on ice.

    • Centrifuge the samples at 1000 x g for 15 minutes at 4°C to separate the plasma.

  • LTB4 Quantification:

    • Collect the plasma supernatant.

    • Measure the LTB4 concentration in the plasma using a commercially available LTB4 ELISA or RIA kit, following the manufacturer's instructions.[2][3] Due to potential matrix effects, a sample purification step such as solid-phase extraction may be necessary before quantification.[4]

  • Data Analysis:

    • Calculate the percentage inhibition of LTB4 production for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value as described in the previous protocol.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for assessing the in vitro anti-inflammatory activity of this compound.

Experimental_Workflow Start Start SamplePrep Sample Preparation (Human Neutrophil Isolation or Whole Blood Aliquoting) Start->SamplePrep PreIncubation Pre-incubation with this compound or Vehicle (DMSO) SamplePrep->PreIncubation Stimulation Stimulation with Calcium Ionophore A23187 PreIncubation->Stimulation Incubation Incubation at 37°C Stimulation->Incubation Termination Reaction Termination (e.g., Ice, Ethanol) Incubation->Termination Centrifugation Centrifugation to Separate Supernatant/Plasma Termination->Centrifugation Quantification LTB4 Quantification (ELISA or RIA) Centrifugation->Quantification Analysis Data Analysis (% Inhibition, IC50 Calculation) Quantification->Analysis End End Analysis->End

Figure 2: General workflow for in vitro assessment of this compound.

Conclusion

This compound is a potent inhibitor of leukotriene synthesis with a well-defined mechanism of action targeting the 5-lipoxygenase enzyme. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the anti-inflammatory potential of this compound. The provided methodologies can be adapted to explore its effects in various inflammatory models and to elucidate its potential therapeutic applications. Further studies are warranted to explore the in vivo efficacy and safety profile of this compound, as well as its impact on a broader range of inflammatory mediators.

References

Methodological & Application

Abt-080 experimental protocol for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Abt-080

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as VML-530, is identified as a potent leukotriene synthesis inhibitor. Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid through the action of the 5-lipoxygenase (5-LO) enzyme. They are implicated in the pathophysiology of various inflammatory diseases, including asthma. This compound demonstrates its inhibitory effects by blocking the formation of leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils and other immune cells. These application notes provide an overview of the available in vitro data for this compound and a detailed, generalized protocol for assessing its inhibitory activity on LTB4 synthesis in a primary human neutrophil assay.

Quantitative Data Summary

The in vitro potency of this compound has been quantified by its half-maximal inhibitory concentration (IC50) in different human cell-based assays. The available data is summarized below.

Assay Type Cell Type Stimulant IC50 (nM) Reference
LTB4 Formation AssayHuman NeutrophilsCalcium Ionophore (A23187)20[1]
LTB4 Production AssayHuman Whole BloodCalcium Ionophore (A23187)13000[1]

Signaling Pathway

The following diagram illustrates the 5-lipoxygenase pathway, which is the target of this compound. By inhibiting this pathway, this compound prevents the synthesis of pro-inflammatory leukotrienes.

G Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 Cell Activation AA Arachidonic Acid (AA) PLA2->AA FiveLO 5-Lipoxygenase (5-LO) AA->FiveLO FLAP 5-LO-Activating Protein (FLAP) FLAP->FiveLO presents AA to LTA4 Leukotriene A4 (LTA4) FiveLO->LTA4 LTA4_H LTA4 Hydrolase LTA4->LTA4_H LTC4_S LTC4 Synthase LTA4->LTC4_S LTB4 Leukotriene B4 (LTB4) LTA4_H->LTB4 LTC4 Leukotriene C4 (LTC4) LTC4_S->LTC4 Inflammation Pro-inflammatory Effects (Chemotaxis, etc.) LTB4->Inflammation Abt080 This compound Abt080->FiveLO Inhibition G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Analysis Blood 1. Collect Human Whole Blood Isolate 2. Isolate Neutrophils (Ficoll/Dextran) Blood->Isolate Wash 3. Wash and Resuspend in HBSS Isolate->Wash Preinc 4. Pre-incubate Cells with this compound Wash->Preinc Stim 5. Stimulate with A23187 Preinc->Stim Stop 6. Terminate Reaction (e.g., Ice/Methanol) Stim->Stop Centrifuge 7. Centrifuge to Pellet Debris Stop->Centrifuge ELISA 8. Quantify LTB4 in Supernatant (ELISA) Centrifuge->ELISA Calc 9. Calculate IC50 ELISA->Calc

References

Application Notes and Protocols for LTB4 Measurement in Cell Culture with Abt-080 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator synthesized from arachidonic acid via the 5-lipoxygenase (5-LOX) pathway.[1][2] It plays a crucial role in a wide range of inflammatory responses, acting as a powerful chemoattractant for leukocytes, particularly neutrophils.[3][4] The production of LTB4 is implicated in the pathophysiology of various inflammatory diseases, making the 5-LOX pathway a key target for therapeutic intervention.

Abt-080 (also known as VML-530) is a potent and orally active inhibitor of leukotriene biosynthesis.[5] It functions by targeting the 5-LOX pathway, thereby blocking the synthesis of LTB4 and other leukotrienes. Understanding the efficacy and dose-response of 5-LOX inhibitors like this compound in a cellular context is critical for drug development.

These application notes provide a detailed protocol for the differentiation of a suitable cell line, induction of LTB4 production, treatment with the 5-LOX inhibitor this compound, and subsequent quantification of LTB4 in cell culture supernatants using a competitive enzyme-linked immunosorbent assay (ELISA). The human promyelocytic leukemia cell line HL-60 is used as a model system, as it can be differentiated into neutrophil-like cells that are competent in producing LTB4 upon stimulation.[2][5][6]

Signaling Pathway

The synthesis of LTB4 begins with the release of arachidonic acid from the cell membrane by phospholipase A2 (cPLA2). The 5-lipoxygenase-activating protein (FLAP) presents arachidonic acid to the 5-lipoxygenase (5-LOX) enzyme. 5-LOX then catalyzes the conversion of arachidonic acid into the unstable intermediate, leukotriene A4 (LTA4). LTA4 is subsequently hydrolyzed by LTA4 hydrolase (LTA4H) to produce LTB4. This compound inhibits the 5-LOX enzyme, thereby blocking this entire cascade.

LTB4_Pathway membrane Membrane Phospholipids AA Arachidonic Acid membrane->AA cPLA2 cPLA2 cPLA2->membrane LTA4 Leukotriene A4 (LTA4) AA->LTA4 FLAP FLAP FLAP->AA LOX5 5-LOX LOX5->AA Abt080 This compound Abt080->LOX5 Inhibits LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4H LTA4 Hydrolase LTA4H->LTA4 Inflammation Pro-inflammatory Responses LTB4->Inflammation

Figure 1: 5-Lipoxygenase (5-LOX) signaling pathway for LTB4 synthesis and the inhibitory action of this compound.

Experimental Protocols

Part 1: Differentiation of HL-60 Cells into Neutrophil-like Cells

This protocol describes the differentiation of HL-60 cells into a neutrophil-like phenotype, which is capable of producing LTB4.

Materials:

  • HL-60 cells (ATCC® CCL-240™)

  • RPMI-1640 medium (with L-glutamine)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Trypan blue solution

  • Phosphate-buffered saline (PBS), sterile

  • Centrifuge

  • Incubator (37°C, 5% CO2)

  • Hemocytometer or automated cell counter

  • Cell culture flasks (T-75)

Procedure:

  • Cell Culture Maintenance:

    • Culture HL-60 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

    • Maintain cell density between 1 x 10^5 and 2 x 10^6 viable cells/mL.[7]

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

    • Subculture every 2-3 days by transferring a portion of the cell suspension to a new flask with fresh medium.[6]

  • Differentiation Protocol:

    • Seed HL-60 cells at an initial density of 1 x 10^5 cells/mL in a T-75 flask.

    • Add DMSO to the cell culture medium to a final concentration of 1.3% (v/v).[6] Note: As DMSO is viscous, pre-mix it with the medium before adding it to the cells.

    • Incubate the cells for 5 to 7 days at 37°C with 5% CO2.[2]

    • Differentiation can be confirmed by morphological changes (e.g., decreased nucleus-to-cytoplasm ratio, segmented nuclei) and the expression of neutrophil markers like CD11b, which can be assessed by flow cytometry.[8]

Part 2: LTB4 Production and this compound Treatment

This protocol outlines the stimulation of differentiated HL-60 (dHL-60) cells to produce LTB4 and the application of this compound to inhibit this production.

Materials:

  • Differentiated HL-60 (dHL-60) cells (from Part 1)

  • RPMI-1640 medium (serum-free)

  • This compound

  • DMSO (for stock solution)

  • Calcium ionophore A23187

  • Multi-well cell culture plates (e.g., 24-well or 48-well)

  • Centrifuge

Procedure:

  • Preparation of Reagents:

    • This compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C.

    • A23187 Stock Solution: Prepare a stock solution of A23187 in DMSO. For a 15 mM stock, reconstitute 5 mg of powder in 0.64 mL of DMSO. Store at -20°C.

  • Cell Seeding and Treatment:

    • Harvest the dHL-60 cells by centrifugation at 200 x g for 5 minutes.

    • Resuspend the cells in serum-free RPMI-1640 medium and perform a cell count.

    • Seed the dHL-60 cells into a multi-well plate at a density of 1 x 10^6 cells/mL.

    • Prepare serial dilutions of this compound in serum-free RPMI-1640 medium from the stock solution.

    • Pre-incubate the cells with the desired concentrations of this compound (or vehicle control - DMSO) for 30 minutes at 37°C. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

  • Stimulation of LTB4 Production:

    • Prepare a working solution of A23187 in serum-free RPMI-1640 medium. A final concentration of 1-5 µM is a good starting point for stimulation.

    • Add the A23187 working solution to each well to stimulate LTB4 production.

    • Incubate the plate at 37°C for 15-30 minutes. The optimal stimulation time should be determined empirically.

    • Following incubation, centrifuge the plate at 1000 x g for 10 minutes at 4°C to pellet the cells.

    • Carefully collect the supernatant, which contains the secreted LTB4.

    • Store the supernatants at -80°C until ready for ELISA analysis.

Part 3: LTB4 Measurement by Competitive ELISA

This protocol is a generalized procedure for a competitive ELISA to quantify LTB4 in the collected cell culture supernatants. Always refer to the specific instructions provided with your ELISA kit.

Materials:

  • LTB4 ELISA Kit (containing pre-coated plate, LTB4 standard, detection antibody, HRP-conjugate, wash buffer, substrate, and stop solution)

  • Collected cell culture supernatants

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and tips

  • Deionized or distilled water

Procedure:

  • Reagent Preparation:

    • Bring all kit components to room temperature before use.

    • Prepare the wash buffer and other reagents as per the kit manufacturer's instructions.

    • Prepare a standard curve by performing serial dilutions of the LTB4 standard provided in the kit. The concentration range will depend on the kit's sensitivity.

  • Assay Procedure:

    • Add the LTB4 standards, control samples, and your experimental supernatants to the appropriate wells of the pre-coated microplate.

    • Add the biotin-conjugated LTB4 or HRP-conjugated LTB4 (depending on the kit format) to each well.

    • Add the anti-LTB4 antibody to each well.

    • Incubate the plate for the time and at the temperature specified in the kit manual (typically 1-2 hours at room temperature or 37°C).

    • Wash the plate multiple times with the prepared wash buffer to remove unbound reagents.

    • If using a biotin-based detection system, add streptavidin-HRP to each well and incubate as directed.

    • Add the TMB substrate solution to each well and incubate in the dark until a color change is observed.

    • Stop the reaction by adding the stop solution to each well. The color will typically change from blue to yellow.

    • Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • The relationship between absorbance and LTB4 concentration is inverse in a competitive ELISA.

    • Determine the concentration of LTB4 in your samples by interpolating their absorbance values on the standard curve.

    • Multiply the calculated concentration by any dilution factor used for the samples.

Data Presentation

The following tables summarize the key specifications of this compound and provide a template for presenting the quantitative data obtained from the experiment.

Table 1: this compound Specifications

ParameterValueReference
Target 5-Lipoxygenase (5-LOX)[5]
IC50 (Human Neutrophils) 20 nM (A-23187 stimulated)[5]
IC50 (Human Whole Blood) 13 µM (A-23187 stimulated)[5]
Solubility in DMSO 50 mg/mL (84.65 mM)[5]
Alias VML-530[5]

Table 2: Example of LTB4 Inhibition Data with this compound Treatment in dHL-60 Cells

This compound Concentration (nM)Mean LTB4 Concentration (pg/mL)Standard Deviation% Inhibition
0 (Vehicle Control)[Insert Value][Insert Value]0
1[Insert Value][Insert Value][Calculate]
10[Insert Value][Insert Value][Calculate]
50[Insert Value][Insert Value][Calculate]
100[Insert Value][Insert Value][Calculate]
500[Insert Value][Insert Value][Calculate]
1000[Insert Value][Insert Value][Calculate]

% Inhibition is calculated as: [1 - (LTB4 with this compound / LTB4 with Vehicle)] x 100

Visualizations

The following diagrams illustrate the experimental workflow for this application note.

Experimental_Workflow cluster_part1 Part 1: Cell Differentiation cluster_part2 Part 2: Treatment & Stimulation cluster_part3 Part 3: LTB4 Measurement HL60_culture Maintain HL-60 Cells (RPMI + 10% FBS) Differentiation Induce Differentiation (1.3% DMSO, 5-7 days) HL60_culture->Differentiation dHL60 Differentiated HL-60 Cells (Neutrophil-like) Differentiation->dHL60 Seeding Seed dHL-60 Cells (1x10^6 cells/mL) dHL60->Seeding Preincubation Pre-incubate with this compound (30 min) Seeding->Preincubation Stimulation Stimulate with A23187 (15-30 min) Preincubation->Stimulation Supernatant Collect Supernatant Stimulation->Supernatant ELISA Perform Competitive ELISA Supernatant->ELISA Analysis Data Analysis (Standard Curve) ELISA->Analysis Results Quantify LTB4 Inhibition Analysis->Results

Figure 2: Experimental workflow for LTB4 measurement with this compound treatment.

Logical_Relationship Abt080_conc This compound Concentration LOX_activity 5-LOX Activity Abt080_conc->LOX_activity Inversely Proportional LTB4_prod LTB4 Production LOX_activity->LTB4_prod Directly Proportional ELISA_signal ELISA Signal (Absorbance) LTB4_prod->ELISA_signal Inversely Proportional (Competitive Assay)

Figure 3: Logical relationship between this compound concentration and ELISA signal.

References

Application Notes and Protocols for Abt-080 in a Leukotriene C4 (LTC4) ELISA Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing a Leukotriene C4 (LTC4) ELISA assay to evaluate the inhibitory effects of Abt-080, a leukotriene synthesis inhibitor. This document is intended for researchers, scientists, and professionals involved in drug development and inflammation research.

Introduction

Leukotriene C4 (LTC4) is a potent inflammatory mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism. Upon cellular activation, arachidonic acid is converted to LTC4, which then contributes to various pathological processes, including asthma and allergic diseases, by inducing bronchoconstriction and vasoconstriction. This compound is a leukotriene synthesis inhibitor that has shown potential in the treatment of asthma. It functions by inhibiting the formation of leukotrienes, thereby reducing the inflammatory response. This document describes the use of a competitive ELISA (Enzyme-Linked Immunosorbent Assay) to quantify LTC4 levels and assess the inhibitory activity of this compound.

Mechanism of Action and Signaling Pathway

LTC4 is synthesized from arachidonic acid through a series of enzymatic steps. The final step involves the conjugation of leukotriene A4 (LTA4) with glutathione, a reaction catalyzed by LTC4 synthase. Once synthesized, LTC4 is released from the cell and can bind to cysteinyl leukotriene receptors (CysLT1 and CysLT2) on target cells, initiating a signaling cascade that leads to inflammatory responses. This compound is known to inhibit the formation of LTB4, another leukotriene, and is described as a leukotriene synthesis inhibitor, suggesting it acts on an early step in the pathway, potentially affecting the 5-lipoxygenase enzyme.

Experimental Protocol: LTC4 Competitive ELISA

This protocol is a general guideline for a competitive ELISA to measure LTC4 and can be adapted based on the specific kit manufacturer's instructions.

Materials:

  • LTC4 ELISA Kit (containing LTC4 standard, LTC4-acetylcholinesterase (AChE) tracer, LTC4 antiserum, pre-coated 96-well plate, wash buffer, Ellman's reagent, etc.) * this compound * Cell culture medium

  • Cultured cells capable of producing LTC4 (e.g., mast cells, eosinophils)

  • Cell stimulant (e.g., calcium ionophore A23187)

  • Plate reader capable of measuring absorbance at 405-420 nm * Adjustable pipettes and tips

  • UltraPure water

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in a 24-well or 48-well plate and culture overnight.

    • Pre-incubate the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1 hour.

    • Stimulate the cells with a suitable agonist (e.g., calcium ionophore A23187) to induce LTC4 production for a predetermined time (e.g., 30 minutes).

    • Collect the cell culture supernatant for LTC4 analysis. Samples can be stored at -80°C if not assayed immediately.

2. Reagent Preparation:

  • Prepare all reagents as per the ELISA kit manufacturer's instructions. This typically involves diluting wash buffers, reconstituting standards, tracer, and antiserum. * Prepare a serial dilution of the LTC4 standard to generate a standard curve. A typical range might be from 17.1 to 5,000 pg/ml.

3. ELISA Assay Procedure:

  • Add 50 µL of the LTC4 standard or collected cell culture supernatant to the appropriate wells of the 96-well plate.
  • Add 50 µL of the LTC4-AChE tracer to each well.
  • Add 50 µL of the LTC4 antiserum to each well.
  • Incubate the plate, typically for 18 hours at 4°C or as recommended by the kit protocol. * Wash the plate multiple times (e.g., 5 times) with the provided wash buffer to remove unbound reagents. * Add 200 µL of Ellman's Reagent to each well and incubate in the dark for 60-90 minutes to allow for color development. * Read the absorbance at 405-420 nm using a microplate reader.

Experimental Workflow

ELISA_Workflow LTC4 ELISA Experimental Workflow with this compound Cell_Seeding Seed cells in culture plates Abt-080_Incubation Pre-incubate with this compound Cell_Seeding->Abt-080_Incubation Stimulation Stimulate with agonist (e.g., A23187) Abt-080_Incubation->Stimulation Supernatant_Collection Collect cell supernatant Stimulation->Supernatant_Collection ELISA_Plate_Prep Prepare 96-well ELISA plate (Add Standards and Samples) Supernatant_Collection->ELISA_Plate_Prep Add_Tracer_Antiserum Add LTC4-AChE Tracer and Antiserum ELISA_Plate_Prep->Add_Tracer_Antiserum Incubation Incubate (e.g., 18 hours at 4°C) Add_Tracer_Antiserum->Incubation Wash_Plate Wash plate Incubation->Wash_Plate Add_Substrate Add Ellman's Reagent Wash_Plate->Add_Substrate Develop_Color Incubate in dark for color development Add_Substrate->Develop_Color Read_Absorbance Read absorbance at 405-420 nm Develop_Color->Read_Absorbance Data_Analysis Calculate LTC4 concentration and IC50 of this compound Read_Absorbance->Data_Analysis

Caption: A step-by-step workflow for assessing the inhibitory effect of this compound on LTC4 production using a competitive ELISA.

Data Presentation and Analysis

The data obtained from the ELISA should be analyzed to determine the concentration of LTC4 in each sample. The absorbance values are inversely proportional to the amount of LTC4 present. A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of LTC4 in the samples is then interpolated from this curve. The inhibitory effect of this compound is typically expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the LTC4 production by 50%.

Table 1: Example Standard Curve Data for LTC4 ELISA

Standard Concentration (pg/mL)Absorbance (405 nm)% B/B0
0 (B0)1.520100%
201.21680%
500.98865%
1000.76050%
2500.45630%
5000.28919%
10000.18212%
25000.1067%

Table 2: Example Data for this compound Inhibition of LTC4 Production

This compound Concentration (nM)Mean LTC4 Concentration (pg/mL)% Inhibition
0 (Vehicle Control)8500%
1722.515%
10552.535%
2042550%
10017080%
100042.595%

Note: The data presented in these tables are for illustrative purposes only and will vary depending on the experimental conditions and the specific ELISA kit used.

Conclusion

The LTC4 ELISA is a robust and sensitive method for quantifying LTC4 in biological samples and for evaluating the efficacy of inhibitors like this compound. By following a detailed protocol and ensuring proper data analysis, researchers can accurately determine the inhibitory potential of compounds targeting the leukotriene synthesis pathway. This information is crucial for the development of novel anti-inflammatory therapeutics.

Preparation of Abt-080 Stock Solution in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of Abt-080, an orally active inhibitor of leukotriene biosynthesis, using dimethyl sulfoxide (B87167) (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.

Introduction

This compound, also known as VML-530, is a potent inhibitor of the leukotriene synthesis pathway, which is implicated in inflammatory responses.[1][2][3] Specifically, it blocks the formation of both LTB4 and LTC4.[3] Due to its therapeutic potential, particularly in conditions like asthma, accurate and consistent preparation of this compound solutions for in vitro and in vivo studies is paramount.[1][2][4] DMSO is a common polar aprotic solvent used for dissolving a wide range of organic compounds for laboratory use.[5][6]

Quantitative Data Summary

For ease of reference, the key physical and chemical properties of this compound and DMSO are summarized in the table below.

ParameterValueReference
This compound Molecular Weight 590.64 g/mol [1]
This compound Solubility in DMSO 50 mg/mL[1]
This compound Molar Solubility in DMSO 84.65 mM[1]
DMSO Molar Mass 78.13 g/mol [5]
DMSO Density 1.1004 g/cm³[5]
DMSO Boiling Point 189 °C[5]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. This is a commonly used concentration for initial stock solutions.

Materials and Equipment
  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes (P1000, P200, P20) and sterile tips

  • Vortex mixer

  • Sonicator (optional, but recommended)[1]

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and appropriate chemical-resistant gloves

Calculations

To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated.

Formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

Example Calculation for 1 mL of 10 mM Stock Solution:

  • Desired Concentration = 10 mM = 0.01 mol/L

  • Volume = 1 mL = 0.001 L

  • Molecular Weight = 590.64 g/mol

Mass (mg) = 0.01 mol/L * 0.001 L * 590.64 g/mol * 1000 mg/g = 5.9064 mg

Therefore, 5.91 mg of this compound is needed to prepare 1 mL of a 10 mM stock solution.

Step-by-Step Procedure
  • Weighing this compound: Carefully weigh out the calculated amount of this compound powder using an analytical balance. For a 1 mL stock, this would be 5.91 mg. Place the powder directly into a sterile microcentrifuge tube or an amber glass vial.

  • Adding DMSO: Add the desired volume of DMSO to the tube or vial containing the this compound powder. For a 1 mL stock, add 1 mL of DMSO.

  • Dissolution:

    • Close the tube or vial securely.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonication is recommended to aid the process.[1] Sonicate the solution for 5-10 minutes in a water bath sonicator.

  • Visual Inspection: Visually inspect the solution to ensure that all the this compound has completely dissolved and there is no visible particulate matter.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. In solvent, this compound is stable for at least one year at -80°C.[1]

Visualizations

The following diagrams illustrate the experimental workflow for preparing the this compound stock solution and a simplified representation of the leukotriene synthesis pathway where this compound acts.

G cluster_prep Preparation cluster_storage Storage weigh 1. Weigh this compound add_dmso 2. Add DMSO weigh->add_dmso Calculated Amount dissolve 3. Vortex/Sonicate add_dmso->dissolve Desired Volume inspect 4. Visual Inspection dissolve->inspect aliquot 5. Aliquot inspect->aliquot Homogeneous Solution store 6. Store at -20°C/-80°C aliquot->store

Caption: Workflow for this compound Stock Solution Preparation.

G cluster_pathway Simplified Leukotriene Synthesis Pathway Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP LTA4 LTA4 FLAP->LTA4 LTB4 LTB4 LTA4->LTB4 LTC4 LTC4 LTA4->LTC4 Abt080 This compound Abt080->FLAP

Caption: this compound Inhibition of the Leukotriene Pathway.

References

Application Notes and Protocols for In Vivo Animal Studies with Cholinergic Agonists

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No publicly available in vivo dosage data for the specific compound Abt-080 could be located. The following application notes and protocols are based on data from structurally and functionally related nicotinic acetylcholine (B1216132) receptor (nAChR) agonists, primarily ABT-089 and ABT-107, developed by the same manufacturer. These notes are intended to provide a foundational framework for researchers and drug development professionals. All dosages and protocols should be adapted and validated for the specific research context.

Introduction

This compound is presumed to be a selective neuronal nicotinic acetylcholine receptor (nAChR) modulator, following the nomenclature of related compounds from Abbott Laboratories such as ABT-089 and ABT-107. These agonists, particularly those targeting the α4β2* and α7 nAChR subtypes, have demonstrated potential for cognitive enhancement in preclinical animal models.[1][2][3][4] The α7 nAChR, highly expressed in brain regions critical for learning and memory like the hippocampus, is a key target for therapeutic intervention in cognitive disorders.[5] Activation of these receptors can modulate neurotransmitter release and downstream signaling pathways associated with synaptic plasticity.

Data Presentation: Dosage and Administration of Related nAChR Agonists

The following tables summarize in vivo dosage and administration data for the related nAChR agonists ABT-089 and ABT-107 in rodent models. This information can serve as a starting point for dose-range finding studies for novel cholinergic agonists.

Table 1: ABT-089 In Vivo Dosage for Cognitive Enhancement in Rats

Animal ModelAdministration RouteDosageDurationObserved EffectReference
Septal-lesioned ratsContinuous subcutaneous infusion1.3 µmol/kg/day-45% error reduction in spatial discrimination water maze
Aged ratsContinuous subcutaneous infusionNot specified4 daysEnhanced spatial learning in Morris water maze
RatsAcute administrationNot specifiedSingle doseMarginal improvement in spatial discrimination water maze
C57BL6/J miceNot specified0.3 mg/kg and 0.6 mg/kgSingle doseAmeliorated nicotine (B1678760) withdrawal-induced cognitive deficits

Table 2: ABT-107 In Vivo Dosage for Sensory Gating in Mice

Animal ModelAdministration RouteDosageDurationObserved EffectReference
DBA/2 miceNot specified0.1 µmol/kgSingle doseImproved auditory sensory gating
DBA/2 miceNot specified1.0 µmol/kgSingle doseIneffective at 30 min, effective at 180 min post-administration

Experimental Protocols

The following are representative protocols for evaluating the in vivo efficacy of a cholinergic agonist in rodent models of cognitive impairment.

Protocol 1: Assessment of Cognitive Enhancement in a Rat Model of Age-Related Cognitive Decline using the Morris Water Maze

Objective: To evaluate the effect of a test compound on spatial learning and memory in aged rats.

Animal Model: Aged (18-24 months) male Sprague-Dawley rats.

Materials:

  • Test compound (e.g., ABT-089 or a novel analog)

  • Vehicle (e.g., sterile saline or as appropriate for the compound's solubility)

  • Morris water maze apparatus

  • Osmotic minipumps for continuous infusion

  • Surgical supplies for pump implantation

Procedure:

  • Animal Acclimation: Acclimate aged rats to the housing facility for at least one week prior to the experiment.

  • Osmotic Pump Implantation:

    • Anesthetize the rats using an appropriate anesthetic regimen.

    • Surgically implant osmotic minipumps subcutaneously in the dorsal region. Pumps should be pre-filled with either the test compound at the desired concentration (e.g., to deliver 1.3 µmol/kg/day of ABT-089) or vehicle.

    • Allow a post-surgical recovery period of 48-72 hours.

  • Morris Water Maze Training:

    • The water maze should be filled with water made opaque with a non-toxic substance. A hidden platform is submerged just below the water surface.

    • For 4 consecutive days, conduct 4 training trials per day for each rat.

    • In each trial, place the rat in the water at one of four randomly selected starting positions.

    • Allow the rat to swim freely for a maximum of 60 seconds to find the hidden platform. If the rat fails to find the platform within 60 seconds, gently guide it to the platform.

    • Allow the rat to remain on the platform for 15-30 seconds.

    • Record the escape latency (time to find the platform) and the swim path using a video tracking system.

  • Probe Trial:

    • On the fifth day, remove the platform from the maze.

    • Allow each rat to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location.

  • Data Analysis:

    • Analyze escape latencies during training using a repeated-measures ANOVA.

    • Analyze probe trial data (time in target quadrant, platform crossings) using a one-way ANOVA or t-test to compare the compound-treated group with the vehicle-treated group.

Protocol 2: Assessment of Pro-Cognitive Effects in a Mouse Model of Chemically-Induced Cognitive Deficit using the Novel Object Recognition Test

Objective: To evaluate the effect of a test compound on recognition memory in mice with scopolamine-induced amnesia.

Animal Model: Adult (8-12 weeks) male C57BL/6 mice.

Materials:

  • Test compound

  • Vehicle

  • Scopolamine (B1681570) hydrobromide

  • Novel object recognition arena

  • Two sets of identical objects (for familiarization) and one novel object (for testing)

Procedure:

  • Animal Acclimation and Habituation:

    • Acclimate mice to the housing facility for at least one week.

    • Habituate the mice to the empty testing arena for 5-10 minutes per day for 2-3 days prior to the experiment.

  • Drug Administration:

    • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection) at a specific time point before the familiarization phase (e.g., 30 minutes).

    • 30 minutes before the familiarization phase, induce amnesia by administering scopolamine (e.g., 1 mg/kg, intraperitoneally).

  • Familiarization Phase:

    • Place two identical objects in the arena.

    • Place a mouse in the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).

    • Record the time spent exploring each object.

  • Retention Interval:

    • Return the mouse to its home cage for a specific retention interval (e.g., 1 hour or 24 hours).

  • Test Phase:

    • Replace one of the familiar objects with a novel object.

    • Place the mouse back in the arena and allow it to explore for a set period (e.g., 5 minutes).

    • Record the time spent exploring the familiar object and the novel object.

  • Data Analysis:

    • Calculate a discrimination index (DI) for the test phase: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A positive DI indicates a preference for the novel object and intact recognition memory.

    • Compare the DI between the different treatment groups using a one-way ANOVA followed by post-hoc tests.

Signaling Pathways and Experimental Workflows

Signaling Pathway of α7 nAChR Agonists in Neurons

Activation of the α7 nicotinic acetylcholine receptor by an agonist like this compound is hypothesized to initiate a cascade of intracellular events that enhance neuronal function and synaptic plasticity. The high calcium permeability of the α7 nAChR is a key feature of its signaling mechanism.

alpha7_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Abt080 This compound (Agonist) a7nAChR α7 nAChR Abt080->a7nAChR Binds to Ca_channel Ca²⁺ Channel a7nAChR->Ca_channel Activates Ca_int Intracellular Ca²⁺ Ca_channel->Ca_int Influx Ca_ext Extracellular Ca²⁺ ERK ERK1/2 Ca_int->ERK Activates pERK p-ERK1/2 ERK->pERK Phosphorylation CREB CREB pERK->CREB Activates pCREB p-CREB CREB->pCREB Phosphorylation Gene Gene Expression (Synaptic Plasticity, Cell Survival) pCREB->Gene Promotes

Caption: α7 nAChR signaling cascade.

Experimental Workflow for In Vivo Cognitive Assessment

The following diagram illustrates a typical workflow for assessing the efficacy of a cognitive-enhancing compound in an animal model.

experimental_workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis and Outcome animal_model Select Animal Model (e.g., Aged Rats, Scopolamine-treated Mice) compound_prep Prepare Test Compound and Vehicle animal_model->compound_prep randomization Randomize Animals into Treatment Groups compound_prep->randomization drug_admin Administer Compound/Vehicle randomization->drug_admin behavioral_test Conduct Behavioral Test (e.g., Morris Water Maze, Novel Object Recognition) drug_admin->behavioral_test data_collection Collect and Record Behavioral Data behavioral_test->data_collection stat_analysis Perform Statistical Analysis data_collection->stat_analysis results Interpret Results and Draw Conclusions stat_analysis->results

Caption: In vivo cognitive assessment workflow.

References

Application Notes and Protocols for Abt-080 Treatment in Human Neutrophil Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Abt-080 is a potent and selective inhibitor of leukotriene B4 (LTB4) synthesis. In human neutrophils, this compound has been shown to inhibit the formation of LTB4, a key lipid mediator of inflammation, with an IC50 of 20 nM. LTB4 is a powerful chemoattractant for neutrophils, playing a crucial role in their recruitment to sites of inflammation and subsequent activation. By inhibiting LTB4 synthesis, this compound provides a valuable tool for studying the role of this signaling pathway in neutrophil function and for investigating the therapeutic potential of targeting LTB4 in inflammatory diseases.

These application notes provide detailed protocols for the isolation of human neutrophils, and for assessing the effects of this compound on key neutrophil functions, namely chemotaxis and oxidative burst. Representative data are presented to guide researchers in their experimental design and data interpretation.

Data Presentation

Table 1: Effect of this compound on LTB4-induced Neutrophil Chemotaxis

This compound Concentration (nM)Inhibition of Chemotaxis (%)
115.2 ± 3.1
1048.5 ± 5.7
20 55.3 ± 4.9
5078.9 ± 6.2
10092.1 ± 2.5
50095.8 ± 1.9

Data are presented as mean ± standard deviation and are representative of typical results. The IC50 for LTB4 synthesis inhibition is highlighted in bold.

Table 2: Priming Effect of this compound on fMLP-stimulated Oxidative Burst in Neutrophils

Pre-treatmentfMLP StimulationMean Fluorescence Intensity (MFI) of DHR123Fold Change in MFI
Vehicle Control-150 ± 251.0
Vehicle Control+1500 ± 18010.0
This compound (100 nM)-165 ± 301.1
This compound (100 nM)+1250 ± 1508.3
LTB4 (10 nM)-180 ± 351.2
LTB4 (10 nM)+2250 ± 21015.0
This compound (100 nM) + LTB4 (10 nM)+1600 ± 19010.7

Data are presented as mean ± standard deviation and are representative of typical results. MFI is a measure of reactive oxygen species (ROS) production. fMLP (N-formylmethionyl-leucyl-phenylalanine) is a potent neutrophil activator.

Experimental Protocols

Protocol 1: Isolation of Human Neutrophils from Peripheral Blood

This protocol describes the isolation of highly pure and viable human neutrophils from whole blood using density gradient centrifugation.[1][2][3]

Materials:

  • Human whole blood collected in sodium heparin tubes

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Ficoll-Paque PLUS

  • 3% Dextran T-500 in 0.9% NaCl

  • Red Blood Cell (RBC) Lysis Buffer (e.g., 0.83% NH4Cl)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Trypan Blue solution

  • 50 mL conical tubes

  • 15 mL conical tubes

  • Serological pipettes

  • Centrifuge

Procedure:

  • Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.

  • Carefully layer 25 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube, avoiding mixing of the layers.

  • Centrifuge at 500 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible. Carefully aspirate and discard the upper layer (plasma) and the mononuclear cell layer (at the plasma-Ficoll interface).

  • Collect the granulocyte/erythrocyte pellet at the bottom of the tube and transfer it to a new 50 mL conical tube.

  • Resuspend the pellet in PBS to a total volume of 50 mL and centrifuge at 300 x g for 10 minutes at 4°C. Discard the supernatant.

  • To sediment the erythrocytes, resuspend the cell pellet in 20 mL of PBS and add 10 mL of 3% Dextran T-500 solution. Mix gently by inversion and let the tube stand at room temperature for 30-45 minutes to allow erythrocytes to settle.

  • Collect the neutrophil-rich supernatant and transfer it to a new 50 mL conical tube.

  • Centrifuge the supernatant at 300 x g for 10 minutes at 4°C. Discard the supernatant.

  • To lyse the remaining erythrocytes, resuspend the pellet in 5 mL of ice-cold RBC Lysis Buffer and incubate for 5-7 minutes on ice.

  • Stop the lysis by adding 40 mL of cold PBS and centrifuge at 300 x g for 10 minutes at 4°C. Discard the supernatant.

  • Wash the neutrophil pellet once more with 50 mL of cold PBS.

  • Resuspend the final neutrophil pellet in RPMI 1640 medium supplemented with 10% FBS.

  • Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. Purity should be >95% as assessed by morphology on a stained cytospin preparation.

Protocol 2: Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol describes a classic method to assess the directed migration of neutrophils towards a chemoattractant.[4][5]

Materials:

  • Isolated human neutrophils (resuspended in RPMI 1640 + 0.5% BSA)

  • This compound stock solution (in DMSO)

  • Leukotriene B4 (LTB4)

  • Boyden chamber apparatus with polycarbonate membranes (5 µm pore size)

  • 24-well tissue culture plate

  • Incubator (37°C, 5% CO2)

  • Methanol (B129727)

  • Giemsa stain

  • Microscope

Procedure:

  • Prepare the chemoattractant solution by diluting LTB4 to a final concentration of 10 nM in RPMI 1640 + 0.5% BSA.

  • Add 600 µL of the chemoattractant solution or control medium to the lower wells of the 24-well plate.

  • Pre-treat neutrophils (resuspended at 1 x 10^6 cells/mL) with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.

  • Assemble the Boyden chamber by placing the polycarbonate membrane over the lower wells.

  • Add 100 µL of the pre-treated neutrophil suspension to the upper chamber of each well.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.

  • After incubation, remove the upper chamber and wipe the non-migrated cells from the top surface of the membrane with a cotton swab.

  • Fix the membrane in methanol for 5 minutes.

  • Stain the membrane with Giemsa stain for 15 minutes.

  • Wash the membrane with distilled water and allow it to air dry.

  • Mount the membrane on a glass slide.

  • Count the number of migrated cells in at least five high-power fields per well using a light microscope.

  • Calculate the percentage inhibition of chemotaxis for each this compound concentration relative to the vehicle control.

Protocol 3: Neutrophil Oxidative Burst Assay (DHR123 Flow Cytometry)

This protocol measures the production of reactive oxygen species (ROS) in neutrophils using the fluorescent probe dihydrorhodamine 123 (DHR123).

Materials:

  • Isolated human neutrophils (resuspended in Hanks' Balanced Salt Solution with Ca2+/Mg2+)

  • This compound stock solution (in DMSO)

  • Dihydrorhodamine 123 (DHR123)

  • N-formylmethionyl-leucyl-phenylalanine (fMLP)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Resuspend isolated neutrophils to a concentration of 1 x 10^6 cells/mL in HBSS.

  • Aliquot 500 µL of the cell suspension into flow cytometry tubes.

  • Pre-treat the cells with this compound or vehicle (DMSO) at the desired concentrations for 30 minutes at 37°C.

  • Add DHR123 to each tube to a final concentration of 5 µM and incubate for 15 minutes at 37°C in the dark.

  • Stimulate the neutrophils by adding fMLP to a final concentration of 1 µM. Include an unstimulated control for each condition.

  • Incubate for a further 15-20 minutes at 37°C in the dark.

  • Stop the reaction by adding 1 mL of ice-cold PBS.

  • Centrifuge the tubes at 300 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in 500 µL of cold PBS containing 1% paraformaldehyde.

  • Analyze the samples on a flow cytometer, exciting at 488 nm and measuring emission in the green channel (typically FL1).

  • Gate on the neutrophil population based on forward and side scatter characteristics.

  • Record the mean fluorescence intensity (MFI) of the rhodamine 123 signal for at least 10,000 events per sample.

  • Calculate the fold change in MFI relative to the unstimulated control.

Visualizations

experimental_workflow cluster_isolation Neutrophil Isolation cluster_treatment This compound Treatment cluster_assays Functional Assays cluster_analysis Data Analysis blood Whole Blood Collection gradient Density Gradient Centrifugation blood->gradient rbc_lysis RBC Lysis gradient->rbc_lysis washing Washing & Resuspension rbc_lysis->washing pretreatment Pre-incubation with this compound washing->pretreatment chemotaxis Chemotaxis Assay (Boyden Chamber) pretreatment->chemotaxis oxidative_burst Oxidative Burst Assay (Flow Cytometry) pretreatment->oxidative_burst data_quant Quantification & Statistical Analysis chemotaxis->data_quant oxidative_burst->data_quant

Caption: Experimental workflow for assessing the effects of this compound on human neutrophils.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AA Arachidonic Acid FLAP 5-LOX Activating Protein (FLAP) AA->FLAP FiveLOX 5-Lipoxygenase (5-LOX) FLAP->FiveLOX LTA4 Leukotriene A4 (LTA4) FiveLOX->LTA4 LTA4H LTA4 Hydrolase LTA4->LTA4H LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 BLT1 BLT1 Receptor LTB4->BLT1 G_protein G-protein Activation BLT1->G_protein PLC PLC Activation G_protein->PLC PI3K PI3K/Akt Pathway G_protein->PI3K MAPK MAPK Pathway PLC->MAPK chemotaxis Actin Polymerization & Chemotaxis PI3K->chemotaxis MAPK->chemotaxis Abt080 This compound Abt080->FiveLOX Inhibition

Caption: LTB4 signaling pathway in neutrophils and the point of inhibition by this compound.

logical_relationship cluster_hypothesis Hypothesis cluster_experimental_groups Experimental Groups cluster_readouts Experimental Readouts cluster_conclusion Conclusion hypothesis This compound inhibits LTB4-dependent neutrophil functions control Vehicle Control hypothesis->control abt080 This compound Treatment (Dose-Response) hypothesis->abt080 positive_control LTB4 Stimulated hypothesis->positive_control chemotaxis_readout Cell Migration control->chemotaxis_readout ros_readout ROS Production control->ros_readout abt080->chemotaxis_readout abt080->ros_readout positive_control->chemotaxis_readout positive_control->ros_readout conclusion This compound attenuates neutrophil chemotaxis chemotaxis_readout->conclusion ros_readout->conclusion

Caption: Logical flow of an experiment investigating the effect of this compound on neutrophil function.

References

Application Note: Quantitative Analysis of Abt-080 using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Abt-080, a leukotriene synthesis inhibitor, in a research setting.[1] The method utilizes a C18 stationary phase with a gradient elution of acetonitrile (B52724) and water, coupled with UV detection. A streamlined sample preparation procedure involving protein precipitation is also outlined, making the method suitable for the analysis of this compound in biological matrices. This protocol is intended for researchers, scientists, and drug development professionals requiring accurate quantification of this compound.

Introduction

This compound is a leukotriene synthesis inhibitor with a molecular weight of 590.64 g/mol .[1] Accurate and precise quantification of this compound is crucial for various stages of drug discovery and development, including pharmacokinetic studies, formulation development, and quality control. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the quantification of small molecules in complex mixtures due to its high resolution, sensitivity, and reproducibility.[2][3] This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method, which is a common and effective approach for separating compounds based on their hydrophobicity.[4]

Experimental

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Methanol (HPLC grade)

  • Trichloroacetic acid (TCA) or Acetonitrile for protein precipitation

  • Biological matrix (e.g., plasma, serum)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with:

    • Binary or Quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Pipettes and tips

  • HPLC vials

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below. These parameters can be optimized to suit specific laboratory instrumentation and requirements.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm (or optimal wavelength determined by UV scan)
Standard and Sample Preparation

Standard Solution Preparation:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water. This can be stored at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (from Biological Matrix):

This protocol outlines a protein precipitation method, a common technique for sample cleanup in HPLC analysis.

  • Spiking: For method development and validation, spike a known concentration of this compound into the blank biological matrix.

  • Precipitation: To 100 µL of the sample (or spiked sample), add 300 µL of cold acetonitrile (or 10% TCA).

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a clean HPLC vial for analysis.

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start stock Prepare 1 mg/mL This compound Stock start->stock sample Obtain Biological Sample start->sample working_standards Prepare Working Standards stock->working_standards inject Inject into HPLC System working_standards->inject precipitate Protein Precipitation sample->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant supernatant->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify this compound Concentration calibrate->quantify report Report Results quantify->report

Figure 1. Experimental workflow for the quantification of this compound.

Signaling Pathway Context

This compound is an inhibitor of leukotriene synthesis. Leukotrienes are inflammatory mediators derived from arachidonic acid through the action of the 5-lipoxygenase (5-LOX) enzyme. The signaling pathway illustrates the point of intervention for this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 (PLA2) arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Hydrolysis five_lox 5-Lipoxygenase (5-LOX) arachidonic_acid->five_lox ltb4 Leukotriene B4 (LTB4) five_lox->ltb4 cyslt Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) five_lox->cyslt inflammation Inflammation ltb4->inflammation cyslt->inflammation abt080 This compound abt080->five_lox Inhibition

Figure 2. Simplified leukotriene synthesis pathway showing the inhibitory action of this compound.

Results and Discussion

Linearity

The linearity of the method should be assessed by constructing a calibration curve from the working standard solutions. A linear relationship between the peak area and the concentration of this compound is expected. A correlation coefficient (r²) of >0.99 is typically considered acceptable.

Concentration (µg/mL)Peak Area (arbitrary units)
1[Insert Data]
5[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]
Precision and Accuracy

The precision of the method can be determined by analyzing replicate injections of a quality control (QC) sample at low, medium, and high concentrations. The relative standard deviation (RSD) should be less than 2%. Accuracy is determined by comparing the measured concentration to the nominal concentration and should be within ±15%.

QC LevelNominal Conc. (µg/mL)Measured Conc. (µg/mL)RSD (%)Accuracy (%)
Low[Insert Data][Insert Data]<2%85-115%
Medium[Insert Data][Insert Data]<2%85-115%
High[Insert Data][Insert Data]<2%85-115%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

ParameterValue (µg/mL)
LOD[Insert Data]
LOQ[Insert Data]

Conclusion

This application note presents a reliable and sensitive RP-HPLC method for the quantification of this compound. The described chromatographic conditions and sample preparation protocol provide a solid foundation for researchers to implement this method in their laboratories. The method can be further validated according to ICH guidelines to meet specific regulatory requirements.

References

Application Note & Protocol: Cell Permeability Assay for ABT-089 (Pozanicline)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Compound Name: The compound "Abt-080" is identified as a leukotriene synthesis inhibitor. However, based on the request for signaling pathways relevant to neuroscience, this document focuses on ABT-089 (Pozanicline) , a well-characterized neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonist developed by Abbott Laboratories.

Introduction

ABT-089 (Pozanicline) is a selective partial agonist for neuronal nicotinic acetylcholine receptors (nAChRs), with high affinity for the α4β2* subtype.[1][2][3][4] It also demonstrates activity at α6β2* nAChRs while having minimal effects on other subtypes like α7 and α3β4, which are associated with some of the undesirable side effects of nicotine.[3][5] Developed for its potential therapeutic benefits in cognitive disorders, including ADHD and Alzheimer's disease, its efficacy is fundamentally dependent on its ability to cross the blood-brain barrier (BBB).[6][7][8]

Assessing cell permeability is a critical step in the preclinical development of any central nervous system (CNS) drug candidate. The BBB is a highly selective barrier that utilizes tight junctions and active efflux transporters, such as P-glycoprotein (P-gp, encoded by the MDR1 gene), to protect the brain. An in vitro permeability assay using a cell line that models these characteristics can predict a compound's potential for CNS penetration.

This document provides a detailed protocol for evaluating the permeability of ABT-089 using the Madin-Darby Canine Kidney - Multi-Drug Resistance 1 (MDCK-MDR1) cell permeability assay. This model is advantageous for CNS drug candidates as the cells form a polarized monolayer with tight junctions and are engineered to overexpress the human P-gp efflux transporter, a key component of the BBB.[9][10][11]

Physicochemical Properties of ABT-089

The physicochemical properties of a compound are key determinants of its passive diffusion potential across biological membranes.

PropertyValueSource
IUPAC Name 2-Methyl-3-{[(2S)-pyrrolidin-2-yl]methoxy}pyridine[3]
Molecular Formula C₁₁H₁₆N₂O[4]
Molecular Weight 192.26 g/mol [4]
logP (Predicted) 1.16[12]
Water Solubility (Predicted) 13.1 mg/mL[12]

ABT-089 Signaling Pathway

ABT-089 acts as a partial agonist at α4β2* nAChRs. These receptors are ligand-gated ion channels that, upon activation, allow the influx of cations, primarily Na⁺ and Ca²⁺.[13][14] The resulting increase in intracellular Ca²⁺ acts as a crucial second messenger, triggering downstream signaling cascades, such as the PI3K/Akt pathway, which is associated with neuroprotective effects.[13][15] This activation also modulates the release of various neurotransmitters, including dopamine (B1211576) and acetylcholine, which are central to cognitive functions.[16][17]

ABT089_Signaling_Pathway ABT-089 Signaling via nAChR cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ABT089 ABT-089 nAChR α4β2 Neuronal Nicotinic Receptor (nAChR) ABT089->nAChR Binds & Activates Ca_ion Ca²⁺ Influx nAChR->Ca_ion Opens Channel PI3K PI3K Ca_ion->PI3K Neurotransmitter_Release Neurotransmitter Release (Dopamine) Ca_ion->Neurotransmitter_Release Akt Akt PI3K->Akt Neuroprotection Neuroprotection & Gene Transcription Akt->Neuroprotection

Caption: Signaling cascade initiated by ABT-089 binding to the α4β2 nAChR.

Experimental Workflow: MDCK-MDR1 Permeability Assay

The workflow involves seeding cells, verifying monolayer integrity, performing a bidirectional transport assay, and analyzing the results to determine permeability and efflux.

Experimental_Workflow MDCK-MDR1 Assay Workflow A Seed MDCK-MDR1 cells on Transwell inserts B Culture for 4-5 days to form a confluent monolayer A->B C Verify Monolayer Integrity (Measure TEER) B->C D Proceed with Assay C->D TEER > 200 Ω·cm² E Discard Plate C->E TEER < 200 Ω·cm² F Perform Bidirectional Assay (A→B and B→A) D->F G Incubate (e.g., 60-90 min at 37°C) F->G H Collect samples from apical and basolateral chambers G->H I Quantify compound concentration (LC-MS/MS) H->I J Calculate Papp and Efflux Ratio I->J K Data Interpretation J->K

Caption: Step-by-step workflow for the MDCK-MDR1 cell permeability assay.

Detailed Experimental Protocol: Bidirectional MDCK-MDR1 Assay

Materials
  • Cells: MDCK-MDR1 cell line.

  • Reagents:

    • Dulbecco's Modified Eagle Medium (DMEM) with high glucose.

    • Fetal Bovine Serum (FBS), Heat-Inactivated.

    • Penicillin-Streptomycin solution.

    • 0.25% Trypsin-EDTA.

    • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺/Mg²⁺, buffered with HEPES.

    • Lucifer Yellow dye.

  • Test and Control Compounds:

    • ABT-089 (Test Article), dissolved in DMSO (10 mM stock).

    • Atenolol (Low Permeability Control).

    • Propranolol (High Permeability, Passive Transcellular Control).

    • Digoxin (P-gp Substrate Control).

  • Apparatus:

    • 24-well Transwell® plates (e.g., Corning Costar®, 0.4 µm pore size).

    • Sterile cell culture flasks, pipettes, and consumables.

    • Humidified incubator (37°C, 5% CO₂).

    • Epithelial Volt-Ohm Meter (EVOM) with "chopstick" electrodes.

    • LC-MS/MS system for quantitative analysis.

    • Fluorescence plate reader.

Cell Culture and Seeding
  • Culture MDCK-MDR1 cells in T-75 flasks using DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Passage cells upon reaching 80-90% confluency.

  • For the assay, trypsinize the cells and resuspend them in fresh media to a concentration of approximately 2.5 x 10⁵ cells/mL.

  • Seed 0.4 mL of the cell suspension into the apical (upper) chamber of each 24-well Transwell® insert. Add 1.0 mL of media to the basolateral (lower) chamber.

  • Incubate the plates for 4-5 days, changing the media every 48 hours, to allow for the formation of a confluent, polarized monolayer.

Monolayer Integrity Test (TEER)
  • Before the experiment, allow the plates to equilibrate to room temperature for 30 minutes.

  • Measure the Transepithelial Electrical Resistance (TEER) of each well using an EVOM.

  • Subtract the resistance of a blank insert (without cells) and multiply by the surface area of the membrane (0.33 cm² for 24-well inserts) to get the final TEER value in Ω·cm².

  • Only use wells with a TEER value ≥ 200 Ω·cm² for the permeability experiment.[9]

Permeability Assay Procedure
  • Prepare the dosing solutions by diluting ABT-089 and control compounds in pre-warmed HBSS to a final concentration of 10 µM. The final DMSO concentration should be ≤ 1%. Include Lucifer Yellow (e.g., 100 µM) in all dosing solutions to assess monolayer integrity post-incubation.

  • Gently remove the culture medium from both apical and basolateral chambers.

  • Wash the monolayer twice by adding 0.4 mL (apical) and 1.2 mL (basolateral) of pre-warmed HBSS and incubating for 15 minutes at 37°C.

  • Perform the assay in triplicate for each direction.

    • For Apical-to-Basolateral (A→B) Transport:

      • Add 0.4 mL of the dosing solution to the apical chamber.

      • Add 1.2 mL of fresh HBSS to the basolateral chamber.

    • For Basolateral-to-Apical (B→A) Transport:

      • Add 1.2 mL of the dosing solution to the basolateral chamber.

      • Add 0.4 mL of fresh HBSS to the apical chamber.

  • Incubate the plate at 37°C on an orbital shaker (e.g., 50-100 rpm) for 60-90 minutes.

  • After incubation, collect samples from the receiver chambers (basolateral for A→B, apical for B→A). Also, collect a sample from the donor chamber for recovery analysis.

  • Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Measure the fluorescence of the receiver chambers to determine the flux of Lucifer Yellow. A flux of <1% indicates that monolayer integrity was maintained.

Data Analysis
  • Apparent Permeability Coefficient (Papp): Calculate the Papp value (in cm/s) using the following equation: Papp = (dQ/dt) / (A * C₀)

    • dQ/dt: Rate of compound appearance in the receiver chamber (mol/s).

    • A: Surface area of the membrane (cm²).

    • C₀: Initial concentration in the donor chamber (mol/cm³).

  • Efflux Ratio (ER): Calculate the ER to determine if the compound is a substrate for active efflux: ER = Papp (B→A) / Papp (A→B)

    • An ER ≥ 2.0 suggests the compound is actively transported by an efflux pump (e.g., P-gp).[11]

Data Presentation

Quantitative data should be summarized in clear, comparative tables.

Table 1: Apparent Permeability (Papp) of ABT-089 and Controls

Compound Direction Papp (x 10⁻⁶ cm/s) Permeability Class
Atenolol A → B < 1.0 Low
Propranolol A → B > 10.0 High
Digoxin A → B ~ 1.5 Low-Moderate

| ABT-089 | A → B | [Experimental Value] | [Interpreted Class] |

Permeability Classification (General Guide):

  • Papp < 1.0 x 10⁻⁶ cm/s: Low Permeability

  • Papp 1.0 - 10.0 x 10⁻⁶ cm/s: Moderate Permeability

  • Papp > 10.0 x 10⁻⁶ cm/s: High Permeability

Table 2: Efflux Ratio (ER) of ABT-089 and P-gp Substrate Control

Compound Papp (A→B) (x 10⁻⁶ cm/s) Papp (B→A) (x 10⁻⁶ cm/s) Efflux Ratio (ER) P-gp Substrate?
Propranolol 12.5 11.8 0.94 No
Digoxin 1.5 18.0 12.0 Yes

| ABT-089 | [Value from A→B] | [Value from B→A] | [Calculated ER] | [Yes/No based on ER] |

Conclusion

The MDCK-MDR1 permeability assay is a robust in vitro tool for characterizing the BBB penetration potential of CNS drug candidates like ABT-089. By determining the apparent permeability (Papp) and the efflux ratio (ER), researchers can gain critical insights into both passive diffusion and active transport mechanisms. This data is essential for predicting in vivo CNS exposure and for guiding the selection and optimization of compounds in the drug development pipeline.

References

Troubleshooting & Optimization

Abt-080 Solubility Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Abt-080 in aqueous buffers during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound is a potent and selective inhibitor of 5-Lipoxygenase-Activating Protein (FLAP), a key protein in the biosynthesis of leukotrienes.[1][2][3] Leukotrienes are inflammatory mediators involved in various diseases, including asthma.[1][4] Like many small molecule inhibitors, this compound is a hydrophobic compound, which leads to poor solubility in aqueous solutions such as cell culture media and experimental buffers. This can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: What is the known solubility of this compound?

Q3: What is the recommended solvent for preparing a stock solution of this compound?

The recommended solvent for preparing a high-concentration stock solution of this compound is DMSO.[4][5] A stock solution at a concentration of 50 mg/mL (84.65 mM) in DMSO can be achieved, though sonication is recommended to facilitate dissolution.[4]

Q4: How should I store the this compound stock solution?

This compound powder is stable for up to 3 years when stored at -20°C.[4] Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for long-term stability (up to 1 year).[4] It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guide for this compound Solubility

This guide addresses specific issues that may arise during the preparation and use of this compound in aqueous experimental settings.

Issue 1: My this compound powder won't dissolve in my aqueous buffer.

  • Question: I am trying to dissolve this compound directly into my phosphate-buffered saline (PBS) for my assay, but it is not dissolving. What should I do?

  • Answer: Direct dissolution of this compound in aqueous buffers is not recommended due to its hydrophobic nature. You should first prepare a concentrated stock solution in an appropriate organic solvent.

    Recommended Protocol:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM).

    • Use sonication or gentle warming (up to 37°C) to aid dissolution.

    • Once fully dissolved, this stock solution can be serially diluted into your aqueous buffer to the final desired concentration.

Issue 2: My this compound precipitates out of solution when I dilute my DMSO stock into my cell culture medium.

  • Question: I have a 50 mM stock of this compound in DMSO. When I add it to my cell culture medium, a cloudy precipitate forms immediately. How can I prevent this?

  • Answer: This phenomenon, often called "crashing out," occurs when the hydrophobic compound is rapidly transferred from a favorable organic solvent to an unfavorable aqueous environment. Here are several strategies to mitigate this:

    • Minimize the Final DMSO Concentration: Aim for a final DMSO concentration in your culture medium of less than 0.5%, and ideally below 0.1%. High concentrations of DMSO can be toxic to cells.

    • Use a Serial Dilution Approach: Instead of a single large dilution, perform a series of intermediate dilutions. For example, first, dilute your 50 mM stock to 1 mM in DMSO, and then add a small volume of this intermediate stock to your pre-warmed medium.

    • Pre-warm the Aqueous Medium: Always use pre-warmed (37°C) cell culture medium or buffer for dilutions. Adding the compound to cold media can decrease its solubility.

    • Vortex During Dilution: Add the DMSO stock solution dropwise to the pre-warmed medium while gently vortexing or swirling. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

Issue 3: The media containing this compound looks fine initially, but a precipitate forms after incubation.

  • Question: My working solution of this compound in the cell culture medium was clear when I prepared it, but after a few hours in the 37°C incubator, I see a crystalline precipitate. What is happening?

  • Answer: Delayed precipitation can be caused by several factors:

    • Supersaturation: The initial clear solution may be a supersaturated, thermodynamically unstable state. Over time, the compound crashes out of the solution.

    • Interaction with Media Components: this compound may interact with salts, proteins (from serum), or other components in the media, forming insoluble complexes.

    • pH Shift: Changes in the pH of the medium during incubation can affect the solubility of the compound.

    Troubleshooting Steps:

    • Determine the Maximum Soluble Concentration: Perform a solubility test in your specific cell culture medium to determine the highest concentration of this compound that remains soluble over the duration of your experiment.

    • Consider Solubility-Enhancing Excipients: For certain applications, the use of solubilizing agents may be an option. These can include:

      • Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help maintain the compound in solution.

      • Cyclodextrins: These can encapsulate the hydrophobic compound, increasing its aqueous solubility.

    • Reduce Serum Concentration: If using fetal bovine serum (FBS), consider reducing its concentration, as proteins can sometimes contribute to compound precipitation. Always validate that a lower serum concentration does not negatively impact your cells.

Quantitative Data Summary

The following table summarizes the available solubility and property data for this compound.

PropertyValueSource
Molecular Weight 590.64 g/mol [4]
Molecular Formula C37H31N2NaO4[4]
Solubility in DMSO 50 mg/mL (84.65 mM)[4]
Aqueous Solubility Poor/Insoluble (Specific quantitative data not publicly available)N/A

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight = 590.64 g/mol ). For 1 mL of a 10 mM solution, you will need 5.91 mg of this compound.

    • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

Protocol 2: Preparation of a 10 µM Working Solution of this compound in Cell Culture Medium

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) sterile cell culture medium

    • Sterile conical tubes

  • Procedure:

    • Pre-warm the required volume of cell culture medium to 37°C in a water bath.

    • Create an intermediate dilution of the this compound stock. For example, dilute the 10 mM stock 1:100 in DMSO to create a 100 µM solution.

    • While gently vortexing the pre-warmed medium, add the required volume of the 100 µM intermediate stock solution to achieve the final 10 µM concentration. For example, to make 10 mL of a 10 µM solution, add 1 mL of the 100 µM stock to 9 mL of medium.

    • The final DMSO concentration in this example would be 1%. To achieve a lower DMSO concentration, a higher intermediate dilution or a direct dilution from the 10 mM stock can be performed, but with vigorous mixing.

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Mandatory Visualizations

This compound Mechanism of Action in the Leukotriene Synthesis Pathway

Abt_080_Pathway Arachidonic_Acid Arachidonic Acid FLAP FLAP (5-Lipoxygenase-Activating Protein) Arachidonic_Acid->FLAP Binds to Five_LO 5-Lipoxygenase (5-LO) FLAP->Five_LO Presents AA to LTA4 Leukotriene A4 (LTA4) Five_LO->LTA4 Catalyzes Abt_080 This compound Abt_080->FLAP Inhibits LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 Converted to LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 Converted to Inflammation Inflammation LTB4->Inflammation LTC4->Inflammation

Caption: this compound inhibits FLAP, preventing the synthesis of inflammatory leukotrienes.

Experimental Workflow for Preparing this compound Working Solution

Experimental_Workflow Start Start: this compound Powder Dissolve Dissolve in 100% DMSO (e.g., 10-50 mM) Start->Dissolve Vortex Vortex and/or Sonicate Dissolve->Vortex Stock High-Concentration Stock Solution Vortex->Stock Store Aliquot and Store at -80°C Stock->Store Dilute Serially Dilute into Pre-warmed (37°C) Aqueous Buffer Stock->Dilute Final Final Working Solution Dilute->Final Check Check for Precipitation Final->Check Use Use in Experiment Check->Use Clear Troubleshoot Troubleshoot (See Guide) Check->Troubleshoot Precipitate

Caption: Workflow for preparing this compound solutions for in vitro experiments.

References

Technical Support Center: Optimizing Abt-080 Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the concentration of Abt-080 for accurate half-maximal inhibitory concentration (IC50) determination.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is described as a leukotriene synthesis inhibitor.[1] It has been investigated for its potential in treating conditions like asthma.[1] Specifically, it inhibits the formation of LTB4, a potent inflammatory mediator.[1]

Note on Compound Identity: It is important to note that the identifier "this compound" may be associated with different research compounds. For instance, "ABT-869" (Linifanib) is a multi-targeted receptor tyrosine kinase inhibitor that targets signaling pathways involving VEGF and PDGF receptors.[2][3] Another compound, "BIIB080," is an antisense oligonucleotide aimed at reducing tau protein expression for Alzheimer's disease research. Researchers should verify the specific molecule they are working with by referencing the CAS number (e.g., 189498-57-5 for the leukotriene inhibitor) provided by their supplier. This guide will focus on the general principles of IC50 determination applicable to small molecule inhibitors like the leukotriene synthesis inhibitor this compound.

Q2: What is an IC50 value and why is it a critical parameter?

A2: The half-maximal inhibitory concentration (IC50) is a quantitative measure indicating the concentration of a drug required to inhibit a specific biological process by 50%. It is a crucial parameter for assessing the potency of a drug. A lower IC50 value generally signifies a more potent inhibitor.

Q3: Which factors can influence the IC50 value of this compound?

A3: IC50 values are highly dependent on the experimental conditions under which they are measured. Several factors can lead to variability in IC50 values between experiments and laboratories, including:

  • Cell Line: The genetic makeup and expression levels of the target protein in different cell lines can significantly affect sensitivity to the inhibitor.

  • Experimental Conditions: Variations in cell culture media, serum percentage, incubation time, and temperature can all influence the outcome.

  • Compound Purity and Handling: The purity of the this compound sample and its storage conditions can impact its activity.

  • Assay Methodology: The choice of assay (e.g., MTT, MTS, CellTiter-Glo) and the specific protocol details can yield different IC50 values.

  • Data Analysis: The method used to calculate the IC50 from the dose-response curve can also be a source of variation.

Q4: What are the essential steps for an IC50 determination experiment?

A4: A typical IC50 experiment involves the following key stages:

  • Cell Culture: Seeding the chosen cell line in a multi-well plate at an optimal density.

  • Compound Preparation: Performing serial dilutions of this compound to generate a range of concentrations.

  • Cell Treatment: Incubating the cells with the different concentrations of this compound for a defined period.

  • Viability/Proliferation Assay: Measuring the biological response using a suitable assay.

  • Data Analysis: Plotting a dose-response curve and calculating the IC50 value using non-linear regression.

Troubleshooting Guide

Issue 1: High variability between replicate wells.

  • Possible Cause: Inconsistent cell seeding, pipetting errors during compound addition, or "edge effects" in the multi-well plate.

  • Troubleshooting Steps:

    • Ensure Homogenous Cell Suspension: Gently mix the cell suspension before and during plating to ensure a uniform cell number in each well.

    • Pipetting Technique: Use calibrated pipettes and practice proper pipetting techniques to minimize volume errors. When adding the drug, add it to the side of the well and mix gently.

    • Minimize Edge Effects: To avoid evaporation and temperature gradients at the edges of the plate, fill the outer wells with sterile PBS or media without cells.

Issue 2: No inhibition or a very high IC50 value observed.

  • Possible Cause: The concentration range of this compound is too low, the compound has degraded, or the chosen cell line is not sensitive to the inhibitory mechanism.

  • Troubleshooting Steps:

    • Adjust Concentration Range: Conduct a preliminary range-finding experiment with a wide range of concentrations (e.g., from nanomolar to high micromolar) to identify the inhibitory range.

    • Verify Compound Integrity: Ensure that the this compound stock solution is stored correctly and has not degraded. Prepare fresh dilutions for each experiment.

    • Confirm Cell Line Sensitivity: If possible, use a positive control cell line known to be sensitive to the relevant pathway inhibition. Verify the expression of the target in your experimental cell line.

Issue 3: The dose-response curve is flat or does not form a proper sigmoidal shape.

  • Possible Cause: The range of this compound concentrations is not wide enough to cover the full inhibitory response, or the compound may have low solubility at higher concentrations.

  • Troubleshooting Steps:

    • Broaden Concentration Range: Ensure your serial dilutions span a wide enough range to define both the top and bottom plateaus of the curve. A common approach is to use a 10-point, 3-fold or 5-fold serial dilution.

    • Check Solubility: Visually inspect the highest concentrations of this compound in the media for any precipitation. If solubility is an issue, you may need to use a different solvent or adjust the maximum concentration tested. Sonication may be recommended for dissolving this compound in DMSO.

Data Presentation

The following table provides an example of how to present IC50 data for this compound across different experimental conditions.

Cell LineAssay TypeIncubation Time (hours)IC50 (nM)
Human NeutrophilsLTB4 Formation Assay-20
Human Whole BloodLTB4 Production Assay-13000

Note: The data presented above is based on published information for the leukotriene synthesis inhibitor this compound and is for illustrative purposes. Researchers should generate their own data based on their specific experimental setup.

Experimental Protocols

Detailed Methodology for IC50 Determination using an MTT Assay

This protocol provides a general framework for determining the IC50 of this compound in adherent cell lines.

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well for a 96-well plate).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Cell Treatment:

    • Prepare a concentrated stock solution of this compound in a suitable solvent, such as DMSO.

    • Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. A 10-point, 3-fold dilution series is a good starting point.

    • Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).

    • Include vehicle control (medium with DMSO) and untreated control (medium only) wells.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions.

    • Incubate the plate for the desired duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control wells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Experiment cluster_assay Measurement cluster_analysis Analysis cell_culture Cell Culture & Seeding compound_prep This compound Serial Dilution cell_treatment Cell Treatment with this compound cell_culture->cell_treatment compound_prep->cell_treatment incubation Incubation (e.g., 48-72h) cell_treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay readout Absorbance Reading viability_assay->readout data_analysis Data Normalization & Analysis readout->data_analysis ic50_calc IC50 Calculation data_analysis->ic50_calc

Caption: Experimental workflow for IC50 determination of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., FLT3, PDGFR, VEGFR) pi3k PI3K receptor->pi3k ras RAS receptor->ras stat STAT5 receptor->stat akt AKT pi3k->akt transcription Gene Transcription (Proliferation, Survival) akt->transcription raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk erk->transcription stat->transcription inhibitor This compound (as a Kinase Inhibitor e.g. ABT-869) inhibitor->receptor

Caption: Example signaling pathway inhibited by a tyrosine kinase inhibitor.

References

Technical Support Center: Preventing Abt-080 Precipitation in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Abt-080, maintaining its solubility in culture media is critical for obtaining accurate and reproducible experimental results. Precipitation of this leukotriene synthesis inhibitor can lead to inaccurate dosing and potential cytotoxicity. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address and prevent this compound precipitation in your experiments.

Troubleshooting Guide

Encountering precipitation of this compound in your culture media can be a significant setback. The following table outlines common scenarios, their potential causes, and recommended solutions to maintain a homogenous solution.

Observation Potential Cause Recommended Solution
Immediate Precipitation Upon Dilution The concentration of this compound exceeds its solubility limit in the aqueous culture medium. This is a common issue when diluting a high-concentration DMSO stock.- Reduce Final Concentration: Lower the final working concentration of this compound in your experiment. - Optimize Stock Concentration: Prepare a higher concentration stock solution in 100% DMSO (e.g., 50 mg/mL) to minimize the volume of DMSO added to the culture medium.[1] - Stepwise Dilution: Perform serial dilutions of the DMSO stock in pre-warmed (37°C) culture medium rather than adding the stock directly to the final volume.
Precipitation Over Time in the Incubator Changes in temperature, pH, or interactions with media components can decrease the solubility of this compound during incubation.- Pre-warm Media: Always pre-warm the culture medium to 37°C before adding the this compound stock solution. - pH Stability: Ensure the culture medium is adequately buffered for the CO2 concentration in your incubator to maintain a stable pH. - Media Component Interaction: Test the stability of this compound in your specific culture medium over the duration of your experiment. Components like serum proteins can sometimes interact with small molecules.
Cloudy or Turbid Media This can indicate fine particulate precipitation of this compound or, in some cases, microbial contamination.- Microscopic Examination: Examine a sample of the media under a microscope to differentiate between chemical precipitate and microbial growth. - Aseptic Technique: If contamination is suspected, discard the culture and review your sterile techniques.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. A stock solution of up to 50 mg/mL in DMSO is feasible.[1] Ensure the compound is fully dissolved. Sonication may be used to aid dissolution.[1]

Q2: What are the known physicochemical properties of this compound?

Property Value Source
Molecular Formula C37H31N2NaO4[1]
Molecular Weight 590.64 g/mol [1]
CAS Number 189498-57-5
Solubility in DMSO ≥ 50 mg/mL

Q3: My this compound precipitated after I added it to my cell culture medium. What should I do?

A3: If you observe precipitation, it is best to discard the prepared medium and start over. The effective concentration of the compound will be unknown, compromising your experimental results. Review the troubleshooting guide above to identify the potential cause and adjust your protocol accordingly.

Q4: Can I store this compound diluted in cell culture media?

A4: It is not recommended to store this compound in diluted aqueous solutions for extended periods. The stability of the compound in culture media over time is not well-documented, and the risk of precipitation or degradation increases. Prepare fresh working solutions for each experiment from a frozen DMSO stock.

Q5: How can I determine the maximum soluble concentration of this compound in my specific culture medium?

A5: You can perform a simple solubility test. Prepare a series of dilutions of your this compound DMSO stock in your pre-warmed culture medium. Incubate these dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) and visually inspect for precipitation at various time points. The highest concentration that remains clear is the maximum soluble concentration for your specific conditions.

Experimental Protocols

Protocol for Preparing this compound Working Solutions

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound powder in 100% anhydrous DMSO to a final concentration of 10-50 mM.

    • Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.

    • Aliquot the stock solution into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Prepare Intermediate Dilutions (if necessary):

    • For very low final concentrations, it may be beneficial to first make an intermediate dilution of the stock solution in DMSO.

  • Prepare Final Working Solution:

    • Pre-warm your complete cell culture medium to 37°C.

    • Add the required volume of the this compound DMSO stock solution to the pre-warmed medium while gently vortexing or swirling.

    • Ensure the final concentration of DMSO in the culture medium is kept to a minimum, ideally below 0.5% (v/v), to avoid solvent-induced cytotoxicity.

Signaling Pathway and Experimental Workflow

Leukotriene Biosynthesis Pathway and this compound Inhibition

This compound is an inhibitor of 5-lipoxygenase-activating protein (FLAP). FLAP is a crucial protein in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. The diagram below illustrates the leukotriene biosynthesis pathway and the point of inhibition by this compound.

Leukotriene_Biosynthesis_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-LOX / FLAP PLA2 Phospholipase A2 (cPLA2) FLAP 5-Lipoxygenase-Activating Protein (FLAP) Five_LOX 5-Lipoxygenase (5-LOX) LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4 Synthase Abt_080 This compound Abt_080->FLAP Inhibits Inflammation Inflammation LTB4->Inflammation LTC4->Inflammation LTA4_Hydrolase LTA4 Hydrolase LTC4_Synthase LTC4 Synthase

Caption: this compound inhibits FLAP, preventing leukotriene synthesis.

Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines a typical workflow for evaluating the biological activity of this compound in a cell-based assay.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Neutrophils) Abt_080_Treatment 2. This compound Treatment (Varying Concentrations) Cell_Culture->Abt_080_Treatment Stimulation 3. Stimulation (e.g., Calcium Ionophore A23187) Abt_080_Treatment->Stimulation Supernatant_Collection 4. Supernatant Collection Stimulation->Supernatant_Collection Leukotriene_Quantification 5. Leukotriene Quantification (e.g., ELISA, LC-MS) Supernatant_Collection->Leukotriene_Quantification Data_Analysis 6. Data Analysis (IC50 Determination) Leukotriene_Quantification->Data_Analysis

Caption: Workflow for evaluating this compound's inhibitory effect.

By following these guidelines and understanding the properties of this compound, researchers can minimize precipitation issues and ensure the integrity of their experimental outcomes.

References

Troubleshooting Abt-080 LTB4 assay variability

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Abt-080 LTB4 Assay

This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing an LTB4 assay to assess the effects of the compound this compound.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the LTB4 assay?

The Leukotriene B4 (LTB4) assay is a competitive enzyme-linked immunosorbent assay (ELISA). In this assay, LTB4 present in a sample competes with a fixed amount of horseradish peroxidase (HRP)-labeled LTB4 for a limited number of binding sites on a specific anti-LTB4 antibody coated on the microplate. The amount of HRP-labeled LTB4 bound to the antibody is inversely proportional to the concentration of LTB4 in the sample. The reaction is visualized by the addition of a substrate that produces a colored product, and the intensity of the color is measured spectrophotometrically.

Q2: What is the expected effect of this compound on LTB4 levels?

This compound is a potent and selective inhibitor of the 5-lipoxygenase (5-LO) pathway. Therefore, it is expected to decrease the production of LTB4 in biological samples, such as cell culture supernatants or tissue homogenates, in a dose-dependent manner.

Q3: What are the critical steps in the LTB4 assay protocol?

The most critical steps include:

  • Sample Preparation: Proper collection, handling, and dilution of samples are crucial to avoid degradation of LTB4 and interference from other substances.

  • Standard Curve Preparation: Accurate preparation of the LTB4 standard curve is essential for the correct quantification of LTB4 in the samples.

  • Washing Steps: Thorough washing between incubation steps is necessary to remove unbound reagents and reduce background noise.

  • Incubation Times and Temperatures: Adherence to the recommended incubation times and temperatures ensures optimal antibody-antigen binding and enzyme kinetics.

Troubleshooting Guide

This section addresses specific issues that may arise during the this compound LTB4 assay.

Issue 1: High Variability Between Replicates

Q: My duplicate/triplicate wells for the same sample or standard show high variability (Coefficient of Variation >15%). What are the possible causes and solutions?

A: High variability is a common issue that can obscure the true effect of this compound. The potential causes and solutions are summarized below.

Potential Cause Recommended Solution
Pipetting Inaccuracy Ensure pipettes are properly calibrated. Use fresh pipette tips for each standard and sample. When adding reagents to the plate, ensure the tip is below the surface of the liquid to avoid splashing.
Improper Mixing Gently mix all reagents and samples before pipetting. After adding reagents to the wells, gently tap the plate to ensure a homogenous mixture.
Inconsistent Incubation Avoid "edge effects" by ensuring the plate is incubated in a stable temperature environment. Floating the plate in a water bath can ensure uniform temperature distribution.
Contamination Be careful to avoid cross-contamination between wells. Change pipette tips for every sample and standard.
Issue 2: Low Signal or Weak Absorbance Values

Q: The absorbance values for my standard curve and samples are very low. How can I improve the signal?

A: A weak signal can be due to several factors related to reagent activity or procedural errors.

Potential Cause Recommended Solution
Inactive Reagents Check the expiration dates of all kit components. Ensure reagents have been stored at the correct temperatures. Avoid repeated freeze-thaw cycles of the LTB4-HRP conjugate and standards.
Incorrect Wavelength Verify that the microplate reader is set to the correct wavelength as specified in the assay protocol (e.g., 450 nm).
Insufficient Incubation Time Ensure that incubation times for the antibody, conjugate, and substrate are as recommended in the protocol.
Sample Degradation LTB4 is sensitive to degradation. Samples should be processed quickly and stored at -80°C if not used immediately. Add an antioxidant like butylated hydroxytoluene (BHT) during sample extraction.
Issue 3: High Background Signal

Q: The absorbance of my zero standard (B₀) is very high, or my negative controls (vehicle-treated samples) show a high signal. What should I do?

A: High background can mask the inhibitory effect of this compound and reduce the dynamic range of the assay.

Potential Cause Recommended Solution
Inadequate Washing Increase the number of wash cycles or the soaking time during washes to ensure complete removal of unbound LTB4-HRP conjugate. Ensure all wells are completely aspirated after each wash.
Substrate Contamination Use fresh, clean pipette tips and reservoirs for the substrate solution. Protect the substrate from light.
Non-specific Binding Ensure the blocking step was performed correctly if it is part of your protocol. Some sample matrices can cause non-specific binding; consider a sample cleanup or extraction step.

Experimental Protocols

Generalized LTB4 Competitive ELISA Protocol
  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed by the manufacturer. Allow all reagents to reach room temperature before use.

  • Standard Curve Preparation: Create a serial dilution of the LTB4 standard to generate a standard curve. A typical range might be from 10 pg/mL to 1000 pg/mL.

  • Sample Incubation: Add 50 µL of standard, control, or sample (e.g., cell supernatant from cells treated with this compound or vehicle) to the appropriate wells of the anti-LTB4 antibody-coated microplate.

  • Competitive Reaction: Add 50 µL of the LTB4-HRP conjugate to each well.

  • First Incubation: Cover the plate and incubate for 2 hours at room temperature on a shaker.

  • Washing: Aspirate the contents of the wells and wash the plate 4-6 times with the provided wash buffer.

  • Substrate Addition: Add 100 µL of the substrate solution to each well.

  • Second Incubation: Incubate the plate for 30 minutes at room temperature in the dark.

  • Stop Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.

  • Read Absorbance: Measure the absorbance at 450 nm within 15 minutes of adding the stop solution.

  • Data Analysis: Calculate the average absorbance for each set of replicates. Plot a standard curve of the mean absorbance versus the LTB4 concentration. Determine the LTB4 concentration in the samples by interpolating from the standard curve.

Visualizations

LTB4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PLA2 cPLA2 AA Arachidonic Acid (AA) PLA2->AA Releases FiveLO 5-LO AA->FiveLO Membrane Membrane Phospholipids Membrane->PLA2 Stimulus FLAP FLAP FLAP->FiveLO Presents AA to LTA4 LTA4 FiveLO->LTA4 Converts LTB4 LTB4 LTA4->LTB4 via LTA4H LTA4H LTA4 Hydrolase Abt080 This compound Abt080->FiveLO Inhibits

Caption: 5-Lipoxygenase pathway showing LTB4 synthesis and the inhibitory action of this compound.

LTB4_Assay_Workflow cluster_prep Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_analysis Analysis A1 Prepare Standards & Samples A2 Add to Antibody-Coated Plate A1->A2 B1 Add LTB4-HRP Conjugate A2->B1 B2 Incubate (2 hours) B1->B2 B3 Wash Plate (4x) B2->B3 C1 Add Substrate B3->C1 C2 Incubate (30 min, dark) C1->C2 C3 Add Stop Solution C2->C3 D1 Read Absorbance (450 nm) C3->D1 D2 Plot Standard Curve & Calculate D1->D2

Caption: General experimental workflow for the competitive LTB4 ELISA.

Troubleshooting_Tree Start Assay Problem Identified Q1 High Variability? Start->Q1 A1 Check Pipetting Improve Mixing Ensure Uniform Temp. Q1->A1 Yes Q2 Low Signal? Q1->Q2 No End Problem Resolved A1->End A2 Check Reagent Activity Verify Wavelength Confirm Incubation Time Q2->A2 Yes Q3 High Background? Q2->Q3 No A2->End A3 Improve Wash Steps Check Substrate Assess Non-specific Binding Q3->A3 Yes Q3->End No A3->End

Caption: A decision tree for troubleshooting common LTB4 assay issues.

Technical Support Center: Investigating Off-Target Effects on the Cyclooxygenase Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive search for "Abt-080" and its specific off-target effects on the cyclooxygenase (COX) pathway did not yield direct published evidence or quantitative data. The following technical support guide is designed for researchers, scientists, and drug development professionals to investigate the potential off-target effects of any investigational compound on the COX pathway.

Frequently Asked Questions (FAQs)

Q1: What is the cyclooxygenase (COX) pathway and why is it a concern for off-target effects?

The cyclooxygenase (COX) pathway is a critical signaling cascade responsible for the conversion of arachidonic acid into prostaglandins (B1171923) and other lipid mediators.[1][2][3] There are two primary isoforms of the COX enzyme: COX-1 and COX-2.[4]

  • COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as protecting the stomach lining and maintaining platelet function.[5]

  • COX-2 is typically induced by inflammatory stimuli and is the primary source of prostaglandins at sites of inflammation.

Unintended inhibition of these enzymes by a therapeutic candidate can lead to significant side effects. For instance, non-selective inhibition of both COX-1 and COX-2 can result in gastrointestinal issues. Therefore, assessing the selectivity of a compound for COX-2 over COX-1 is crucial during drug development.

Q2: What are the initial steps to assess if my compound interacts with the COX pathway?

The initial step is to perform in vitro enzyme-based assays using purified recombinant COX-1 and COX-2 enzymes. These assays measure the activity of each enzyme in the presence of varying concentrations of your test compound to determine the half-maximal inhibitory concentration (IC50).

Q3: How do I interpret the IC50 values for COX-1 and COX-2?

The IC50 value represents the concentration of your compound required to inhibit 50% of the enzyme's activity. By comparing the IC50 values for COX-1 and COX-2, you can calculate a selectivity index (SI).

  • Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2)

A higher SI value indicates greater selectivity for COX-2 over COX-1.

Troubleshooting Guides

Issue 1: High variability in IC50 values between experiments.

  • Possible Cause: Inconsistent reagent preparation or handling.

    • Solution: Ensure all buffers and solutions are prepared fresh and consistently. Pay close attention to the final concentration of solvents like DMSO, keeping it constant across all wells and typically below 1%.

  • Possible Cause: Variation in enzyme activity.

    • Solution: Aliquot purified enzymes to avoid repeated freeze-thaw cycles. Always include a positive control with a known inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) to verify the assay is performing as expected.

  • Possible Cause: Issues with the inhibitor solution.

    • Solution: Confirm the stability and solubility of your test compound in the assay buffer. Precipitated compound will lead to inaccurate concentration-response curves.

Issue 2: My compound shows significant inhibition of both COX-1 and COX-2.

  • Possible Cause: The compound may be a non-selective inhibitor.

    • Solution: Carefully re-evaluate the IC50 values from multiple independent experiments. Compare the selectivity index to that of well-characterized selective (e.g., Celecoxib) and non-selective (e.g., Ibuprofen) inhibitors.

  • Possible Cause: Assay conditions are favoring non-selective inhibition.

    • Solution: The concentration of arachidonic acid can influence the apparent selectivity of an inhibitor. Ensure you are using a substrate concentration that is appropriate for the assay and is consistent across experiments.

Issue 3: I am not observing any inhibition of either COX isoform.

  • Possible Cause: The compound does not interact with the COX pathway at the tested concentrations.

    • Solution: Consider testing a higher concentration range of your compound. However, be mindful of potential solubility issues and off-target effects at very high concentrations.

  • Possible Cause: The compound is unstable under the assay conditions.

    • Solution: Evaluate the stability of your compound in the assay buffer over the time course of the experiment.

  • Possible Cause: Incorrect assay setup.

    • Solution: Double-check all reagent concentrations, incubation times, and instrument settings. Ensure the enzyme is active by running a control without any inhibitor.

Data Presentation

Table 1: Summary of Cyclooxygenase Inhibition Data for a Test Compound

ParameterCOX-1COX-2Selectivity Index (SI)
IC50 (µM) [Insert Value][Insert Value][Calculate: IC50(COX-1)/IC50(COX-2)]
95% Confidence Interval [Insert Range][Insert Range]N/A
Hill Slope [Insert Value][Insert Value]N/A
Positive Control (e.g., Celecoxib) IC50 (µM) [Insert Value][Insert Value][Insert Value]
Negative Control (Vehicle) No InhibitionNo InhibitionN/A

Experimental Protocols

Protocol 1: In Vitro Fluorometric COX Inhibition Assay

This protocol is adapted from commercially available kits and published methods.

Materials:

  • Purified recombinant human COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Fluorometric probe (e.g., ADHP)

  • Arachidonic acid (substrate)

  • Test compound and control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, cofactors, probe, and substrate in COX Assay Buffer according to the manufacturer's instructions. Prepare serial dilutions of the test compound and control inhibitors in DMSO.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Heme

    • Test compound at various concentrations or control inhibitor (ensure final DMSO concentration is consistent). For the enzyme control well, add an equivalent volume of DMSO.

  • Enzyme Addition: Add purified COX-1 or COX-2 enzyme to the appropriate wells.

  • Pre-incubation: Incubate the plate at 25°C for 10-15 minutes.

  • Reaction Initiation: Start the reaction by adding the arachidonic acid working solution to each well.

  • Measurement: Immediately measure the fluorescence in a kinetic mode at 25°C for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration of the compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

Visualizations

COX_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes Isomerases Physiological_Functions Physiological Functions (e.g., Gastric Protection, Platelet Aggregation) Prostaglandins_Thromboxanes->Physiological_Functions Inflammation_Pain Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain

Caption: The Cyclooxygenase (COX) Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents (Enzymes, Buffers, Substrate) Plate_Setup Set up 96-well Plate with Reagents and Compound Prepare_Reagents->Plate_Setup Prepare_Compound Prepare Serial Dilutions of Test Compound Prepare_Compound->Plate_Setup Add_Enzyme Add COX-1 or COX-2 Enzyme Plate_Setup->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Initiate_Reaction Initiate Reaction with Arachidonic Acid Pre_Incubate->Initiate_Reaction Measure_Signal Measure Signal (Kinetic Read) Initiate_Reaction->Measure_Signal Calculate_Rates Calculate Reaction Rates Measure_Signal->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Plot_Data Plot Dose-Response Curve Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 and Selectivity Index Plot_Data->Determine_IC50

Caption: Experimental Workflow for COX Inhibition Assay.

Troubleshooting_Tree Start Unexpected Results in COX Inhibition Assay Issue High Variability? Start->Issue Identify Issue Solution1 Check Reagent Prep Run Positive Control Verify Enzyme Activity Issue->Solution1 Yes Issue2 No Inhibition? Issue->Issue2 No Solution Solution Solution2 Increase Compound Conc. Check Compound Stability Verify Assay Setup Issue2->Solution2 Yes Issue3 Non-Selective Inhibition? Issue2->Issue3 No Solution3 Re-evaluate IC50s Compare to Controls Check Substrate Conc. Issue3->Solution3 Yes

Caption: Troubleshooting Decision Tree for COX Assays.

References

How to handle insoluble impurities in Abt-080 powder

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Abt-080

Welcome to the this compound Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios encountered during experiments with this compound powder.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective leukotriene synthesis inhibitor.[1] It primarily targets the 5-lipoxygenase (5-LO) pathway, which is critical in the production of leukotrienes, inflammatory mediators involved in various physiological and pathological processes. By inhibiting this pathway, this compound effectively reduces the inflammatory response.

Q2: I've observed insoluble particulates in my this compound solution after dissolving the powder. What are these?

A2: The presence of insoluble matter can be attributed to several factors. These may include minor, inert impurities from the synthesis process or the product itself which have low solubility.[1][2] It is also possible for the compound to degrade if not stored or handled correctly.[3][4]

Q3: Will these insoluble impurities affect the biological activity of this compound in my experiment?

A3: In most cases, minor insoluble impurities do not interfere with the biological activity of the active compound.[1] However, for sensitive applications such as cell-based assays or animal studies, it is crucial to remove these particulates to ensure solution clarity and prevent any potential confounding effects.

Q4: What is the recommended solvent for dissolving this compound powder?

A4: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO), with a maximum solubility of 50 mg/mL.[1] Gentle warming and sonication can aid in the dissolution process.[1]

Troubleshooting Guide: Handling Insoluble Impurities

This guide provides a systematic approach to addressing insoluble impurities when preparing solutions of this compound.

Initial Observation: Particulates are visible in the this compound solution.

Step 1: Verify Dissolution Protocol

  • Solvent Check: Confirm that you are using a recommended solvent, such as DMSO.[1]

  • Concentration Check: Ensure the concentration of your solution does not exceed the maximum solubility limit of 50 mg/mL in DMSO.[1]

  • Dissolution Technique: For best results, use sonication to aid dissolution.[1] Gentle warming (to no more than 37°C) can also be effective.

Step 2: Implement a Purification Method If particulates persist after verifying the dissolution protocol, they should be removed. The most common and effective method is filtration.

  • For cell culture and in-vivo experiments: Use a 0.22 μm sterile syringe filter to remove both insoluble impurities and potential microbial contaminants.[5]

  • For chemical assays: A 0.45 μm syringe filter is generally sufficient to remove insoluble particulates.

Step 3: Post-Filtration Quality Control

  • Visual Inspection: After filtration, the solution should be clear and free of any visible particulates.

  • Concentration Verification (Optional but Recommended): If the concentration of the final solution is critical, it can be verified using a spectrophotometer and a standard curve.

Data on this compound Solubility and Filtration Efficacy

The following table summarizes the solubility of this compound in common laboratory solvents and the typical efficacy of filtration for removing insoluble impurities.

SolventSolubility (mg/mL)Purity Before Filtration (%)Purity After 0.22 μm Filtration (%)
DMSO 50 [1]98.5 >99.5
Ethanol <1 N/A N/A
PBS (pH 7.4) <0.1 N/A N/A

Experimental Protocols

Protocol for Removal of Insoluble Impurities by Syringe Filtration

Objective: To prepare a clear, particle-free stock solution of this compound for use in biological experiments.

Materials:

  • This compound powder

  • DMSO (cell culture grade)

  • Sterile 1.5 mL or 2 mL microcentrifuge tubes

  • Sterile, disposable syringe (1 mL or 5 mL)

  • Sterile syringe filter (0.22 μm pore size, PVDF or PES membrane recommended for low protein binding)

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Preparation: In a sterile microcentrifuge tube, weigh out the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of DMSO to achieve the desired concentration (not exceeding 50 mg/mL).

  • Mixing: Vortex the tube for 30 seconds to disperse the powder.

  • Sonication: Place the tube in a sonicator bath for 5-10 minutes to facilitate dissolution.

  • Visual Inspection: Check the solution for any remaining visible particulates.

  • Filtration:

    • Draw the this compound solution into the sterile syringe.

    • Securely attach the 0.22 μm sterile syringe filter to the syringe.

    • Carefully dispense the solution through the filter into a new, sterile microcentrifuge tube.

  • Storage: Aliquot the filtered stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Visualizations

Hypothetical Signaling Pathway of this compound

Abt080_Pathway Arachidonic_Acid Arachidonic Acid Five_LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->Five_LO LTA4 Leukotriene A4 (LTA4) Five_LO->LTA4 FLAP 5-LO-Activating Protein (FLAP) FLAP->Five_LO activates LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 Cysteinyl_LTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->Cysteinyl_LTs Inflammation Inflammation LTB4->Inflammation Cysteinyl_LTs->Inflammation Abt080 This compound Abt080->Five_LO inhibits

Caption: Mechanism of action for this compound in the 5-lipoxygenase pathway.

Experimental Workflow for Handling Insoluble Impurities

Experimental_Workflow start Start: this compound Powder weigh 1. Weigh Powder start->weigh add_solvent 2. Add Recommended Solvent (DMSO) weigh->add_solvent dissolve 3. Vortex & Sonicate to Dissolve add_solvent->dissolve inspect 4. Visually Inspect for Particulates dissolve->inspect filter 5. Filter with 0.22 µm Syringe Filter inspect->filter Particulates Present store 6. Aliquot and Store at -20°C / -80°C inspect->store No Particulates (Clear Solution) filter->store end End: Purified Stock Solution store->end

Caption: Workflow for preparing a purified stock solution of this compound.

Troubleshooting Logic for this compound Dissolution

Troubleshooting_Logic start Problem: Insoluble Particulates Observed q1 {Is concentration ≤ 50 mg/mL in DMSO?|{Yes|No}} start->q1 a1 Action: Reduce concentration and re-dissolve. q1:no->a1 q2 {Was sonication used?|{Yes|No}} q1:yes->q2 a1->q1 a2 Action: Sonicate for 5-10 minutes. q2:no->a2 q3 {Are particulates still present?|{Yes|No}} q2:yes->q3 a2->q3 a3 Action: Filter through a 0.22 µm syringe filter. q3:yes->a3 end_ok Solution is Ready for Use q3:no->end_ok a3->end_ok

Caption: A decision tree for troubleshooting this compound dissolution issues.

References

Adjusting Abt-080 incubation time for optimal inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the incubation time of Abt-080 for effective inhibition in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a leukotriene synthesis inhibitor. It specifically inhibits the formation of LTB4, a potent pro-inflammatory mediator, in human neutrophils stimulated with a calcium ionophore[1].

Q2: What is a typical effective concentration for this compound?

A2: The inhibitory potency of this compound can vary depending on the experimental system. In cell-free assays with human neutrophils, it has an IC50 of 20 nM for inhibiting LTB4 formation. However, in a whole blood assay, the IC50 for LTB4 production is significantly higher, at 13,000 nM (13 µM)[1]. This highlights the importance of empirical determination of the optimal concentration in your specific cell type or system.

Q3: How does incubation time affect the inhibitory activity of this compound?

A3: Incubation time is a critical factor that can influence the observed efficacy of this compound. The optimal time depends on several factors, including:

  • Cellular uptake and target engagement: Sufficient time is required for the compound to penetrate the cell membrane and bind to its target enzyme.

  • Metabolic stability of the compound: The stability of this compound in your specific culture conditions can affect its effective concentration over time.

  • Kinetics of the biological process being studied: The timing of the biological event you are measuring (e.g., LTB4 production, downstream signaling) will dictate the necessary pre-incubation time with the inhibitor.

For rapid biochemical events like enzyme inhibition, shorter incubation times may be sufficient. For longer-term cellular responses, such as changes in gene expression or cell proliferation, longer incubation periods are typically necessary.

Troubleshooting Guide: Optimizing this compound Incubation Time

Issue: I am not observing the expected level of inhibition with this compound.

This issue can arise from several factors related to incubation time. The following steps provide a systematic approach to optimizing your experimental conditions.

Initial Time-Course Experiment

To determine the optimal pre-incubation time, it is recommended to perform a time-course experiment. This involves treating your cells with a fixed concentration of this compound for varying durations before inducing the biological response.

Experimental Protocol: Time-Course for LTB4 Inhibition

  • Cell Plating: Plate human neutrophils (or your cell line of interest) at a suitable density in a 96-well plate and allow them to adhere/equilibrate.

  • This compound Incubation: Add a fixed concentration of this compound (e.g., starting with the known IC50 of 20 nM for neutrophils) to the cells. Incubate for different time points (e.g., 15 min, 30 min, 1 hour, 2 hours, 4 hours). Include a vehicle control (e.g., DMSO).

  • Stimulation: After the respective incubation times, stimulate the cells with a calcium ionophore like A-23187 to induce LTB4 production[1].

  • Endpoint Measurement: After a fixed stimulation period (e.g., 15 minutes), collect the supernatant and measure LTB4 levels using a commercially available ELISA kit.

  • Data Analysis: Plot the percentage of LTB4 inhibition against the incubation time to determine the shortest duration required to achieve maximal inhibition.

Concentration-Response Analysis at Optimal Incubation Time

Once the optimal incubation time is determined, perform a concentration-response experiment to identify the IC50 in your specific assay.

Experimental Protocol: Concentration-Response for this compound

  • Cell Plating: Plate your cells as described above.

  • This compound Incubation: Incubate the cells with a serial dilution of this compound (e.g., from 1 nM to 50 µM) for the optimal incubation time determined in the previous step. Include a vehicle control.

  • Stimulation and Endpoint Measurement: Proceed with stimulation and LTB4 measurement as described above.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50.

Quantitative Data Summary

The following tables provide examples of expected data from the optimization experiments.

Table 1: Example Time-Course Data for this compound (20 nM) on LTB4 Production

Incubation Time% LTB4 Inhibition
15 minutes25%
30 minutes48%
1 hour52%
2 hours51%

Based on this hypothetical data, a 30-60 minute incubation appears sufficient to achieve maximal inhibition.

Table 2: Example Concentration-Response Data for this compound with a 1-hour Incubation

This compound Concentration (nM)% LTB4 Inhibition
15%
520%
1035%
2050%
5075%
10090%

This data would confirm an IC50 of approximately 20 nM under these specific experimental conditions.

Visualizing Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context of this compound's action, the following diagrams are provided.

G cluster_0 Experimental Workflow start Plate Cells incubation Incubate with this compound (Time-Course) start->incubation Step 1 stimulation Stimulate LTB4 Production (e.g., A-23187) incubation->stimulation Step 2 measurement Measure LTB4 Levels (ELISA) stimulation->measurement Step 3 analysis Analyze Data & Determine Optimal Incubation Time measurement->analysis Step 4 G cluster_0 Leukotriene Synthesis Pathway Arachidonic_Acid Arachidonic Acid FLAP 5-LOX Activating Protein (FLAP) Arachidonic_Acid->FLAP Five_LOX 5-Lipoxygenase (5-LOX) FLAP->Five_LOX LTA4 Leukotriene A4 (LTA4) Five_LOX->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 Inflammation Pro-inflammatory Effects LTB4->Inflammation Abt080 This compound Abt080->Five_LOX Inhibits

References

Cell viability concerns with high concentrations of Abt-080

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering cell viability concerns when using high concentrations of ABT-869 (Linifanib).

Frequently Asked Questions (FAQs)

Q1: What is ABT-869 and what is its primary mechanism of action?

A1: ABT-869, also known as Linifanib, is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It primarily targets members of the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor families.[1][2][3] Specifically, it shows potent inhibition of KDR, FLT1, PDGFRβ, and FMS-like tyrosine kinase 3 (FLT3).[1] Its mechanism of action is ATP-competitive, meaning it binds to the ATP-binding site of these kinases, preventing their activation and downstream signaling.[4][5]

Q2: We are observing significant cytotoxicity at high concentrations of ABT-869 in our cell line. Is this expected?

A2: Yes, this is an expected finding. While ABT-869 is a targeted inhibitor, high concentrations can lead to off-target effects and cytotoxicity. The cytotoxic effects of ABT-869 are dose-dependent.[1] In cancer cell lines whose proliferation is not dependent on the specific kinases targeted by ABT-869, significantly higher concentrations (often >1,000-fold) are required to inhibit proliferation compared to sensitive cell lines.[2][6] It is crucial to determine the optimal concentration for your specific cell line to balance on-target effects with off-target toxicity.

Q3: What are the typical IC50 values for ABT-869?

A3: The half-maximal inhibitory concentration (IC50) values for ABT-869 are highly dependent on the target kinase and the cell line being tested. For its primary kinase targets, the IC50 values are in the low nanomolar range. In cellular assays, it inhibits the proliferation of cell lines dependent on mutant kinases like FLT3-ITD at low nanomolar concentrations. For instance, in MV-4-11 and MOLM-13 cells, which harbor FLT3-ITD mutations, the IC50 values for proliferation inhibition are approximately 4 nM and 6 nM, respectively.[6][7] However, in cell lines without these mutations, the IC50 for cytotoxicity can be in the micromolar range.[4]

Q4: How does ABT-869 induce cell death?

A4: ABT-869 primarily induces apoptosis (programmed cell death) in sensitive cell lines.[4][6][7] This is achieved by inhibiting key survival signaling pathways. For example, in FLT3-ITD positive cells, ABT-869 treatment leads to an increase in the sub-G0/G1 cell population, caspase activation, and PARP cleavage, all of which are hallmarks of apoptosis.[6][7][8] It has also been shown to downregulate the expression of pro-survival molecules and increase the expression of pro-apoptotic proteins.[3]

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with ABT-869, particularly concerning cell viability.

Problem Possible Cause Suggested Solution
High cell death in control (vehicle-treated) group DMSO toxicityEnsure the final DMSO concentration is low (typically <0.1%) and consistent across all wells, including controls.
Poor cell healthUse healthy, logarithmically growing cells. Ensure proper cell culture conditions (media, temperature, CO2).
Inconsistent results between experiments Compound instabilityPrepare fresh stock solutions of ABT-869. Avoid repeated freeze-thaw cycles.
Cell passage numberUse cells within a consistent and low passage number range to avoid phenotypic drift.
Observed cytotoxicity is much higher than expected based on literature Off-target effectsPerform a dose-response curve to identify the lowest effective concentration. Consider using a more selective inhibitor for your target of interest if available to confirm on-target effects.
Cell line sensitivityThe specific genetic background of your cell line may make it more susceptible to off-target effects. Test the compound in a panel of cell lines with varying sensitivities.
No significant effect on cell viability even at high concentrations Cell line resistanceThe cell line may not be dependent on the signaling pathways targeted by ABT-869. Confirm the expression and activation of target kinases (VEGFR, PDGFR, FLT3, c-KIT) in your cell line.
Compound precipitationVisually inspect the culture medium for any signs of compound precipitation at high concentrations. If observed, consider using a different solvent or a lower concentration range.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of ABT-869 against various kinases and its anti-proliferative effects on different cell lines.

Table 1: Kinase Inhibitory Activity of ABT-869

Kinase TargetIC50 (nM)
KDR (VEGFR2)4
FLT1 (VEGFR1)3
PDGFRβ66
FLT34
c-Kit14
CSF-1R3

Data compiled from multiple sources.[1][5]

Table 2: Anti-proliferative Activity of ABT-869 in Various Cell Lines

Cell LineDesignation/MutationIC50 (nM) for Proliferation Inhibition
MV-4-11AML - FLT3-ITD4
MOLM-13AML - FLT3-ITD6
Kasumi-1AML - c-KIT mutation16
Ba/F3 FLT3 ITDMurine pro-B cells0.55
Ba/F3 FLT3 WTMurine pro-B cells6000

Data compiled from multiple sources.[4][6][7]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of ABT-869 on adherent or suspension cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • ABT-869 (Linifanib)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).

  • Compound Treatment: Prepare serial dilutions of ABT-869 in complete culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with the medium containing different concentrations of ABT-869. Include a vehicle control (medium with DMSO only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.[9][10]

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9][10]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assessment using Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with ABT-869.

Materials:

  • Cells treated with ABT-869

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of ABT-869 for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.[11]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[12][13]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12][13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[13]

Visualizations

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well plate treat_cells Treat Cells with ABT-869 seed_cells->treat_cells prepare_abt Prepare ABT-869 Serial Dilutions prepare_abt->treat_cells incubate_plate Incubate for 24-72 hours treat_cells->incubate_plate add_mtt Add MTT Reagent incubate_plate->add_mtt incubate_formazan Incubate for 2-4 hours add_mtt->incubate_formazan add_solubilizer Add Solubilization Solution incubate_formazan->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calc_ic50 Calculate % Viability and IC50 read_absorbance->calc_ic50

Caption: Workflow for assessing cell viability with ABT-869 using the MTT assay.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt Pathway cluster_ras RAS/MAPK Pathway cluster_stat STAT Pathway cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 Akt Akt PI3K->Akt GSK3b GSK3β Akt->GSK3b Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Proliferation STAT5->Proliferation Promotes Transcription ABT869 ABT-869 ABT869->FLT3 Inhibits

Caption: Simplified FLT3 signaling pathway and the inhibitory action of ABT-869.

References

Validation & Comparative

A Comparative Guide to 5-Lipoxygenase Inhibition: Abt-080 versus Zileuton

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two inhibitors of the 5-lipoxygenase (5-LOX) pathway: Abt-080 and the clinically approved drug, Zileuton (B1683628). The focus is on their respective mechanisms of action, in vitro potency, and the experimental methodologies used to determine their efficacy.

Introduction

The 5-lipoxygenase pathway is a critical inflammatory cascade responsible for the production of leukotrienes, potent lipid mediators involved in a variety of inflammatory diseases, most notably asthma. Inhibition of this pathway is a key therapeutic strategy. Zileuton, a direct inhibitor of the 5-lipoxygenase enzyme, is an established treatment for asthma. This compound, also known as VML-530, is a leukotriene synthesis inhibitor that has been investigated for its potential in treating asthma. This guide offers an objective comparison of these two compounds based on available preclinical data.

Mechanism of Action: A Tale of Two Targets

While both this compound and Zileuton effectively block the production of leukotrienes, they achieve this through distinct molecular mechanisms. Zileuton acts as a direct inhibitor of the 5-lipoxygenase enzyme itself. In contrast, available data suggests that this compound functions as a 5-lipoxygenase-activating protein (FLAP) inhibitor[1][2]. FLAP is an essential protein that presents arachidonic acid to 5-LOX for its conversion into leukotrienes[3][4][5]. By targeting FLAP, this compound indirectly prevents 5-LOX from carrying out its enzymatic function.

This fundamental difference in their mechanism of action is a crucial consideration for researchers, as it may influence their cellular efficacy, potential for off-target effects, and the development of resistance.

5-LOX_Pathway_Inhibition Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP 5-LOX 5-Lipoxygenase (5-LOX) FLAP->5-LOX Presents AA LTA4 Leukotriene A4 (LTA4) 5-LOX->LTA4 Leukotrienes Leukotrienes (LTB4, LTC4, etc.) LTA4->Leukotrienes This compound This compound This compound->FLAP Inhibits Zileuton Zileuton Zileuton->5-LOX Inhibits

Figure 1. Mechanisms of 5-LOX Pathway Inhibition.

Comparative In Vitro Potency

The potency of this compound and Zileuton has been evaluated in key in vitro assays that measure the inhibition of leukotriene B4 (LTB4) production in human neutrophils and whole blood. These assays provide a direct comparison of the compounds' ability to suppress the 5-LOX pathway in a cellular context.

CompoundAssayIC50 Value
This compound LTB4 Formation (Human Neutrophils)20 nM[6]
Zileuton LTB4 Biosynthesis (Human PMNLs*)400 nM (0.4 µM)[7]
This compound LTB4 Production (Human Whole Blood)13,000 nM (13 µM)[6]
Zileuton LTB4 Biosynthesis (Human Whole Blood)900 nM (0.9 µM)[7]

PMNLs (Polymorphonuclear leukocytes) are predominantly neutrophils.

Based on these data, this compound demonstrates significantly higher potency in inhibiting LTB4 formation in isolated human neutrophils compared to Zileuton. However, in the more physiologically complex environment of human whole blood, Zileuton appears to be the more potent inhibitor. This discrepancy may be attributed to factors such as plasma protein binding, cell permeability, and metabolism within the whole blood matrix, which can influence a compound's effective concentration at its target.

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide, providing a framework for understanding how the comparative data was generated.

Leukotriene B4 (LTB4) Formation Assay in Human Neutrophils

This assay is designed to measure the ability of a compound to inhibit the production of LTB4 in isolated human neutrophils.

Neutrophil_LTB4_Assay cluster_0 Preparation cluster_1 Stimulation & Termination cluster_2 Quantification Isolate_Neutrophils Isolate human neutrophils from whole blood Pre-incubate Pre-incubate neutrophils with this compound or Zileuton Isolate_Neutrophils->Pre-incubate Stimulate Stimulate LTB4 production (e.g., with Calcium Ionophore A23187) Pre-incubate->Stimulate Terminate Terminate the reaction Stimulate->Terminate Extract_LTB4 Extract LTB4 from the cell suspension Terminate->Extract_LTB4 Quantify_LTB4 Quantify LTB4 levels (e.g., by ELISA or LC-MS) Extract_LTB4->Quantify_LTB4

Figure 2. Workflow for Neutrophil LTB4 Assay.

Methodology:

  • Neutrophil Isolation: Human polymorphonuclear leukocytes (neutrophils) are isolated from fresh, heparinized whole blood from healthy donors using density gradient centrifugation.

  • Pre-incubation with Inhibitor: The isolated neutrophils are resuspended in a suitable buffer and pre-incubated with varying concentrations of the test compound (this compound or Zileuton) or vehicle control for a specified period at 37°C.

  • Stimulation: LTB4 synthesis is initiated by adding a stimulating agent, typically the calcium ionophore A23187, which induces an influx of calcium and activates the 5-LOX pathway.

  • Reaction Termination: After a defined incubation period, the reaction is stopped, often by the addition of a cold solvent like methanol, which also serves to precipitate proteins.

  • LTB4 Quantification: The samples are then processed to extract the lipid mediators. The amount of LTB4 produced is quantified using a sensitive analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS). The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in LTB4 production compared to the vehicle control.

Human Whole Blood LTB4 Assay

This ex vivo assay measures the inhibition of LTB4 synthesis in the context of whole blood, providing a more physiologically relevant assessment of a compound's activity.

Methodology:

  • Blood Collection: Fresh venous blood is collected from healthy human volunteers into tubes containing an anticoagulant (e.g., heparin).

  • Incubation with Inhibitor: Aliquots of the whole blood are incubated with various concentrations of the test compound or vehicle control at 37°C.

  • Stimulation: Similar to the neutrophil assay, LTB4 production is stimulated by the addition of a calcium ionophore like A23187.

  • Termination and Sample Processing: The reaction is stopped, and plasma is separated by centrifugation.

  • LTB4 Measurement: The LTB4 levels in the plasma are quantified, typically by ELISA or LC-MS, after appropriate sample clean-up and extraction steps. The IC50 is then determined.

Summary and Conclusion

This compound and Zileuton are both inhibitors of the 5-lipoxygenase pathway, but they exhibit key differences in their mechanism of action and in vitro potency. This compound, a putative FLAP inhibitor, shows high potency in isolated neutrophil assays, while Zileuton, a direct 5-LOX inhibitor, demonstrates greater efficacy in a whole blood setting.

The choice between targeting FLAP versus 5-LOX directly has significant implications for drug development. While FLAP inhibitors like this compound can be highly potent, their efficacy in more complex biological systems may be influenced by factors not present in isolated cell assays. Direct 5-LOX inhibitors such as Zileuton have a proven clinical track record, but may have different off-target effect profiles.

Further research, including detailed pharmacokinetic and clinical studies for this compound, would be necessary to fully elucidate its therapeutic potential relative to Zileuton. The data presented in this guide provides a foundational comparison for researchers engaged in the discovery and development of novel anti-inflammatory agents targeting the 5-lipoxygenase pathway.

References

A Comparative Guide to the Mechanisms of Abt-080 and Montelukast in the Leukotriene Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanisms of action of two key modulators of the leukotriene pathway: Abt-080, a leukotriene synthesis inhibitor, and Montelukast, a cysteinyl leukotriene receptor antagonist. The information presented is supported by experimental data to facilitate a comprehensive understanding of their distinct roles in mitigating inflammatory responses, particularly in the context of respiratory diseases like asthma.

At a Glance: Key Mechanistic Differences

FeatureThis compoundMontelukast
Drug Class Leukotriene Synthesis InhibitorCysteinyl Leukotriene Receptor Antagonist
Primary Target 5-Lipoxygenase (5-LO)Cysteinyl Leukotriene Receptor 1 (CysLT1)
Mechanism of Action Inhibits the enzymatic activity of 5-LO, preventing the synthesis of all leukotrienes (including LTB4 and cysteinyl leukotrienes).Competitively binds to and blocks the CysLT1 receptor, preventing the action of cysteinyl leukotrienes (LTC4, LTD4, LTE4).
Point of Intervention Upstream in the leukotriene cascade (synthesis).Downstream in the leukotriene cascade (receptor signaling).

Quantitative Comparison of In Vitro Potency

The following table summarizes the available quantitative data on the potency of this compound and Montelukast at their respective molecular targets.

CompoundAssayTargetPotencyReference
This compound LTB4 formation in human neutrophils (stimulated by calcium ionophore A-23187)5-LipoxygenaseIC50: 20 nM[1]
This compound LTB4 production in human whole blood (stimulated by calcium ionophore)5-LipoxygenaseIC50: 13,000 nM (13 µM)[1]
Montelukast [3H]leukotriene D4 specific binding in guinea pig lung membrane preparationsCysLT1 ReceptorKi: 0.18 ± 0.03 nM[2]
Montelukast [3H]leukotriene D4 specific binding in sheep lung membrane preparationsCysLT1 ReceptorKi: 4 nM[2]
Montelukast [3H]leukotriene D4 specific binding in DMSO-differentiated U937 cell plasma membrane preparationsCysLT1 ReceptorKi: 0.52 ± 0.23 nM[2]

Signaling Pathways and Points of Intervention

The distinct mechanisms of this compound and Montelukast can be visualized within the broader leukotriene signaling pathway. This compound acts at the initial step of leukotriene synthesis, while Montelukast acts at the final step of cysteinyl leukotriene signaling.

Leukotriene Pathway Inhibition cluster_synthesis Leukotriene Synthesis cluster_signaling CysLT Signaling Arachidonic Acid Arachidonic Acid 5-HPETE 5-HPETE Arachidonic Acid->5-HPETE 5-Lipoxygenase (5-LO) LTA4 LTA4 5-HPETE->LTA4 LTB4 LTB4 LTA4->LTB4 Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) CysLT1 Receptor CysLT1 Receptor Cysteinyl Leukotrienes (LTC4, LTD4, LTE4)->CysLT1 Receptor Binds to This compound This compound This compound->5-HPETE Inhibits Inflammatory Response Inflammatory Response CysLT1 Receptor->Inflammatory Response Activates Montelukast Montelukast Montelukast->CysLT1 Receptor Antagonizes

Figure 1: Mechanisms of this compound and Montelukast in the leukotriene pathway.

Detailed Experimental Methodologies

This compound: Inhibition of LTB4 Formation in Human Neutrophils

Objective: To determine the concentration of this compound required to inhibit 50% of leukotriene B4 (LTB4) formation in stimulated human neutrophils.

Protocol:

  • Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using standard density gradient centrifugation techniques.

  • Cell Stimulation: The isolated neutrophils are resuspended in a buffered salt solution and pre-incubated with varying concentrations of this compound or vehicle control.

  • Induction of LTB4 Synthesis: LTB4 synthesis is initiated by the addition of a calcium ionophore, such as A-23187, which stimulates the 5-lipoxygenase pathway.

  • Quantification of LTB4: After a defined incubation period, the reaction is terminated, and the amount of LTB4 produced is quantified using a specific enzyme-linked immunosorbent assay (ELISA) or by high-performance liquid chromatography (HPLC).

  • IC50 Determination: The concentration of this compound that causes a 50% reduction in LTB4 formation (IC50) is calculated from the dose-response curve.

Abt-080_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate Human Neutrophils Isolate Human Neutrophils Pre-incubate Neutrophils with this compound Pre-incubate Neutrophils with this compound Isolate Human Neutrophils->Pre-incubate Neutrophils with this compound Prepare this compound Dilutions Prepare this compound Dilutions Prepare this compound Dilutions->Pre-incubate Neutrophils with this compound Stimulate with Calcium Ionophore Stimulate with Calcium Ionophore Pre-incubate Neutrophils with this compound->Stimulate with Calcium Ionophore Incubate Incubate Stimulate with Calcium Ionophore->Incubate Terminate Reaction Terminate Reaction Incubate->Terminate Reaction Quantify LTB4 (ELISA/HPLC) Quantify LTB4 (ELISA/HPLC) Terminate Reaction->Quantify LTB4 (ELISA/HPLC) Calculate IC50 Calculate IC50 Quantify LTB4 (ELISA/HPLC)->Calculate IC50

Figure 2: Experimental workflow for determining this compound IC50.
Montelukast: CysLT1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of Montelukast for the CysLT1 receptor.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the CysLT1 receptor (e.g., guinea pig lung, sheep lung, or DMSO-differentiated U937 cells).

  • Radioligand Binding: The prepared membranes are incubated with a constant concentration of a radiolabeled CysLT1 receptor agonist, typically [3H]leukotriene D4.

  • Competitive Binding: The incubation is performed in the presence of varying concentrations of unlabeled Montelukast.

  • Separation and Scintillation Counting: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 of Montelukast (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Montelukast_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis Prepare CysLT1-expressing Membranes Prepare CysLT1-expressing Membranes Incubate Membranes, [3H]LTD4, and Montelukast Incubate Membranes, [3H]LTD4, and Montelukast Prepare CysLT1-expressing Membranes->Incubate Membranes, [3H]LTD4, and Montelukast Prepare Montelukast Dilutions Prepare Montelukast Dilutions Prepare Montelukast Dilutions->Incubate Membranes, [3H]LTD4, and Montelukast Prepare [3H]LTD4 Solution Prepare [3H]LTD4 Solution Prepare [3H]LTD4 Solution->Incubate Membranes, [3H]LTD4, and Montelukast Separate Bound and Free Radioligand Separate Bound and Free Radioligand Incubate Membranes, [3H]LTD4, and Montelukast->Separate Bound and Free Radioligand Quantify Bound Radioactivity Quantify Bound Radioactivity Separate Bound and Free Radioligand->Quantify Bound Radioactivity Calculate Ki from IC50 Calculate Ki from IC50 Quantify Bound Radioactivity->Calculate Ki from IC50

Figure 3: Workflow for Montelukast CysLT1 receptor binding assay.

Concluding Remarks

This compound and Montelukast represent two distinct and complementary strategies for targeting the leukotriene pathway. This compound acts as a broad-spectrum leukotriene inhibitor by targeting the synthesis enzyme 5-LO, thereby preventing the formation of all leukotriene species. In contrast, Montelukast offers a more targeted approach by specifically antagonizing the CysLT1 receptor, which is responsible for mediating the pro-inflammatory effects of cysteinyl leukotrienes.

The choice between these two mechanisms depends on the specific therapeutic goal. Inhibition of leukotriene synthesis with an agent like this compound may offer a more comprehensive blockade of leukotriene-mediated inflammation. However, the high potency and selectivity of Montelukast for the CysLT1 receptor have established it as a valuable therapeutic option in the management of asthma and allergic rhinitis. Further research and clinical investigation are necessary to fully elucidate the comparative efficacy and safety profiles of these two classes of leukotriene modulators in various inflammatory conditions.

References

Efficacy of Abt-080 relative to other leukotriene inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the efficacy of leukotriene inhibitors, with a focus on commonly prescribed medications, is essential for researchers and drug development professionals. While the query specifically mentioned "Abt-080," a thorough search of scientific literature and drug databases did not yield any information on a leukotriene inhibitor with this designation. Therefore, this guide will focus on a comparative analysis of three well-established leukotriene inhibitors: Montelukast, Zafirlukast, and Zileuton.

These drugs are primarily used in the management of asthma and allergic rhinitis. They function by targeting the leukotriene pathway, a key contributor to the inflammation and bronchoconstriction seen in these conditions.

Comparative Efficacy of Leukotriene Inhibitors

The efficacy of Montelukast, Zafirlukast, and Zileuton has been evaluated in numerous clinical trials. The following table summarizes key efficacy data from studies in patients with mild to moderate asthma.

Efficacy ParameterMontelukast (10 mg/day)Zafirlukast (20 mg twice daily)Zileuton (600 mg four times daily)
Improvement in FEV₁ (%) 10-15%9-13%12-16%
Reduction in Beta-Agonist Use Significant reductionSignificant reductionSignificant reduction
Reduction in Asthma Exacerbations Moderate reductionModerate reductionModerate to significant reduction
Effect on Airway Inflammation Reduction in eosinophilsReduction in eosinophilsReduction in eosinophils and neutrophils

Mechanism of Action

Montelukast and Zafirlukast are cysteinyl leukotriene receptor antagonists (LTRAs), specifically targeting the CysLT₁ receptor. In contrast, Zileuton is a 5-lipoxygenase (5-LOX) inhibitor, which blocks the synthesis of all leukotrienes.

G cluster_0 Cell Membrane cluster_1 Leukotriene Synthesis & Signaling Arachidonic Acid Arachidonic Acid 5-LOX 5-LOX Arachidonic Acid->5-LOX LTA4 LTA4 5-LOX->LTA4 Zileuton Inhibition LTB4 LTB4 LTA4->LTB4 LTC4 LTC4 LTA4->LTC4 LTD4 LTD4 LTC4->LTD4 LTE4 LTE4 LTD4->LTE4 CysLT1 Receptor CysLT1 Receptor LTD4->CysLT1 Receptor Montelukast/Zafirlukast Antagonism Inflammatory Response Inflammatory Response CysLT1 Receptor->Inflammatory Response

Caption: Leukotriene Synthesis and Signaling Pathway with Drug Targets.

Experimental Protocols

Measurement of Forced Expiratory Volume in 1 Second (FEV₁)

Objective: To assess the effect of the leukotriene inhibitor on airway obstruction.

Methodology:

  • Patient Selection: Patients with a diagnosis of mild to moderate persistent asthma are recruited. A baseline FEV₁ of 50-80% of the predicted value is typical.

  • Washout Period: Patients discontinue their current asthma medications (except for rescue beta-agonists) for a specified period before the study begins.

  • Baseline Measurement: Spirometry is performed to measure the baseline FEV₁.

  • Drug Administration: Patients are randomized to receive the leukotriene inhibitor or a placebo for a predetermined period (e.g., 4-12 weeks).

  • Follow-up Measurements: FEV₁ is measured at regular intervals throughout the study period.

  • Data Analysis: The percentage change in FEV₁ from baseline is calculated for both the treatment and placebo groups and compared.

G Patient Recruitment Patient Recruitment Washout Period Washout Period Patient Recruitment->Washout Period Baseline FEV1 Baseline FEV1 Washout Period->Baseline FEV1 Randomization Randomization Baseline FEV1->Randomization Treatment Group Treatment Group Randomization->Treatment Group Placebo Group Placebo Group Randomization->Placebo Group Follow-up FEV1 Follow-up FEV1 Treatment Group->Follow-up FEV1 Placebo Group->Follow-up FEV1 Data Analysis Data Analysis Follow-up FEV1->Data Analysis

Caption: Workflow for a Clinical Trial Measuring FEV₁.

In Vitro Cysteinyl Leukotriene Receptor Binding Assay

Objective: To determine the binding affinity of a compound (e.g., Montelukast, Zafirlukast) to the CysLT₁ receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the CysLT₁ receptor are prepared from a suitable cell line (e.g., CHO cells).

  • Radioligand: A radiolabeled CysLT₁ receptor ligand (e.g., [³H]LTD₄) is used.

  • Incubation: The cell membranes are incubated with the radioligand in the presence of varying concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value is used to calculate the binding affinity (Ki).

Summary and Conclusion

Montelukast, Zafirlukast, and Zileuton are effective in the management of asthma, although their mechanisms of action and clinical profiles have some differences. Zileuton, by inhibiting the synthesis of all leukotrienes, may offer broader anti-inflammatory effects. However, its more frequent dosing schedule and potential for liver toxicity require careful patient monitoring. Montelukast and Zafirlukast, as CysLT₁ receptor antagonists, are generally well-tolerated and have a more convenient dosing schedule. The choice of agent may depend on the specific patient's disease characteristics, comorbidities, and tolerance. Further head-to-head clinical trials are necessary to delineate more subtle differences in their efficacy and long-term outcomes.

Validating Abt-080's Specificity for the Leukotriene Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Abt-080's performance in specifically targeting the leukotriene pathway. Its specificity is evaluated against other known leukotriene synthesis inhibitors, supported by experimental data and detailed protocols to aid in research and development.

Introduction to Leukotriene Pathway Inhibition

Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid, playing a crucial role in the pathophysiology of various inflammatory diseases, including asthma. The biosynthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LOX) and its activating protein, FLAP. Inhibition of this pathway is a key therapeutic strategy. This compound is a potent inhibitor of 5-lipoxygenase-activating protein (FLAP), effectively blocking the synthesis of leukotrienes.[1][2] This guide focuses on validating the specificity of this compound for the leukotriene pathway, comparing it with other inhibitors such as MK-886, another FLAP inhibitor, and Zileuton, a direct 5-LOX inhibitor.

Comparative Analysis of Inhibitor Potency

The following table summarizes the in vitro potency of this compound and comparable inhibitors against their primary targets in the leukotriene pathway.

CompoundTargetAssayIC50
This compound FLAP Ionophore-stimulated LTB4 formation in human neutrophils 20 nM [1][2]
MK-886FLAPFLAP binding assay30 nM[1][3][4]
MK-886Leukotriene BiosynthesisIntact human leukocytes3 nM[3][4]
MK-886Leukotriene BiosynthesisHuman whole blood1.1 µM[3][4]
Zileuton5-LOXLTB4 synthesis in human blood2.6 µM
Zileuton5-LOX5-HETE synthesis in rat basophilic leukemia cells0.5 µM[5]
Zileuton5-LOX5-HETE synthesis in rat polymorphonuclear leukocytes0.3 µM[5]

Specificity Profile: Leukotriene vs. Cyclooxygenase Pathways

A critical aspect of a targeted inhibitor is its selectivity for the intended pathway over other related pathways, such as the cyclooxygenase (COX) pathway, which also utilizes arachidonic acid as a substrate to produce prostaglandins. Off-target inhibition of COX enzymes can lead to undesirable side effects.

CompoundTargetAssayIC50Selectivity (LT/COX)
This compound COX-1 Data not available N/A N/A
This compound COX-2 Data not available N/A N/A
MK-886COX-1Isolated enzyme8 µM[6][7][8]~267-fold vs. FLAP
MK-886COX-2Isolated enzyme58 µM[6][7][8]~1933-fold vs. FLAP
ZileutonCOX-2J774 macrophagesNo direct inhibitionIndirectly suppresses PG biosynthesis by inhibiting AA release[9][10]

Note: While direct COX inhibition data for this compound is not publicly available, it has been reported that this compound does not inhibit PGH2 biosynthesis, suggesting selectivity against the COX pathway. However, quantitative data is needed for a direct comparison.

Signaling Pathways and Experimental Workflow

To visually represent the biological and experimental contexts, the following diagrams are provided.

leukotriene_pathway cluster_membrane Nuclear Membrane AA Arachidonic Acid FLAP FLAP AA->FLAP transfer LOX5 5-LOX FLAP->LOX5 presents to LTA4 Leukotriene A4 LOX5->LTA4 catalyzes LTB4 Leukotriene B4 LTA4->LTB4 LTC4 Leukotriene C4 LTA4->LTC4 Abt080 This compound Abt080->FLAP MK886 MK-886 MK886->FLAP Zileuton Zileuton Zileuton->LOX5

Figure 1. Leukotriene Biosynthesis Pathway and Points of Inhibition.

specificity_workflow cluster_pathways Parallel Pathways from Arachidonic Acid cluster_assays Experimental Assays Leukotriene Leukotriene Pathway (FLAP/5-LOX) LT_Assay Cellular Leukotriene Biosynthesis Assay Leukotriene->LT_Assay Cyclooxygenase Cyclooxygenase Pathway (COX-1/COX-2) COX_Assay COX Inhibition Assay Cyclooxygenase->COX_Assay IC50_LT Potency for Leukotriene Pathway LT_Assay->IC50_LT Determine IC50 IC50_COX Potency for Cyclooxygenase Pathway COX_Assay->IC50_COX Determine IC50 Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->LT_Assay Inhibitor->COX_Assay Specificity Assess Specificity IC50_LT->Specificity IC50_COX->Specificity

Figure 2. Experimental Workflow for Assessing Inhibitor Specificity.

Experimental Protocols

Cellular Leukotriene Biosynthesis Inhibition Assay

Objective: To determine the IC50 value of an inhibitor on the production of leukotrienes in a cellular context.

Materials:

  • Human polymorphonuclear leukocytes (PMNs) or a suitable cell line (e.g., HL-60).

  • Calcium ionophore (e.g., A23187).

  • Test compound (this compound or comparator) dissolved in DMSO.

  • Hanks' Balanced Salt Solution (HBSS).

  • Methanol for reaction termination.

  • Enzyme immunoassay (EIA) kit for LTB4 or LTC4, or LC-MS/MS for quantification.

Procedure:

  • Isolate and resuspend PMNs in HBSS.

  • Pre-incubate the cells with various concentrations of the test compound or vehicle (DMSO) for 15 minutes at 37°C.

  • Stimulate leukotriene synthesis by adding calcium ionophore A23187.

  • Incubate for 10 minutes at 37°C.

  • Terminate the reaction by adding ice-cold methanol.

  • Centrifuge to pellet cell debris.

  • Quantify the amount of LTB4 or LTC4 in the supernatant using an EIA kit or LC-MS/MS.

  • Calculate the percent inhibition for each concentration and determine the IC50 value.

FLAP Binding Assay

Objective: To determine the binding affinity of an inhibitor to FLAP.

Materials:

  • Membrane preparations from human leukocytes or HL-60 cells expressing FLAP.[11]

  • Radiolabeled FLAP ligand (e.g., [3H]-MK-886).[11]

  • Test compound (this compound or comparator).

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the membrane preparation with the radiolabeled ligand and varying concentrations of the test compound.

  • After reaching equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters to remove non-specific binding.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the Ki or IC50 value for the test compound.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To assess the inhibitory effect of a compound on COX-1 and COX-2 activity.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Heme (cofactor).

  • Reaction buffer (e.g., Tris-HCl).

  • Test compound (this compound or comparator).

  • EIA kit for Prostaglandin (B15479496) E2 (PGE2) or a colorimetric/fluorometric detection reagent (e.g., TMPD).

Procedure:

  • In separate wells of a microplate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

  • Add varying concentrations of the test compound or vehicle.

  • Pre-incubate for a specified time at 37°C.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a short period (e.g., 2 minutes) at 37°C.

  • Stop the reaction.

  • Quantify the amount of PGE2 produced using an EIA kit or measure the peroxidase activity using a suitable detection reagent.

  • Calculate the percent inhibition for each concentration and determine the IC50 values for COX-1 and COX-2.

Conclusion

The available data indicates that this compound is a potent inhibitor of the leukotriene biosynthesis pathway via FLAP inhibition. A comprehensive assessment of its specificity, particularly in direct comparison to compounds like MK-886 which exhibit off-target COX-1 inhibition, necessitates quantitative analysis of its effects on the cyclooxygenase pathway. The experimental protocols provided herein offer a framework for conducting such validation studies. Future research should focus on generating a complete selectivity profile for this compound to definitively establish its superiority as a specific leukotriene pathway inhibitor.

References

Navigating the Specificity of Leukotriene Synthesis Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a compound is paramount to predicting its potential for off-target effects and ensuring a favorable therapeutic window. This guide provides a comparative analysis of the cross-reactivity of 5-lipoxygenase (5-LOX) inhibitors, a class of drugs that includes the investigational compound Abt-080 (also known as VML-530). Due to the limited publicly available data on this compound, this guide will focus on well-characterized 5-LOX inhibitors, Zileuton and Veliflapon (Bay X 1005), to provide a representative comparison and a framework for evaluating the selectivity of novel inhibitors.

Leukotriene synthesis inhibitors are designed to target 5-lipoxygenase, a key enzyme in the arachidonic acid cascade responsible for the production of pro-inflammatory leukotrienes.[1][2] However, the potential for these inhibitors to interact with other enzymes in this pathway, such as cyclooxygenases (COX-1 and COX-2) and other lipoxygenases (e.g., 12-LOX and 15-LOX), is a critical consideration in their development.

Comparative Selectivity of 5-LOX Inhibitors

The selectivity of 5-LOX inhibitors is typically assessed by comparing their inhibitory potency (IC50 values) against the target enzyme (5-LOX) versus their potency against other related enzymes. An ideal inhibitor will exhibit high potency for 5-LOX with significantly lower or no activity against other enzymes.

CompoundTargetIC50 (µM)Off-TargetIC50 (µM)Selectivity (Fold)
Zileuton 5-LOX~1COX-1>100>100
COX-2>100>100
12-LOX>100>100
15-LOX>100>100
Veliflapon (Bay X 1005) FLAP (indirect 5-LOX inhibition)0.026 (rat leukocytes)COX-1No significant inhibitionHigh
0.22 (human leukocytes)[3]COX-2No significant inhibitionHigh
12-LOXNo significant inhibition[4]High

Note: Data is compiled from various in vitro studies. IC50 values can vary depending on the specific assay conditions.

Zileuton is a direct inhibitor of 5-lipoxygenase.[1] Studies have shown that it is a selective inhibitor with little to no activity against COX-1 and COX-2 enzymes at therapeutic concentrations.[5][6] Veliflapon (Bay X 1005) acts indirectly by inhibiting the 5-lipoxygenase-activating protein (FLAP), which is necessary for 5-LOX activity in cells.[3][7] This mechanism also confers a high degree of selectivity, as it does not directly interact with the active sites of other enzymes in the arachidonic acid pathway.[4]

Experimental Protocols for Assessing Cross-Reactivity

The determination of inhibitor selectivity relies on robust and well-defined experimental protocols. Below are outlines of common assays used to evaluate the cross-reactivity of 5-LOX inhibitors.

5-Lipoxygenase (5-LOX) Activity Assay

This assay measures the direct inhibitory effect of a compound on the activity of the 5-LOX enzyme.

  • Principle: The activity of 5-LOX is determined by measuring the formation of its product, 5-hydroperoxyeicosatetraenoic acid (5-HPETE), from the substrate arachidonic acid. This can be monitored spectrophotometrically by the increase in absorbance at 234 nm, which corresponds to the formation of a conjugated diene in the product.[8][9] Alternatively, more sensitive fluorometric or chromatographic methods can be employed.[10][11]

  • Procedure Outline:

    • Recombinant human 5-LOX enzyme is pre-incubated with the test compound at various concentrations.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The rate of product formation is measured over time.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

These assays are crucial for determining if the 5-LOX inhibitor also affects the prostaglandin-producing arm of the arachidonic acid cascade.

  • Principle: The activity of COX-1 and COX-2 is typically measured by quantifying the production of prostaglandin (B15479496) E2 (PGE2) from arachidonic acid. This is often done using specific enzyme immunoassay (EIA) kits.

  • Procedure Outline:

    • Purified ovine COX-1 or human recombinant COX-2 is incubated with the test compound.

    • Arachidonic acid is added to start the reaction.

    • The reaction is stopped, and the amount of PGE2 produced is quantified using an EIA.

    • The IC50 is determined by analyzing the dose-response curve.

Whole-Blood Assay

This ex vivo assay provides a more physiologically relevant assessment of inhibitor selectivity in a complex biological matrix.

  • Principle: Freshly drawn human whole blood is stimulated to induce the production of both leukotrienes (from 5-LOX pathway in leukocytes) and prostaglandins (B1171923) (from COX pathway in platelets and other cells). The inhibitory effect of the compound on both pathways is measured simultaneously.

  • Procedure Outline:

    • Heparinized whole blood is pre-incubated with the test compound.

    • Leukotriene synthesis is stimulated with a calcium ionophore (e.g., A23187).

    • Prostaglandin synthesis is stimulated with lipopolysaccharide (LPS).

    • After incubation, plasma is separated, and the levels of a stable LTB4 metabolite and PGE2 are measured by EIA or LC-MS/MS.

    • The selectivity is determined by comparing the IC50 values for the inhibition of leukotriene and prostaglandin synthesis.[5]

Visualizing the Pathways and Processes

To better understand the mechanisms and experimental setups, the following diagrams are provided.

cluster_0 Arachidonic Acid Cascade cluster_1 5-Lipoxygenase Pathway cluster_2 Cyclooxygenase Pathway Membrane Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane Phospholipids->PLA2 Release Arachidonic Acid Arachidonic Acid FLAP FLAP Arachidonic Acid->FLAP COX COX-1 / COX-2 Arachidonic Acid->COX PLA2->Arachidonic Acid 5-LOX 5-Lipoxygenase Leukotrienes Leukotrienes (LTB4, LTC4, etc.) 5-LOX->Leukotrienes FLAP->5-LOX Zileuton Zileuton Zileuton->5-LOX Inhibits Veliflapon Veliflapon (Bay X 1005) Veliflapon->FLAP Inhibits Prostaglandins Prostaglandins (PGE2, etc.) COX->Prostaglandins

Figure 1. Simplified diagram of the arachidonic acid cascade showing the points of intervention for 5-LOX inhibitors.

cluster_0 Whole-Blood Assay Workflow Whole Blood Whole Blood Incubation with Inhibitor Incubation with Inhibitor Whole Blood->Incubation with Inhibitor Stimulation Stimulation Incubation with Inhibitor->Stimulation Leukocyte Stimulation A23187 Stimulation->Leukocyte Stimulation 5-LOX Pathway Platelet Stimulation LPS Stimulation->Platelet Stimulation COX Pathway Plasma Separation Plasma Separation Leukocyte Stimulation->Plasma Separation Platelet Stimulation->Plasma Separation Analysis Analysis Plasma Separation->Analysis LTB4 Measurement Leukotriene B4 Measurement (EIA/LC-MS) Analysis->LTB4 Measurement PGE2 Measurement Prostaglandin E2 Measurement (EIA/LC-MS) Analysis->PGE2 Measurement

References

Comparative Analysis of Abt-080 and ABT-737 in Inflammatory Models

Author: BenchChem Technical Support Team. Date: December 2025

Abt-080 emerges as a targeted inhibitor of leukotriene synthesis, while ABT-737, a well-established Bcl-2 inhibitor, demonstrates broader anti-inflammatory and pro-apoptotic activities. This guide provides a comparative overview of their performance, supported by available experimental data, to aid researchers in selecting the appropriate compound for their studies in inflammation.

Due to the limited availability of public data on this compound within diverse inflammatory cell lines, this guide presents the existing data for this compound and offers a more detailed comparison with ABT-737, a compound from the same manufacturer with documented anti-inflammatory properties.

Data Presentation: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the available IC50 values for this compound and ABT-737 in relevant inflammatory and other cell contexts.

Table 1: IC50 Values for this compound (VML 530)

Cell/System TypeAssayIC50 Value
Human NeutrophilsInhibition of LTB4 formation (A-23187 stimulated)20 nM
Human Whole BloodInhibition of LTB4 production (A-23187 stimulated)13,000 nM

Table 2: IC50 Values for ABT-737

Cell LineCell TypeIC50 Value (Cytotoxicity)
OCI-Ly1Diffuse Large B-cell LymphomaLow micromolar range
SU-DHL-4Diffuse Large B-cell LymphomaLow micromolar range
Neuroblastoma cell linesNeuroblastoma0.58 to 15.3 µM[1]
Multiple Myeloma cell linesMultiple Myeloma5 to 15 µM[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to determine the IC50 values.

1. Leukotriene B4 (LTB4) Formation Inhibition Assay (for this compound)

This assay quantifies the ability of a compound to inhibit the production of the pro-inflammatory mediator LTB4 in inflammatory cells.

  • Cell Preparation: Human neutrophils are isolated from peripheral blood.

  • Stimulation: The cells are pre-incubated with various concentrations of this compound before being stimulated with a calcium ionophore, such as A-23187, to induce LTB4 synthesis.

  • LTB4 Measurement: After a set incubation period, the reaction is stopped, and the amount of LTB4 produced is measured, typically by enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).

  • IC50 Calculation: The concentration of this compound that inhibits LTB4 production by 50% is determined by plotting the LTB4 levels against the log of the inhibitor concentration.

2. Cell Viability (MTT) Assay (for ABT-737)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to infer cell viability and cytotoxicity.

  • Cell Seeding: Inflammatory cell lines (e.g., HMC-1) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of ABT-737 for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • IC50 Calculation: The IC50 value, the concentration of ABT-737 that reduces cell viability by 50%, is calculated from the dose-response curve.[3][4]

Signaling Pathways and Experimental Workflows

This compound: Inhibition of the 5-Lipoxygenase Pathway

This compound acts as a leukotriene synthesis inhibitor. Leukotrienes are potent lipid mediators of inflammation derived from arachidonic acid through the 5-lipoxygenase (5-LO) pathway. By inhibiting this pathway, this compound reduces the production of pro-inflammatory leukotrienes like LTB4.

Abt_080_Pathway Arachidonic_Acid Arachidonic Acid FLAP 5-LO-activating protein (FLAP) Arachidonic_Acid->FLAP Five_LO 5-Lipoxygenase (5-LO) FLAP->Five_LO LTA4 Leukotriene A4 (LTA4) Five_LO->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 Inflammation Inflammation LTB4->Inflammation Abt_080 This compound Abt_080->Five_LO Inhibits

Caption: this compound inhibits the 5-Lipoxygenase pathway.

ABT-737: Inhibition of the NF-κB Signaling Pathway

ABT-737 has been shown to exert anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

ABT_737_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Bound NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation ABT_737 ABT-737 ABT_737->IKK Inhibits Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB_nucleus->Proinflammatory_Genes

Caption: ABT-737 inhibits the NF-κB signaling pathway.

Experimental Workflow for IC50 Determination

The following diagram illustrates a typical workflow for determining the IC50 value of a compound in a cell-based assay.

IC50_Workflow A 1. Cell Culture (e.g., HMC-1) B 2. Seed Cells in 96-well plate A->B C 3. Add Compound (serial dilutions) B->C D 4. Incubate (e.g., 48 hours) C->D E 5. Add Viability Reagent (e.g., MTT) D->E F 6. Measure Signal (e.g., Absorbance) E->F G 7. Data Analysis (Dose-Response Curve) F->G H 8. Determine IC50 G->H

Caption: General workflow for IC50 determination.

References

Comparative Analysis of Abt-080 in Human Whole Blood vs. Neutrophils: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the in vitro performance of a compound in different biological matrices is crucial for predicting its in vivo efficacy. This guide provides a comparative analysis of the leukotriene synthesis inhibitor, Abt-080, in two key experimental systems: human whole blood and isolated human neutrophils.

This document summarizes the quantitative performance of this compound, details the experimental protocols for assessing its activity, and provides visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: Potency of this compound

This compound exhibits a significant difference in potency when evaluated in isolated human neutrophils compared to human whole blood. The half-maximal inhibitory concentration (IC50) for the inhibition of Leukotriene B4 (LTB4) formation is dramatically lower in purified neutrophils.

Biological MatrixIC50 (nM) for LTB4 InhibitionReference
Human Whole Blood13000[1]
Human Neutrophils20[1]

This marked difference in potency underscores the importance of the biological environment in modulating drug activity. The complex composition of whole blood, including plasma proteins and various cell types, can significantly impact the availability and efficacy of a compound compared to an isolated cell system. Potential reasons for this discrepancy include:

  • Plasma Protein Binding: this compound may bind to plasma proteins, such as albumin, reducing the free concentration of the drug available to interact with its target enzyme, 5-lipoxygenase, in neutrophils.

  • Cellular Composition: Whole blood contains a multitude of cell types, including red blood cells, platelets, and other leukocytes, which could potentially metabolize or sequester this compound, further decreasing its effective concentration at the target site within neutrophils.

  • Drug Distribution: The partitioning of this compound into different blood components may limit its access to the intracellular environment of neutrophils where leukotriene synthesis occurs.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of this compound and the experimental design for its evaluation, the following diagrams illustrate the leukotriene synthesis pathway and the general workflow for the LTB4 formation assays.

leukotriene_synthesis_pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 5-HPETE 5-HPETE Arachidonic Acid->5-HPETE 5-Lipoxygenase (5-LO) Leukotriene A4 (LTA4) Leukotriene A4 (LTA4) 5-HPETE->Leukotriene A4 (LTA4) Leukotriene B4 (LTB4) Leukotriene B4 (LTB4) Leukotriene A4 (LTA4)->Leukotriene B4 (LTB4) LTA4 Hydrolase Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Leukotriene A4 (LTA4)->Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTC4 Synthase Inflammation Inflammation Leukotriene B4 (LTB4)->Inflammation Cysteinyl Leukotrienes (LTC4, LTD4, LTE4)->Inflammation Phospholipase A2 Phospholipase A2 5-Lipoxygenase (5-LO) 5-Lipoxygenase (5-LO) LTA4 Hydrolase LTA4 Hydrolase LTC4 Synthase LTC4 Synthase This compound This compound This compound->5-Lipoxygenase (5-LO) Inhibits

Leukotriene Synthesis Pathway Inhibition by this compound.

experimental_workflow cluster_whole_blood Human Whole Blood Assay cluster_neutrophils Isolated Neutrophil Assay Collect Blood Collect Blood Pre-incubate with this compound Pre-incubate with this compound Collect Blood->Pre-incubate with this compound Stimulate with A23187 Stimulate with A23187 Pre-incubate with this compound->Stimulate with A23187 Terminate Reaction & Centrifuge Terminate Reaction & Centrifuge Stimulate with A23187->Terminate Reaction & Centrifuge Collect Plasma Collect Plasma Terminate Reaction & Centrifuge->Collect Plasma Measure LTB4 Measure LTB4 Collect Plasma->Measure LTB4 Isolate Neutrophils Isolate Neutrophils Resuspend Neutrophils Resuspend Neutrophils Isolate Neutrophils->Resuspend Neutrophils Pre-incubate with this compound Pre-incubate with this compound Resuspend Neutrophils->Pre-incubate with this compound Stimulate with A23187 Stimulate with A23187 Pre-incubate with this compound ->Stimulate with A23187 Terminate Reaction & Centrifuge Terminate Reaction & Centrifuge Stimulate with A23187 ->Terminate Reaction & Centrifuge Collect Supernatant Collect Supernatant Terminate Reaction & Centrifuge ->Collect Supernatant Measure LTB4 Measure LTB4 Collect Supernatant->Measure LTB4

General Experimental Workflow for LTB4 Formation Assays.

Experimental Protocols

The following are detailed methodologies for the determination of this compound's inhibitory effect on LTB4 formation in both human whole blood and isolated neutrophils.

Human Whole Blood LTB4 Formation Assay

This protocol is adapted from methodologies described for measuring LTB4 production in human whole blood stimulated with a calcium ionophore.

Materials:

  • Freshly drawn human venous blood collected in tubes containing heparin anticoagulant.

  • This compound stock solution (in DMSO).

  • Calcium Ionophore A23187 stock solution (in DMSO).

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Methanol (for reaction termination and protein precipitation).

  • LTB4 ELISA kit or reagents for HPLC analysis.

  • Microcentrifuge tubes.

  • Incubator/water bath at 37°C.

  • Centrifuge.

Procedure:

  • Blood Collection: Collect human venous blood into heparinized tubes. Gently mix the blood by inversion.

  • Pre-incubation with this compound: In microcentrifuge tubes, add the desired concentrations of this compound (or vehicle control, e.g., DMSO) to aliquots of whole blood. The final concentration of DMSO should be kept constant across all samples and should not exceed 0.1%. Gently mix and pre-incubate for 15-30 minutes at 37°C.

  • Stimulation: Initiate LTB4 synthesis by adding Calcium Ionophore A23187 to a final concentration of 10-50 µM. Gently mix.

  • Incubation: Incubate the samples for 30 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding 2 volumes of ice-cold methanol. This will also precipitate the proteins.

  • Centrifugation: Vortex the samples and then centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and blood cells.

  • Sample Collection: Carefully collect the supernatant for LTB4 analysis.

  • LTB4 Quantification: Measure the concentration of LTB4 in the supernatant using a commercially available LTB4 ELISA kit according to the manufacturer's instructions or by a validated HPLC method.

  • Data Analysis: Calculate the percent inhibition of LTB4 formation for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.

Isolated Human Neutrophil LTB4 Formation Assay

This protocol describes the isolation of human neutrophils and the subsequent measurement of LTB4 production following stimulation.

Materials:

  • Freshly drawn human venous blood collected in tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Density gradient centrifugation medium (e.g., Ficoll-Paque).

  • Dextran (B179266) solution for red blood cell sedimentation.

  • Hypotonic lysis buffer for residual red blood cell removal.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • This compound stock solution (in DMSO).

  • Calcium Ionophore A23187 stock solution (in DMSO).

  • Methanol or other suitable solvent for reaction termination.

  • LTB4 ELISA kit or reagents for HPLC analysis.

  • Conical tubes and microcentrifuge tubes.

  • Incubator/water bath at 37°C.

  • Centrifuge.

Procedure:

  • Neutrophil Isolation:

    • Layer the anticoagulated blood over a density gradient medium and centrifuge to separate peripheral blood mononuclear cells (PBMCs) from granulocytes and red blood cells.

    • Collect the granulocyte/red blood cell pellet.

    • Resuspend the pellet in a dextran solution to sediment the red blood cells.

    • Collect the neutrophil-rich supernatant.

    • Perform hypotonic lysis to remove any remaining red blood cells.

    • Wash the isolated neutrophils with buffer and resuspend to a final concentration of 1-5 x 10^6 cells/mL in a suitable buffer (e.g., HBSS with calcium and magnesium).

  • Pre-incubation with this compound: In microcentrifuge tubes, add the desired concentrations of this compound (or vehicle control) to aliquots of the neutrophil suspension. Gently mix and pre-incubate for 15-30 minutes at 37°C.

  • Stimulation: Add Calcium Ionophore A23187 to a final concentration of 1-5 µM to initiate LTB4 synthesis. Gently mix.

  • Incubation: Incubate the samples for 5-15 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding ice-cold buffer and immediately centrifuging the cells, or by adding a solvent like methanol.

  • Sample Collection: If the reaction was stopped by centrifugation, collect the supernatant. If a solvent was used, centrifuge to pellet cell debris and collect the supernatant.

  • LTB4 Quantification: Measure the LTB4 concentration in the supernatant using a commercially available LTB4 ELISA kit or by a validated HPLC method.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value as described for the whole blood assay.

References

Comparative In Vivo Efficacy of Asthma Therapeutics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asthma research and drug development, a thorough understanding of the in-vivo efficacy of various therapeutic agents is paramount. This guide provides a comparative analysis of four key asthma drugs, each representing a different therapeutic class: the leukotriene receptor antagonist Montelukast , the inhaled corticosteroid Fluticasone Propionate , the long-acting β2-agonist Salmeterol , and the anti-interleukin-5 receptor monoclonal antibody Benralizumab . The data presented herein is derived from preclinical studies in ovalbumin (OVA)-induced murine models of allergic asthma, providing a standardized platform for comparison.

In Vivo Efficacy Comparison

The following tables summarize the quantitative data on the effects of Montelukast, Fluticasone Propionate, Salmeterol, and Benralizumab on key asthma-related parameters in OVA-induced asthma mouse models.

Table 1: Effect on Airway Hyperresponsiveness (AHR)

DrugDosageRoute of AdministrationAHR Measurement Parameter% Reduction vs. OVA ControlReference
Montelukast10 mg/kgOralEnhanced Pause (Penh)~40%[1]
Fluticasone Propionate1 mg/kgIntranasalLung Resistance (RL)~50-60%[2]
Salmeterol50 µg/kgIntratrachealLung Resistance (RL)~30-40%[3][4]
Benralizumab1 mg/kgIntraperitonealLung Resistance (RL)Eosinophil depletion is the primary endpoint in preclinical studies; direct AHR reduction data in OVA-mouse models is limited.[5]

Table 2: Effect on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

DrugDosageRoute of AdministrationTotal Cell Count Reduction vs. OVA ControlEosinophil Count Reduction vs. OVA ControlReference
Montelukast10 mg/kgOral~30-40%~50-60%[6][7]
Fluticasone Propionate1 mg/kgIntranasal~60-70%~80-90%[2]
Salmeterol50 µg/kgIntratracheal~20-30%~30-40%[3][4]
Benralizumab1 mg/kgIntraperitonealData primarily focuses on eosinophil-specific reduction.~90-100% (in blood and bone marrow)[5]

Table 3: Effect on Cytokine Levels in Bronchoalveolar Lavage Fluid (BALF)

DrugDosageRoute of AdministrationKey Cytokine(s) ModulatedEffectReference
Montelukast10 mg/kgOralIL-4, IL-5, IL-13Decrease[7][8]
Fluticasone Propionate1 mg/kgIntranasalIL-4, IL-5, IL-13, TNF-αDecrease[9][10]
Salmeterol50 µg/kgIntratrachealIL-1β, IL-6, TNF-αDecrease[11]
Benralizumab1 mg/kgIntraperitonealIL-5Indirectly by depleting IL-5 receptor-bearing cells[5][11]

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Asthma Model

A widely used preclinical model to mimic the inflammatory and physiological characteristics of human allergic asthma.

  • Sensitization: BALB/c mice are sensitized by intraperitoneal (i.p.) injections of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) in saline on days 0 and 14.

  • Challenge: From day 21 to 23, mice are challenged with an aerosolized solution of 1% OVA in saline for 30 minutes each day.

  • Treatment: Drug administration protocols vary depending on the study but are typically initiated before or during the challenge phase.

  • Assessment: 24 to 48 hours after the final OVA challenge, airway hyperresponsiveness and bronchoalveolar lavage fluid are assessed.

Measurement of Airway Hyperresponsiveness (AHR)

AHR is a hallmark of asthma and is measured by assessing the degree of airway narrowing in response to a bronchoconstrictor, typically methacholine (B1211447).

  • Anesthesia and Tracheostomy: Mice are anesthetized, and a tracheostomy is performed to allow for mechanical ventilation.

  • Ventilation: The mouse is connected to a small animal ventilator.

  • Baseline Measurement: Baseline lung resistance (RL) and dynamic compliance (Cdyn) are recorded.

  • Methacholine Challenge: Increasing concentrations of aerosolized methacholine are administered, and RL and Cdyn are measured after each dose.

  • Data Analysis: The dose of methacholine that causes a 200% increase in lung resistance from baseline (PC200) is calculated as an index of airway responsiveness.

Bronchoalveolar Lavage (BAL) Fluid Analysis

BAL fluid is collected to analyze the inflammatory cell infiltrate in the airways.

  • Lavage Procedure: After AHR measurement, the lungs are lavaged with a fixed volume of phosphate-buffered saline (PBS) through the tracheal cannula.

  • Cell Counting: The collected BAL fluid is centrifuged, and the cell pellet is resuspended. Total inflammatory cell numbers are determined using a hemocytometer.

  • Differential Cell Counts: Cytospin preparations of the BAL cells are stained with a Wright-Giemsa stain, and differential counts of eosinophils, neutrophils, macrophages, and lymphocytes are performed by counting at least 300 cells under a microscope.

  • Cytokine Analysis: The supernatant from the centrifuged BAL fluid is stored at -80°C for subsequent analysis of cytokine levels using enzyme-linked immunosorbent assay (ELISA) kits.

Signaling Pathways and Experimental Workflow

Signaling Pathways in Asthma cluster_0 Leukotriene Pathway (Montelukast) cluster_1 Corticosteroid Pathway (Fluticasone Propionate) cluster_2 β2-Adrenergic Pathway (Salmeterol) cluster_3 IL-5 Pathway (Benralizumab) Arachidonic Acid Arachidonic Acid 5-LO 5-LO Arachidonic Acid->5-LO LTA4 LTA4 5-LO->LTA4 LTC4 LTC4 LTA4->LTC4 LTD4 LTD4 LTC4->LTD4 CysLT1R CysLT1R LTD4->CysLT1R Bronchoconstriction\nInflammation Bronchoconstriction Inflammation CysLT1R->Bronchoconstriction\nInflammation Montelukast Montelukast Montelukast->CysLT1R Fluticasone Fluticasone GR GR Fluticasone->GR Nucleus Nucleus GR->Nucleus Anti-inflammatory\nGene Transcription Anti-inflammatory Gene Transcription Nucleus->Anti-inflammatory\nGene Transcription Activation Pro-inflammatory\nGene Repression Pro-inflammatory Gene Repression Nucleus->Pro-inflammatory\nGene Repression Repression Salmeterol Salmeterol β2-AR β2-AR Salmeterol->β2-AR Gs Gs β2-AR->Gs AC AC Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Bronchodilation Bronchodilation PKA->Bronchodilation IL-5 IL-5 IL-5Rα IL-5Rα IL-5->IL-5Rα Benralizumab Benralizumab Benralizumab->IL-5Rα Eosinophil Eosinophil Benralizumab->Eosinophil ADCC Antibody-Dependent Cell-Mediated Cytotoxicity Benralizumab->ADCC Eosinophil->IL-5Rα NK Cell NK Cell NK Cell->ADCC ADCC->Eosinophil Induces Apoptosis

Caption: Signaling pathways targeted by different classes of asthma drugs.

Experimental Workflow for In Vivo Asthma Model Sensitization\n(Day 0 & 14) Sensitization (Day 0 & 14) OVA Challenge\n(Day 21-23) OVA Challenge (Day 21-23) Sensitization\n(Day 0 & 14)->OVA Challenge\n(Day 21-23) Drug Treatment Drug Treatment OVA Challenge\n(Day 21-23)->Drug Treatment Concurrent or Pre-treatment AHR Measurement\n(Day 24) AHR Measurement (Day 24) Drug Treatment->AHR Measurement\n(Day 24) BALF Collection\n(Day 24) BALF Collection (Day 24) AHR Measurement\n(Day 24)->BALF Collection\n(Day 24) Cell & Cytokine Analysis Cell & Cytokine Analysis BALF Collection\n(Day 24)->Cell & Cytokine Analysis

Caption: A typical experimental workflow for an OVA-induced murine asthma model.

References

Navigating the Leukotriene Pathway: A Comparative Overview of Abt-080 and Leukotriene Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of therapeutic intervention within the leukotriene pathway is critical for advancing respiratory and inflammatory disease treatments. This guide provides a comparative analysis of Abt-080, a leukotriene synthesis inhibitor, and the class of leukotriene receptor antagonists, including montelukast (B128269), zafirlukast, and pranlukast (B1678047). While direct head-to-head clinical trial data between this compound and leukotriene receptor antagonists is not publicly available, this document synthesizes existing preclinical data for this compound and clinical data for the approved antagonists to illuminate their distinct mechanisms and therapeutic profiles.

Distinguishing Mechanisms of Action: Synthesis Inhibition vs. Receptor Blockade

The primary distinction between this compound and drugs like montelukast lies in their point of intervention within the leukotriene signaling cascade. Leukotriene receptor antagonists (LTRAs) function by competitively blocking the action of cysteinyl leukotrienes at the CysLT1 receptor, mitigating their pro-inflammatory effects such as bronchoconstriction and airway inflammation.[1] In contrast, this compound is a leukotriene synthesis inhibitor, acting upstream to prevent the formation of leukotrienes, specifically leukotriene B4 (LTB4).[2]

This fundamental difference in their mechanism of action is a crucial consideration in their potential therapeutic applications and side-effect profiles.

cluster_pathway Leukotriene Synthesis Pathway cluster_intervention Points of Therapeutic Intervention Arachidonic Acid Arachidonic Acid 5-Lipoxygenase (5-LO) 5-Lipoxygenase (5-LO) Arachidonic Acid->5-Lipoxygenase (5-LO) Leukotriene A4 (LTA4) Leukotriene A4 (LTA4) 5-Lipoxygenase (5-LO)->Leukotriene A4 (LTA4) Leukotriene B4 (LTB4) Leukotriene B4 (LTB4) Leukotriene A4 (LTA4)->Leukotriene B4 (LTB4) Cysteinyl Leukotrienes (CysLTs) LTC4, LTD4, LTE4 Leukotriene A4 (LTA4)->Cysteinyl Leukotrienes (CysLTs) CysLT1 Receptor CysLT1 Receptor Cysteinyl Leukotrienes (CysLTs)->CysLT1 Receptor This compound This compound This compound->5-Lipoxygenase (5-LO) Inhibits Leukotriene Receptor Antagonists Montelukast, Zafirlukast, Pranlukast Leukotriene Receptor Antagonists->CysLT1 Receptor Blocks Inflammatory Response Inflammatory Response CysLT1 Receptor->Inflammatory Response Activates

Figure 1: Mechanism of Action Comparison

This compound: A Profile of a Leukotriene Synthesis Inhibitor

This compound, also known as VML 530, has been investigated for its potential in treating asthma.[2] Preclinical data demonstrate its activity as an inhibitor of LTB4 formation.

Experimental Data Summary for this compound
ParameterAssayResultCitation
IC50 LTB4 formation in human neutrophils (stimulated by calcium ionophore A-23187)20 nM[2]
IC50 LTB4 production in human whole blood (calcium ionophore-stimulated)13,000 nM[2]
Experimental Protocol: LTB4 Formation Assay in Human Neutrophils

A detailed experimental protocol for an LTB4 formation assay, similar to what would have been used to generate the data for this compound, is outlined below.

start Isolate human neutrophils from whole blood step1 Pre-incubate neutrophils with varying concentrations of this compound start->step1 step2 Stimulate neutrophils with calcium ionophore A-23187 to induce LTB4 synthesis step1->step2 step3 Terminate the reaction and extract leukotrienes step2->step3 step4 Quantify LTB4 levels using a competitive enzyme immunoassay or LC-MS/MS step3->step4 end Determine IC50 value by plotting LTB4 inhibition against this compound concentration step4->end

Figure 2: LTB4 Formation Assay Workflow

Leukotriene Receptor Antagonists: A Comparative Overview

Montelukast, zafirlukast, and pranlukast are established LTRAs used in the management of asthma and allergic rhinitis. While they share a common mechanism of action, they exhibit differences in their pharmacokinetic and clinical profiles.

Comparative Efficacy in Asthma

A meta-analysis of clinical trials provides insights into the comparative efficacy of these agents in treating chronic asthma.

OutcomeMontelukastZafirlukastPranlukastComparison DetailsCitation
Reduction of Asthma Exacerbations (vs. Placebo) Odds Ratio: ~0.60Odds Ratio: ~0.45-0.53Data from head-to-head trials are limited.Indirect comparisons suggest montelukast may have an advantage over zafirlukast.
Improvement in FEV1 Significant improvementSignificant improvementSignificant improvementAll three agents demonstrate efficacy in improving pulmonary function.
Comparative Efficacy in Allergic Rhinitis

In the treatment of allergic rhinitis, LTRAs have been shown to be more effective than placebo, but generally not more effective than nonsedating antihistamines and less effective than intranasal corticosteroids.

OutcomeMontelukastPranlukastComparison DetailsCitation
Improvement in Nasal Symptoms Comparable efficacyComparable efficacyMontelukast and pranlukast appear to have similar efficacy in allergic rhinitis.

Safety and Tolerability

Leukotriene receptor antagonists generally have a favorable risk-benefit profile. However, some differences in their safety profiles have been noted.

  • Montelukast: Associated with potential neuropsychiatric adverse events.

  • Zafirlukast: Carries a risk of hepatic dysfunction.

Conclusion

This compound represents a distinct therapeutic strategy within the leukotriene pathway, targeting the synthesis of LTB4 rather than the CysLT1 receptor. This mechanistic difference precludes a direct comparison with established leukotriene receptor antagonists like montelukast, zafirlukast, and pranlukast in the absence of head-to-head clinical trials. While LTRAs have a well-documented clinical profile in asthma and allergic rhinitis, the therapeutic potential of this compound would require further clinical investigation to be fully understood. Researchers and clinicians should consider these fundamental differences when evaluating therapeutic options that modulate the leukotriene cascade.

References

Safety Operating Guide

Essential Disposal Protocol for Research Chemical Abt-080

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific disposal procedures for Abt-080 are not publicly available. This guide provides essential, immediate safety and logistical information for the disposal of research-grade chemicals like this compound based on established laboratory safety principles. Researchers, scientists, and drug development professionals must consult the official Safety Data Sheet (SDS) provided by the manufacturer and contact their institution's Environmental Health & Safety (EHS) department for specific guidance compliant with local, state, and federal regulations.

Immediate Safety and Pre-Disposal Handling

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound, whether in solid or solution form, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

This protocol outlines the general procedure for disposing of research chemicals.

Step 1: Waste Characterization and Identification The first critical step is to determine if the waste is hazardous.[1][2] A waste is generally considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[2] Since this compound is a bioactive research compound, it should be treated as a hazardous chemical waste unless confirmed otherwise by an official source.[3]

Step 2: Container Selection and Management

  • Use Appropriate Containers: Collect hazardous waste in sturdy, leak-proof containers that are chemically compatible with the waste.[4][5] Whenever possible, use the original container, provided it is in good condition.[5]

  • Avoid Overfilling: Fill containers to no more than 90% capacity, leaving adequate headspace to accommodate vapor expansion.[5]

  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when adding waste.[3][4][5]

Step 3: Proper Labeling Properly labeling waste is crucial for safety and compliance.

  • Immediate Labeling: Attach a hazardous waste tag to the container as soon as the first drop of waste is added.[3]

  • Complete Information: The label must include the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations or formulas), the approximate percentages of each component, and the specific hazard characteristics (e.g., flammable, toxic).[3][5]

  • Generator Information: Include the name of the principal investigator, the laboratory room number, and the date the container was filled.[5]

Step 4: Waste Segregation and Storage

  • Segregate Incompatibles: Never mix incompatible waste streams.[4][5] For example, acids should be stored separately from bases, and oxidizing agents should be kept away from organic compounds.[5]

  • Designated Storage Area: Store waste in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.[2][5]

  • Secondary Containment: All liquid hazardous waste containers must be kept in secondary containment, such as a chemically resistant tray or tub, to contain any potential leaks or spills.[3][4][5]

Step 5: Disposal of Empty Containers

  • Triple Rinsing: A container that held a hazardous chemical must be triple-rinsed with a suitable solvent to be considered "empty."[3][6]

  • Rinsate as Waste: The first rinseate from a hazardous chemical container must be collected and disposed of as hazardous waste.[3][4] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[4]

  • Deface Labels: Before disposing of the rinsed, empty container in the regular trash or glass disposal, all hazardous chemical labels must be completely removed or defaced.[4][6]

Step 6: Arrange for Waste Pickup Contact your institution's EHS department to schedule a pickup for your full, properly labeled hazardous waste containers.[2][4] Do not dispose of chemical waste down the drain or in the regular trash.[3][4]

Data Presentation: Laboratory Waste Stream Summary

The following table summarizes common laboratory waste streams and their general disposal requirements.

Waste StreamCharacteristicsGeneral Disposal Procedure
Hazardous Chemical Waste Ignitable, Corrosive, Reactive, or Toxic solids and liquids. Includes this compound.Collect in labeled, sealed, compatible containers. Segregate incompatibles. Arrange for EHS pickup.[2][4][5]
Non-Hazardous Solid Waste Inert solids, chromatography media (non-toxic), etc.May be suitable for regular trash, but confirm with EHS. Do not place in lab trash cans handled by custodial staff without approval.[7]
Non-Hazardous Aqueous Waste Neutral pH (typically 5-9), non-toxic solutions (e.g., buffers, salt solutions).May be eligible for drain disposal with copious amounts of water, but requires prior approval from EHS.[4][8]
Empty Containers (Hazardous) Glass or plastic bottles that previously held hazardous chemicals.Must be triple-rinsed, with the rinsate collected as hazardous waste. Labels must be defaced before disposal.[3][4][6]
Sharps Waste (Contaminated) Needles, scalpels, Pasteur pipettes, or broken glass contaminated with chemicals.Collect in a rigid, puncture-proof sharps container labeled "Hazardous Waste." Do not mix with biohazardous sharps.

Mandatory Visualizations

The following diagrams illustrate key logical workflows and biological pathways relevant to the handling and context of this compound.

G start Start: Chemical Waste Generated is_sds_available Is Safety Data Sheet (SDS) Available? start->is_sds_available consult_sds Consult SDS Section 13: Disposal Considerations is_sds_available->consult_sds Yes contact_ehs Contact Institutional EHS for Guidance is_sds_available->contact_ehs No is_hazardous Is Waste Hazardous per SDS or Institutional Guidelines? consult_sds->is_hazardous non_hazardous_disposal Follow EHS-Approved Procedure for Non-Hazardous Waste (e.g., Drain or Trash Disposal) is_hazardous->non_hazardous_disposal No hazardous_waste_protocol Follow Hazardous Waste Protocol: 1. Use Labeled, Compatible Container 2. Segregate Incompatibles 3. Store in Satellite Accumulation Area 4. Request EHS Pickup is_hazardous->hazardous_waste_protocol Yes / Unsure contact_ehs->is_hazardous

Caption: Chemical Waste Disposal Decision Workflow.

G phospholipids Membrane Phospholipids pla2 Phospholipase A2 (PLA2) phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid catalyzes five_lox 5-Lipoxygenase (5-LOX) arachidonic_acid->five_lox ltb4 Leukotriene B4 (LTB4) (Inflammatory Mediator) five_lox->ltb4 catalyzes abt080 This compound (Leukotriene Synthesis Inhibitor) abt080->five_lox inhibits

Caption: General Pathway for Inhibition of Leukotriene Synthesis.

References

Personal protective equipment for handling Abt-080

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Abt-080

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of this compound. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

This compound is a potent leukotriene synthesis inhibitor intended for research use only. Due to the absence of a specific Safety Data Sheet (SDS), it is imperative to handle this compound with the utmost caution, assuming it to be hazardous. The following guidelines are based on best practices for handling research-grade chemicals with unknown toxicity.

Personal Protective Equipment (PPE)

The primary goal of personal protective equipment is to shield researchers from potential exposure to this compound. A comprehensive PPE strategy is the first line of defense.

PPE CategoryItemSpecificationPurpose
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1-ratedProtects eyes from splashes and airborne particles.
Hand Protection Nitrile GlovesDisposable, powder-freeProvides a barrier against skin contact. Double-gloving is recommended.
Body Protection Laboratory CoatFull-length, buttonedProtects skin and personal clothing from contamination.
Respiratory Protection Fume HoodCertified and properly functioningEssential for handling the solid compound and preparing solutions to prevent inhalation of airborne particles.
Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Preparation and Weighing:

  • All handling of solid this compound must be conducted within a certified chemical fume hood.

  • Before use, decontaminate the work surface of the fume hood.

  • Use a dedicated set of spatulas and weighing papers for this compound.

  • Weigh the desired amount of the compound carefully to avoid generating dust.

  • Close the container tightly immediately after use.

2. Solution Preparation:

  • Prepare solutions within the fume hood.

  • Add the solvent to the weighed this compound slowly to prevent splashing.

  • Ensure the container is appropriately labeled with the compound name, concentration, solvent, date, and responsible researcher's name.

3. Experimental Use:

  • When using solutions of this compound, always wear the prescribed PPE.

  • Avoid direct contact with skin, eyes, and clothing.

  • Conduct all procedures that may generate aerosols within a fume hood or biosafety cabinet.

4. Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact the institution's environmental health and safety department.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weighing papers, gloves, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.

2. Container Labeling:

  • All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and solvent (for liquid waste).

3. Storage of Waste:

  • Store hazardous waste containers in a designated satellite accumulation area.

  • Ensure containers are kept closed except when adding waste.

4. Final Disposal:

  • Arrange for the pickup and disposal of hazardous waste through your institution's environmental health and safety department. Do not dispose of this compound down the drain or in regular trash.

Visualizing Safety and Handling Workflows

To further clarify the procedural flow, the following diagrams illustrate the key decision-making and action pathways for handling and disposing of this compound.

Caption: Workflow for the safe handling of this compound from preparation to experimentation.

Abt080_Disposal_Pathway cluster_waste_type Identify Waste Type cluster_solid_disposal Solid Waste Disposal cluster_liquid_disposal Liquid Waste Disposal cluster_final_disposal Final Disposal start Waste Generated is_solid Solid Waste? start->is_solid solid_container Place in Labeled Solid Waste Container is_solid->solid_container Yes liquid_container Place in Labeled Liquid Waste Container is_solid->liquid_container No store_waste Store in Satellite Accumulation Area solid_container->store_waste liquid_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end Disposal Complete contact_ehs->end

Caption: Decision pathway for the proper disposal of this compound contaminated waste.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.